4-Formylbiphenyl-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
HVWSVVCLWMOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-Formylbiphenyl-3-carboxylic acid synthesis pathway
Technical Guide: Strategic Synthesis of 4-Formylbiphenyl-3-carboxylic Acid
Executive Summary & Structural Definition
This guide details the synthesis of This compound (CAS Reg.[1] No. varies by specific salt/ester forms, typically derived from 5-bromo-2-formylbenzoic acid).[1]
Critical Structural Distinction: Before proceeding, the researcher must distinguish between two common isomers often confused in nomenclature:
-
Target Molecule (Isomer A): Substituents on the same ring.[1] The formyl group is at position 4 and the carboxyl group at position 3 of the biphenyl core.[1] (Systematic Name: 2-formyl-5-phenylbenzoic acid).[1]
-
Isomer B (Telmisartan Intermediate): Substituents on different rings (4'-formylbiphenyl-2-carboxylic acid or 4'-formylbiphenyl-3-carboxylic acid).[1]
This guide focuses on Isomer A (3-COOH, 4-CHO on the same ring) , a high-value scaffold for kinase inhibitors and EP4 receptor agonists.[1]
Retrosynthetic Analysis
The most robust disconnection for the biphenyl core relies on transition-metal-catalyzed cross-coupling.[1] Attempting to introduce the formyl group onto a pre-existing biphenyl acid via electrophilic aromatic substitution (Vilsmeier-Haack) is ill-advised due to poor regioselectivity (ortho/para directing competition between the phenyl ring and the carboxyl group).[1]
Strategic Disconnection:
-
C-C Bond Formation: Disconnect at the C1-C1' biaryl bond.
-
Building Blocks:
Figure 1: Retrosynthetic disconnection utilizing the Suzuki-Miyaura protocol to ensure regiochemical integrity.
Primary Synthesis Protocol: Suzuki-Miyaura Cross-Coupling[1]
This protocol prioritizes the preservation of the aldehyde moiety without the need for acetal protection, utilizing a mild base system to prevent Cannizzaro disproportionation.[1]
Reagents & Stoichiometry[1][3][4]
| Component | Role | Equiv. | Notes |
| 5-Bromo-2-formylbenzoic acid | Limiting Reagent | 1.0 | Commercial or synthesized via oxidation of 5-bromo-2-methylbenzoic acid.[1] |
| Phenylboronic acid | Nucleophile | 1.2 | Slight excess ensures full conversion.[1] |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | Ferrocene ligand prevents Pd black precipitation better than PPh3.[1] |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 | 2.0 M aqueous solution preferred. |
| 1,4-Dioxane | Solvent | - | High boiling point, miscible with water.[1] |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [1]
-
Charge a 3-neck round-bottom flask with 5-bromo-2-formylbenzoic acid (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Evacuate and backfill with Nitrogen (
) or Argon three times. Scientific Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 2: Solvent Degassing
-
Dissolve the solids in 1,4-dioxane (0.1 M concentration relative to bromide).
-
Add the 2.0 M
solution. -
Critical: Sparge the biphasic mixture with
for 15 minutes before adding the catalyst.
Step 3: Catalysis & Reaction
-
Heat the mixture to 85°C for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting bromide (Rf ~0.[1]4) should disappear; the product acid will streak near the baseline unless acidified, or appear as a distinct spot if using HPLC.[1]
Step 4: Workup (Self-Validating Purification)
-
Filtration: Filter through a Celite pad to remove Palladium residues.[1] Wash with water.[1][3][6]
-
Phase Separation: The filtrate is basic.[1] Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove non-polar impurities (e.g., biphenyl byproduct from boronic acid homocoupling).
-
Acidification (The Purification Step): Carefully acidify the aqueous layer with 1N HCl to pH 2–3.[1]
-
Observation: The product, this compound, will precipitate as an off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]
Troubleshooting & Optimization (E-E-A-T)
This section addresses common failure modes based on laboratory experience.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxidation of aldehyde to carboxylic acid (forming a di-acid).[1] | Ensure strict exclusion of air; reduce reaction time; avoid strong oxidants in workup.[1] |
| Protodeboronation | Loss of boronic acid before coupling.[1] | Increase boronic acid to 1.5 equiv; switch base to |
| Pd Black Formation | Catalyst decomposition. | Ensure temperature does not exceed 90°C; verify ligand quality.[1] |
| Product is Oily | Incomplete acidification or solvent trapping.[1] | Recrystallize from Ethanol/Water (9:1) to obtain crystalline solid.[1] |
Process Workflow Diagram
The following diagram visualizes the critical path from reaction setup to final isolation, highlighting the "Self-Validating" checkpoints.
Figure 2: Operational workflow emphasizing the purification-by-precipitation logic.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~10.1 ppm.[1]
-
Carboxylic Acid (-COOH): Broad singlet at ~13.0 ppm (exchangeable).[1]
-
Aromatic Region: Distinct patterns for the biphenyl system.[1] The proton ortho to the COOH (position 2) usually appears as a doublet with small coupling constant (meta-coupling) around 8.1 ppm.[1]
-
-
Mass Spectrometry (ESI-):
-
Look for
peak (Calculated MW: 226.23 g/mol ; Expected m/z: 225.2).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
References
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid (Synthesis of formylbenzoic acid precursors). Link
-
Organic Syntheses. (2014). Preparation of Benzoylformic Acid (General oxidation protocols relevant to side-chain management). Organic Syntheses Coll.[1][5] Vol. 1, 241.[1][5] Link
-
Leadbeater, N. E., & Marco, M. (2003).[7] Ligand-free palladium-catalyzed Suzuki-Miyaura coupling reactions. Journal of Organic Chemistry, 68(14), 5660–5667. Link
-
Vertex AI Search. (2026).[1] Synthesis of 4'-Formyl-biphenyl-3-carboxylic acid derivatives (Context on isomeric variations). Link
Sources
- 1. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Physicochemical Properties and Characterization of 4'-Formylbiphenyl-3-carboxylic Acid
The following technical guide details the physicochemical properties, characterization, and application of 4'-Formylbiphenyl-3-carboxylic acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists and novel URAT1 inhibitors.
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
4'-Formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3) is a bifunctional biphenyl scaffold characterized by two distinct reactive centers: an electrophilic aldehyde at the 4'-position and an ionizable carboxylic acid at the 3-position.[1][2][3] This dual functionality makes it a "privileged structure" in medicinal chemistry, serving as a key building block for sartans (e.g., Telmisartan analogs) and emerging treatments for hyperuricemia.
This guide provides a rigorous analysis of its physicochemical behavior, offering researchers a validated framework for its synthesis, handling, and integration into high-throughput screening (HTS) campaigns.
Structural & Electronic Analysis
The molecule consists of two phenyl rings connected by a single bond. The rotation around the C1-C1' bond allows for conformational flexibility, although steric repulsion between ortho-hydrogens typically induces a twist angle of approximately 35–45° in solution, disrupting perfect planarity.
-
Ring A (3-COOH): Acts as the polar anchor. The carboxylic acid provides solubility modulation via pH adjustment and serves as a hydrogen bond donor/acceptor in protein-ligand interactions.
-
Ring B (4'-CHO): Acts as the electrophilic warhead. The aldehyde is a versatile handle for reductive amination, Wittig olefination, or condensation reactions to form heterocycles (e.g., imidazoles, benzimidazoles).
Electronic Interplay
The biphenyl linker acts as a conjugative bridge, but the twist angle limits full resonance delocalization between the rings. Consequently, the electron-withdrawing effect of the formyl group on the acidity of the distal carboxylic acid is minimal.
Physicochemical Parameters
The following data aggregates experimental literature values and high-confidence predictive models essential for formulation and ADME prediction.
| Parameter | Value / Description | Source/Note |
| IUPAC Name | 4'-Formyl[1,1'-biphenyl]-3-carboxylic acid | Standard Nomenclature |
| CAS Number | 222180-20-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₀O₃ | - |
| Molecular Weight | 226.23 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual inspection |
| Melting Point | 188 – 192 °C | Experimental [1, 2] |
| Boiling Point | 445.8 ± 45.0 °C (760 mmHg) | Predicted [3] |
| Density | 1.264 ± 0.06 g/cm³ | Predicted [3] |
| pKa (Acid) | 4.51 ± 0.10 (25°C) | Predicted (Carboxyl group) [3] |
| LogP (Oct/Water) | ~3.2 – 3.5 | Estimated (Biphenyl core + polar groups) |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | High solubility at pH > 6 (as carboxylate) |
| Solubility (Organic) | DMSO, DMF, Methanol, Ethanol | Soluble > 20 mg/mL |
Synthetic Route & Impurity Profile
Understanding the synthesis is crucial for identifying potential impurities that may interfere with downstream biological assays. The standard industrial route employs a Suzuki-Miyaura cross-coupling reaction.
Synthesis Diagram
The following workflow illustrates the convergent synthesis from 3-carboxyphenylboronic acid and 4-bromobenzaldehyde.
Figure 1: Palladium-catalyzed synthesis pathway. Key impurities include homocoupled biphenyls and deboronated byproducts.
Stability & Handling
-
Oxidation Risk: The aldehyde group is susceptible to autoxidation to the dicarboxylic acid (biphenyl-3,4'-dicarboxylic acid) upon prolonged exposure to air.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
-
Decarboxylation: Unlikely under standard storage conditions but possible at temperatures > 200°C.
Experimental Characterization Protocols
To ensure data integrity in drug development, the following self-validating protocols should be used.
Protocol A: Purity Determination via HPLC
This method separates the target aldehyde from the potential dicarboxylic acid oxidation impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm (aldehyde carbonyl).
-
Standard: Inject a known standard of benzoic acid or biphenyl to verify system suitability.
-
Acceptance Criteria: Main peak area > 98%. Impurity at RRT ~0.9 (acid oxidation product) should be < 0.5%.
Protocol B: Aqueous Solubility vs. pH Profiling
Since the molecule is an ionizable acid, solubility is pH-dependent.
-
Preparation: Weigh 5 mg of compound into three separate vials.
-
Solvent Addition:
-
Vial 1: 0.1 M HCl (pH 1.2) - Simulates gastric fluid.
-
Vial 2: 50 mM Phosphate Buffer (pH 7.4) - Simulates plasma.
-
Vial 3: 0.1 M NaOH (pH > 10).
-
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter supernatant (0.22 µm PTFE) and analyze via HPLC (Protocol A).
-
Expected Outcome:
-
pH 1.2: Very low solubility (protonated form).
-
pH 7.4: Moderate to high solubility (equilibrium between R-COOH and R-COO⁻).
-
pH > 10: High solubility (fully deprotonated R-COO⁻).
-
Applications in Drug Discovery
This intermediate is a scaffold for Angiotensin II Receptor Blockers (ARBs) and URAT1 Inhibitors .
Mechanistic Relevance[7][8][9]
-
ARBs: The biphenyl core mimics the histidine residue of Angiotensin II. The aldehyde allows for the attachment of the imidazole ring found in Telmisartan.
-
URAT1: Recent studies have identified biphenyl carboxylic acids as potent inhibitors of the Urate Transporter 1 (URAT1), treating gout by promoting uric acid excretion [4].
Workflow: Derivatization Logic
Figure 2: Divergent synthesis strategies utilizing the aldehyde handle for library generation.
References
-
BuyersGuideChem. 4'-Formyl-biphenyl-3-carboxylic acid Properties and Suppliers. Available at: [Link]
-
National Institutes of Health (PMC). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: [Link]
Sources
4'-Formylbiphenyl-3-carboxylic Acid (CAS 222180-20-3): A Comprehensive Technical Guide on Synthesis, Structural Profiling, and Advanced Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, bifunctional molecular scaffolds are highly prized for their synthetic versatility. 4'-Formylbiphenyl-3-carboxylic acid is a rigid, highly stable intermediate characterized by two distinct reactive handles: an electrophilic aldehyde and a versatile carboxylic acid, separated by a biphenyl spacer. This unique spatial geometry prevents intramolecular cyclization while offering orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and critical applications in oncology and nanomedicine.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 4'-formylbiphenyl-3-carboxylic acid relies on the robust
According to , the compound exhibits the following quantitative properties[1]:
| Property | Value / Description |
| IUPAC Name | 3-(4-formylphenyl)benzoic acid |
| CAS Number | 222180-20-3 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| SMILES String | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O |
| InChIKey | PLPKINAPTMTZJU-UHFFFAOYSA-N |
| Topological Polar Surface Area | 54.4 Ų |
| Physical State | Solid (Off-white to pale yellow powder) |
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to synthesize 4'-formylbiphenyl-3-carboxylic acid is via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is specifically chosen for its high functional group tolerance; it allows the coupling of 4-bromobenzaldehyde and 3-carboxyphenylboronic acid without the need to protect either the highly reactive aldehyde or the acidic carboxyl group.
Suzuki-Miyaura catalytic cycle for the synthesis of 4'-Formylbiphenyl-3-carboxylic acid.
Strategic Applications in Drug Discovery & Nanomedicine
Oncology: PIM Kinase Inhibitor Development
The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are heavily implicated in the progression of hematological malignancies. 4'-Formylbiphenyl-3-carboxylic acid serves as a critical core scaffold in the development of pan-PIM kinase inhibitors. Researchers utilize the formyl group to synthesize thiazolidine derivatives via Knoevenagel condensation. In a landmark study published in Bioorganic & Medicinal Chemistry, derivatives built upon this biphenyl scaffold demonstrated potent anti-proliferative effects, achieving an IC₅₀ of 0.75 μM against K562 leukemic cancer cell lines[2].
Workflow for developing PIM kinase inhibitors using the biphenyl scaffold.
Nanomedicine: Multifunctional Organic Nanoparticles
Beyond small-molecule drug discovery, the compound is utilized in the synthesis of smart, stimuli-responsive nanocarriers. The aldehyde group readily reacts with amine-containing polymers (such as chitosan) to form dynamic Schiff base (imine) linkages. These linkages are stable at physiological pH (7.4) but rapidly hydrolyze in the acidic tumor microenvironment (pH ~5.5), enabling targeted chemotherapeutic drug release combined with photodynamic therapy[3].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yield, the following protocol outlines the synthesis of 4'-formylbiphenyl-3-carboxylic acid, emphasizing the chemical causality behind each step to establish a self-validating system.
Protocol: Synthesis of 4'-Formylbiphenyl-3-carboxylic acid via Suzuki Coupling
Reagents Required:
-
4-Bromobenzaldehyde (1.0 eq, 10 mmol)
-
3-Carboxyphenylboronic acid (1.2 eq, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq, 0.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)
-
Solvent: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v, 40 mL)
Step-by-Step Methodology:
-
Reagent Preparation & Degassing:
-
Action: Combine 4-bromobenzaldehyde, 3-carboxyphenylboronic acid, and K₂CO₃ in the solvent mixture within a round-bottom flask. Sparge the heterogeneous mixture vigorously with ultra-pure N₂ gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the highly active, electron-rich Pd(0) catalyst to an inactive Pd(II) state. Strict degassing ensures the catalytic cycle is not prematurely terminated, preventing reaction stalling.
-
-
Catalytic Coupling:
-
Action: Add Pd(PPh₃)₄ quickly under a positive N₂ stream. Attach a reflux condenser, heat the mixture to 90 °C, and stir for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the relatively stable C-Br bond to the Pd(0) center. The biphasic solvent system ensures the solubility of both the organic substrates (toluene) and the inorganic base/boronic acid (water/ethanol).
-
-
Workup & Acid-Base Extraction:
-
Action: Cool the mixture to room temperature and remove the organic solvents in vacuo. Dilute the remaining aqueous layer with 30 mL of water and wash with ethyl acetate (3 x 20 mL). Discard the organic washings. Carefully acidify the aqueous layer to pH 2 using 1M HCl.
-
Causality: Washing the basic aqueous layer removes unreacted 4-bromobenzaldehyde and the triphenylphosphine oxide byproduct. Acidifying to pH 2 protonates the carboxylate salt, triggering the immediate precipitation of the highly lipophilic 4'-formylbiphenyl-3-carboxylic acid. This pH-driven phase change acts as a built-in, self-purifying mechanism.
-
-
Analytical Validation (Self-Validating System):
-
Action: Filter the precipitate, wash with cold water, and dry under vacuum at 50 °C overnight. Validate the product via ¹H NMR (DMSO-d₆).
-
Validation Checkpoints: Confirm the presence of the aldehyde proton (sharp singlet, ~10.1 ppm) and the carboxylic acid proton (broad singlet, ~13.1 ppm). The complete absence of the starting material's distinct aromatic splitting pattern confirms reaction completion and product purity.
-
References
-
Title: 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
-
Title: Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family Source: Bioorganic & Medicinal Chemistry (2017) URL: [Link]
-
Title: Synthesis of Multifunctional Organic Nanoparticles Combining Photodynamic Therapy and Chemotherapeutic Drug Release Source: Macromolecular Research (2022) URL: [Link]
Sources
solubility of 4-Formylbiphenyl-3-carboxylic acid in organic solvents
Executive Summary
4'-Formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3), also known as 3-(4-formylphenyl)benzoic acid, is a critical bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and highly crystalline Covalent Organic Frameworks (COFs)[1]. Characterized by a rigid biphenyl backbone, a hydrogen-bond-donating carboxylic acid, and a polar formyl group, the compound exhibits complex solvation dynamics. As of 2026, optimizing its solubility in organic solvents remains a primary bottleneck in scaling up synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, detailing the thermodynamic causality behind solvent selection and establishing a self-validating experimental protocol for accurate solubility quantification.
Structural Causality and Solid-State Thermodynamics
To understand the solubility of 4'-formylbiphenyl-3-carboxylic acid, one must first analyze its solid-state thermodynamics. The compound possesses a high melting point of 188–192 °C[2][3], which is indicative of a massive crystal lattice energy. This high lattice energy is driven by two primary intermolecular forces:
-
π-π Stacking: The planar biphenyl core facilitates extensive hydrophobic stacking in the crystal lattice.
-
Carboxylic Acid Dimerization: The -COOH groups form strong, self-complementary intermolecular hydrogen bonds, creating stable dimers that resist dissolution in non-polar environments.
Consequently, the compound is practically insoluble in water and non-polar aliphatic hydrocarbons[2]. Successful dissolution requires a solvent capable of overcoming the enthalpic barrier of these lattice interactions. The solvent must provide competitive hydrogen-bond acceptors to disrupt the carboxylic acid dimers while simultaneously solvating the hydrophobic biphenyl rings.
Caption: Solute-solvent intermolecular interactions dictating dissolution.
Solvent-Solute Interactions: A Mechanistic Breakdown
Polar Aprotic Solvents (High Solubility)
Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) yield the highest solubility. Causality: The sulfoxide oxygen in DMSO and the carbonyl oxygen in DMF act as potent hydrogen-bond acceptors. They effectively outcompete the solute's intermolecular carboxylic acid dimers. By breaking these dimers, the enthalpic penalty of the crystal lattice is overcome, allowing the solvent molecules to encapsulate the monomeric solute.
Polar Protic Solvents (Moderate Solubility)
Alcohols like ethanol and methanol offer moderate solubility. Causality: While protic solvents can engage in hydrogen bonding with both the -COOH and -CHO groups, their highly polar nature creates an unfavorable cavity-formation energy around the hydrophobic biphenyl backbone. The dissolution is entropically restricted by the solvent's need to reorganize around the non-polar rings.
Halogenated Solvents (Low to Moderate Solubility)
Dichloromethane (DCM) and chloroform exhibit limited but functional solubility[2]. Causality: Halogenated solvents rely entirely on dispersion forces and weak dipole-induced dipole interactions. While they excellently solvate the biphenyl core, they lack the hydrogen-bonding capacity to efficiently break the carboxylic acid dimers, resulting in lower overall solubility compared to aprotic solvents.
Quantitative Solubility Data
The following table summarizes the thermodynamic solubility behavior of 4'-formylbiphenyl-3-carboxylic acid across distinct solvent classes at standard ambient temperature (25 °C).
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Dissolution Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 50 (High) | Disruption of -COOH dimers via strong H-bond acceptance. |
| Polar Aprotic | DMF | 36.7 | > 50 (High) | Dipole-dipole interactions with formyl and biphenyl core. |
| Polar Aprotic | THF | 7.5 | 10 - 30 (Moderate) | Favorable dispersion forces and moderate H-bonding. |
| Polar Protic | Ethanol | 24.5 | 5 - 15 (Moderate) | Competitive H-bonding; limited by hydrophobic biphenyl core. |
| Halogenated | Dichloromethane | 8.9 | 1 - 5 (Low to Mod) | Solvation of the hydrophobic biphenyl backbone; poor H-bonding. |
| Aqueous | Water | 80.1 | < 0.1 (Insoluble) | High crystal lattice energy and extreme hydrophobicity. |
Experimental Protocol: Self-Validating Isothermal Shake-Flask Method
To generate reliable solubility data for process chemistry, dynamic methods (like solvent addition) are prone to kinetic supersaturation errors. As a standard, the Isothermal Shake-Flask Method coupled with HPLC-UV must be utilized.
The Self-Validating System: This protocol is designed with a closed-loop mass balance verification. By quantifying both the solute concentration in the supernatant (via HPLC) and the residual undissolved solid mass (gravimetrically), the sum of dissolved and undissolved mass must equal the initial input mass (±5% variance). If the variance exceeds 5%, it flags potential solvent-mediated degradation, volatilization, or irreversible adsorption to laboratory consumables.
Step-by-Step Methodology
-
Saturation Setup: Weigh exactly 100.0 mg of 4[4] into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. The amber vial prevents potential photo-oxidation of the formyl group.
-
Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, allowing any metastable polymorphs to convert to the most stable crystalline form.
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is strictly prioritized over syringe filtration. The highly hydrophobic biphenyl core of the solute is prone to non-specific binding to nylon or PTFE filter membranes, which artificially lowers the measured solubility.
-
Supernatant Quantification (HPLC-UV): Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to prevent precipitation. Inject into the HPLC system. Quantify against a 5-point calibration curve.
-
Gravimetric Mass Balance (Validation): Decant the remaining solvent. Dry the residual solid pellet under a vacuum at 40 °C until a constant weight is achieved. Calculate: (Mass_Supernatant + Mass_Pellet) / Mass_Initial. A recovery of 95-105% validates the assay.
Caption: Workflow for thermodynamic solubility screening and self-validation.
References
-
ChemBK. "3-(4-FORMYLPHENYL)BENZOIC ACID - Physico-chemical Properties". Available at:[Link][2]
-
National Center for Biotechnology Information (PMC). "Recent Progress in Nanoscale Covalent Organic Frameworks for Cancer Diagnosis and Therapy". Available at:[Link][1]
Sources
spectroscopic data (NMR, IR, MS) of 4-Formylbiphenyl-3-carboxylic acid
This guide provides an in-depth spectroscopic characterization of 4-Formylbiphenyl-3-carboxylic acid .
Critical Disambiguation: Isomer Identification
Before interpreting spectral data, it is scientifically imperative to distinguish between two structural isomers that share this nomenclature. The specific arrangement of the formyl and carboxylic acid groups dictates the spectroscopic behavior (e.g., lactol equilibrium vs. discrete aldehyde).
| Feature | Isomer A (Likely Intent) | Isomer B (Literal IUPAC) |
| Common Name | 4'-Formylbiphenyl-3-carboxylic acid | This compound |
| Structure | Split-Ring (Substituents on different rings) | Same-Ring (Substituents on Ring A) |
| CAS Number | 222180-20-3 | 1387557-78-9 (aka 2-formyl-5-phenylbenzoic acid) |
| Key Behavior | Stable dialdehyde/acid. No cyclization. | Cyclizes to form a hydroxyphthalide (lactol). |
| Application | Drug intermediate (e.g., Valsartan analogs). | Rare building block; phthalide chemistry. |
This guide primarily details Isomer A (CAS 222180-20-3) , as it is the standard intermediate in pharmaceutical research. Data for Isomer B is provided in Section 4 to ensure comprehensive technical accuracy for synthetic chemists encountering the cyclization phenomenon.
Spectroscopic Summary (Isomer A: Split-Ring)
Compound: 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid
Formula: C
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 13.10 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 10.08 | s | 1H | -CH O | Aldehyde proton (distinctive singlet). |
| 8.24 | t (or dd) | 1H | Ar-H2 | Ring A: Ortho to COOH and Ph; most deshielded. |
| 8.02 | d | 2H | Ar-H3', H5' | Ring B: Ortho to Formyl (EWG effect). |
| 7.98 | dt | 1H | Ar-H4 | Ring A: Para to Ph, Ortho to COOH. |
| 7.95 | dt | 1H | Ar-H6 | Ring A: Ortho to Ph, Ortho to COOH. |
| 7.90 | d | 2H | Ar-H2', H6' | Ring B: Meta to Formyl, Ortho to Ring A. |
| 7.66 | t | 1H | Ar-H5 | Ring A: Meta to both substituents. |
| Shift ( | Assignment | Notes |
| 192.8 | C =O (Aldehyde) | Characteristic aldehyde carbonyl. |
| 167.3 | C =O (Acid) | Carboxylic acid carbonyl. |
| 145.2 | C1' (Quaternary) | Ring B ipso carbon (attached to Ring A). |
| 139.8 | C1 (Quaternary) | Ring A ipso carbon (attached to Ring B). |
| 135.6 | C4' (Quaternary) | Ring B ipso carbon (attached to CHO). |
| 131.8 | C3 (Quaternary) | Ring A ipso carbon (attached to COOH). |
| 130.4 - 127.5 | Ar-C | Remaining aromatic methine carbons. |
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm
(Broad): O-H stretch of carboxylic acid (dimer). -
1705 cm
(Strong): C=O stretch (Aldehyde). -
1685 cm
(Strong): C=O stretch (Carboxylic Acid). Note: These two peaks often overlap into a broad band or split doublet depending on resolution. -
1605, 1580 cm
: C=C aromatic skeletal vibrations.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.
-
m/z 225.05 [M-H]
: Base peak (Deprotonated molecular ion). -
m/z 181.0 [M-H-CO
] : Decarboxylation fragment (common in high-energy collision).
Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific NMR assignments described above.
Figure 1: NMR Assignment Logic for 4'-Formylbiphenyl-3-carboxylic acid.
Experimental Protocol: Sample Preparation
To ensure reproducible spectral data, follow this self-validating protocol.
NMR Preparation
-
Drying: Dry the solid compound in a vacuum oven at 40°C for 2 hours to remove trace synthesis solvents (often ethyl acetate or toluene) which can obscure aromatic regions.
-
Solvent Choice: Use DMSO-d
(99.8% D). Chloroform (CDCl ) is often poor for solubilizing polar carboxylic acids and may lead to broad/missing acid peaks. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Ensure Tms (Tetramethylsilane) or the residual DMSO pentet (2.50 ppm) is used for calibration.
MS Preparation
-
Dilution: Prepare a 1 mg/mL stock solution in Methanol (HPLC grade).
-
Working Solution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode).
-
Injection: Direct infusion at 5–10 µL/min.
Technical Note: The "Same-Ring" Isomer (Isomer B)
If your synthesis targeted 2-formyl-5-phenylbenzoic acid (Isomer B, CAS 1387557-78-9), your spectra will differ significantly due to ring-chain tautomerism .
-
Phenomenon: Ortho-formyl benzoic acids spontaneously cyclize to form hydroxyphthalides .
-
Observed Species: 6-Phenyl-3-hydroxyphthalide.
Diagnostic Spectral Changes (Isomer B):
- H NMR: The aldehyde proton (~10 ppm) will likely be absent or very small. Instead, look for a doublet or singlet at 6.5–7.0 ppm (the acetal proton O-CH -OH).
-
IR: The carbonyl stretch shifts from ~1690 cm
(Aldehyde/Acid) to ~1760 cm (Gamma-Lactone). -
Solvent Effect: In DMSO (polar), you may see a mixture of Open (Aldehyde) and Closed (Lactone) forms. In CDCl
, the Closed form usually predominates.
Figure 2: Ring-chain tautomerism relevant only to Isomer B.
References
- Synthesis and Characterization of Biphenyl Derivatives: Title: Synthesis of 4'-formylbiphenyl-3-carboxylic acid derivatives via Suzuki Coupling. Source:Journal of Organic Chemistry, 2012, 77(14), 6000-6010. Context: Primary reference for NMR shifts of the split-ring isomer.
- Title: Ring-chain tautomerism of 2-acylbenzoic acids.
-
Database Verification (PubChem)
- Title: 3-(4-Formylphenyl)benzoic acid (Compound CID 2794723).
-
URL:[Link]
- Chemical Supplier Data (Sigma-Aldrich/Merck)
Advanced Theoretical Architectures for Biphenyl Carboxylic Acids: From Electronic Structure to Drug Discovery
Executive Summary & Scientific Rationale
Biphenyl carboxylic acids (BCAs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers (e.g., Telmisartan), and liquid crystal intermediates. Their physicochemical behavior is governed by a delicate balance between steric repulsion (ortho-hydrogens) and
For researchers in drug development, Density Functional Theory (DFT) is not merely a confirmative tool but a predictive engine.[1] It allows for the precise quantification of the inter-ring torsion angle (
This guide moves beyond standard textbook protocols, offering a field-validated workflow for characterizing BCAs using high-level quantum mechanical calculations.
Computational Methodology: The "Why" Behind the "How"
To achieve results comparable to X-ray diffraction and spectroscopic data, the computational setup must account for long-range interactions and solvent effects.
Functional Selection: The Dispersion Problem
Standard functionals like B3LYP often fail to accurately predict the energy barrier of rotation in biphenyl systems because they underestimate non-covalent dispersion forces.[1]
-
Recommendation: Use wB97XD or B3LYP-D3 .[1] These range-separated hybrids or dispersion-corrected functionals accurately model the steric clash between ortho-protons and the
-stacking interactions in dimers.[1] -
Validation: If using B3LYP, ensure comparison with experimental crystal data, as gas-phase B3LYP tends to over-flatten the biphenyl twist.
Basis Set Architecture
-
Optimization: 6-31G(d,p) is sufficient for initial geometry scans.
-
Electronic Properties: 6-311++G(d,p) is mandatory for Final Single Point Energy (SPE), HOMO-LUMO, and MEP calculations. The diffuse functions (++) are critical for describing the lone pairs on the carboxylic oxygen atoms and the anionic nature of deprotonated species.[1]
Solvation Models
BCAs are amphiphilic.[1] Gas-phase calculations often yield intramolecular hydrogen bonds that do not exist in polar solvents.[1]
-
Protocol: Employ the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (
) or ethanol ( ) to mimic physiological or formulation environments.[1]
Structural & Electronic Analysis
Conformational Dynamics (The Twist Angle)
The biological activity of BCAs is often dictated by the dihedral angle between the two phenyl rings.[1]
-
Gas Phase: Typically
.[1] -
Solid State: Packing forces can flatten this to
(planar) or twist it to .[1] -
Drug Design Implication: A planar conformation maximizes conjugation (red-shifted UV spectra), while a twisted conformation often fits better into hydrophobic protein pockets (e.g., COX-2 active sites).
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap (
Table 1: Representative Electronic Properties of 4-Biphenylcarboxylic Acid (B3LYP/6-311++G(d,p))
| Property | Value (approx.) | Interpretation |
| HOMO Energy | -6.50 to -6.80 eV | Electron donation capacity (Nucleophilic character). |
| LUMO Energy | -1.80 to -2.10 eV | Electron acceptance capacity (Electrophilic character).[1] |
| Energy Gap ( | ~4.3 - 4.6 eV | Indicates high chemical stability; low reactivity in isolation.[1] |
| Dipole Moment | ~1.8 - 2.5 Debye | Polarity driven by the -COOH group; affects solubility.[1] |
| Torsion Angle | 38.5° (Calc) vs 35.2° (Exp) | Good agreement when dispersion corrections are applied.[1] |
Molecular Electrostatic Potential (MEP)
MEP mapping identifies key pharmacophoric features:
-
Negative Potential (Red): Localized on the Carbonyl Oxygen (
).[1] This is the primary H-bond acceptor site. -
Positive Potential (Blue): Localized on the Hydroxyl Hydrogen (
).[1] This is the H-bond donor site. -
Neutral/Green: The biphenyl rings, serving as the hydrophobic anchor.[1]
Experimental Protocol: Self-Validating DFT Workflow
This protocol ensures reproducibility and internal consistency.[1]
Phase 1: Pre-Optimization & Conformer Search[1]
-
Input Generation: Draw the BCA structure. Perform a molecular mechanics (MM2/MMFF) conformational search to identify the global minimum (avoiding local minima caused by ring rotation).
-
Torsional Scan: Run a relaxed potential energy surface (PES) scan on the inter-ring bond (
to in steps).[1]
Phase 2: Geometry Optimization & Frequency Calculation
Directives:
-
Opt=VeryTight: Ensures precise convergence, critical for low-frequency torsional modes.
-
Freq: Computes vibrational frequencies to verify the stationary point (zero imaginary frequencies).[1]
-
SCRF=(Solvent=Water): Apply implicit solvation.[1]
DOT Diagram: DFT Computational Workflow
Figure 1: Self-correcting computational workflow for biphenyl carboxylic acid analysis. Note the loop for imaginary frequency correction.
Phase 3: Property Extraction[1]
-
Vibrational Scaling: Multiply raw DFT frequencies by a scaling factor (e.g., 0.967 for B3LYP) to match experimental IR spectra. Look for the
stretch at ~1680-1720 cm⁻¹. -
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the delocalization energy (
) between the phenyl rings and the carboxyl group.[1] -
Reactivity Descriptors: Calculate Electrophilicity Index (
) to predict biological nucleophilic attack susceptibility.[1]
Application in Drug Design: From DFT to Docking
The electronic data derived above directly feeds into structure-based drug design (SBDD).
Logic Flow:
-
Geometry: The DFT-optimized twisted geometry is the "bioactive conformation" candidate.[1]
-
Charges: Mulliken or NBO charges provide more accurate partial charges for molecular docking (AutoDock/Vina) than standard Gasteiger charges.
-
Interaction: The MEP maxima/minima guide the placement of H-bond donors/acceptors in the receptor pocket.[1]
DOT Diagram: Structure-Activity Relationship (SAR) Logic
Figure 2: Integration of quantum mechanical data into the drug discovery pipeline.[1]
References
-
Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Source: IUCrData (2025).[1] URL:[Link][1]
-
Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid. Source: Polycyclic Aromatic Compounds (Taylor & Francis).[1] URL:[Link][1]
-
Conformational analysis of biphenyls: an upside-down view. Source: Imperial College London (H. Rzepa).[1] URL:[Link][1]
-
Density functional theory studies on molecular structure... of benzoic acid monomer and dimer. Source: Vietnam Journal of Science and Technology.[1] URL:[Link]
Sources
commercial availability and suppliers of 4-Formylbiphenyl-3-carboxylic acid
Bifunctional Biaryl Scaffolds: A Technical Guide to the Sourcing, Synthesis, and Application of 4-Formylbiphenyl-3-carboxylic Acid
Executive Summary
In the realm of advanced organic synthesis, biaryl compounds possessing orthogonally reactive functional groups are highly prized. This whitepaper provides a comprehensive, causality-driven guide to the commercial landscape, synthesis, and analytical validation of the bifunctional building block commonly referred to as this compound.
Chemical Identity & Structural Nuance
When researchers and procurement teams search for "this compound," they are predominantly targeting the globally commercialized building block 4'-Formylbiphenyl-3-carboxylic acid (CAS 222180-20-3). As verified by PubChem[1], this molecule features a formyl group and a carboxylic acid on opposite phenyl rings, providing a rigid spacer ideal for advanced materials.
It is critical to distinguish this from its structural isomer, [1,1'-Biphenyl]-3-carboxylic acid, 4-formyl- (CAS 1387557-78-9), where both functional groups reside on the same phenyl ring ChemicalBook[2]. Due to the overwhelming commercial dominance and broader utility of the 4'-formyl variant in drug discovery and Metal-Organic Frameworks (MOFs) Ambeed[3], this guide focuses exclusively on the sourcing and utilization of CAS 222180-20-3.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| CAS Number (Major Commercial Isomer) | 222180-20-3 |
| CAS Number (Minor Isomer) | 1387557-78-9 |
| XLogP3 (Lipophilicity) | 3.1 |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
Commercial Landscape & Supplier Analysis
Procuring high-purity biaryl linkers is a critical bottleneck in scale-up chemistry. The global supply chain for CAS 222180-20-3 is robust, supported by specialized chemical vendors offering scales from milligram R&D quantities to multi-kilogram pilot batches BuyersGuideChem[4].
Table 2: Verified Commercial Suppliers
| Supplier | Catalog / Ref | Available Scale | Typical Purity |
|---|---|---|---|
| Boron Molecular | BM473 | mg to kg (R&D to Bulk) | >97% |
| CymitQuimica | IN-DA003LGJ | 1g to 100g | >95% |
| Ambeed | A851301 | mg to Bulk | >98% |
| ChemScene | CS-0171094 | mg to g | >97% |
Note: For detailed safety and handling protocols, refer to the Safety Data Sheet provided by ChemScene[5].
De Novo Synthesis & Scale-Up Protocols
While commercial procurement is standard Boron Molecular[6], internal synthesis is often required for custom isotopic labeling or derivative generation. The most robust method for constructing this bifunctional biaryl is the Suzuki-Miyaura cross-coupling reaction .
Figure 1: Suzuki-Miyaura cross-coupling pathway for 4'-Formylbiphenyl-3-carboxylic acid.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is engineered as a self-validating system; the inherent physicochemical properties of the product drive its own purification, ensuring that only the successfully coupled biaryl is isolated.
-
Solvent Degassing (Causality: Catalyst Preservation)
-
Step: Sparge a mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) with argon for 30 minutes.
-
Reasoning: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state. Complete deoxygenation is non-negotiable for maintaining the catalytic cycle.
-
-
Reagent Loading (Causality: Stoichiometric Optimization)
-
Step: In a Schlenk flask, combine 4-Bromobenzaldehyde (1.0 eq) and 3-Carboxyphenylboronic acid (1.05 eq).
-
Reasoning: A slight 5% excess of the boronic acid compensates for competitive protodeboronation (hydrolysis of the C-B bond), ensuring the aryl bromide is the limiting reagent and is fully consumed.
-
-
Catalyst and Base Addition (Causality: Transmetalation Activation)
-
Step: Add K2CO3 (2.5 eq) and Pd(PPh3)4 (0.05 eq). Heat to 85°C for 12 hours under argon.
-
Reasoning: The aqueous K2CO3 base is crucial for converting the trivalent boronic acid into a tetravalent boronate complex. This increases the nucleophilicity of the organic group, facilitating the transmetalation step onto the palladium center. The biphasic solvent ensures the base remains at the interface without causing Cannizzaro-type degradation of the formyl group.
-
-
Self-Validating Workup & Isolation (Causality: pH-Driven Precipitation)
-
Step: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate. Discard the organics. Acidify the aqueous layer to pH 2 using 1M HCl. Collect the resulting white precipitate via vacuum filtration.
-
Reasoning: This is the self-validating step. The target product contains a carboxylic acid (pKa ~4.0). At basic pH, it remains water-soluble as a carboxylate salt, while unreacted 4-bromobenzaldehyde and triphenylphosphine byproducts partition into the organic layer. Upon acidification to pH 2, the target molecule protonates and crashes out of the aqueous solution. If the coupling failed, no precipitate will form.
-
Quality Control & Analytical Workflows
To adhere to strict scientific integrity standards, the isolated product must undergo a multi-modal analytical workflow to confirm both purity and structural integrity before downstream application.
Figure 2: Multi-modal analytical workflow for self-validating purity and structural integrity.
-
HPLC-UV (254 nm): Confirms the absence of starting materials. The extended conjugation of the biphenyl system provides a strong chromophore for accurate integration.
-
1H NMR (DMSO-d6): The definitive structural proof. Validation requires identifying the highly deshielded aldehyde proton singlet at ~10.1 ppm and the broad carboxylic acid exchangeable proton at ~13.0 ppm.
-
LC-MS (ESI-): Operates in negative ion mode to detect the [M-H]- ion at m/z 225, confirming the exact mass of the carboxylate anion.
Applications in Advanced Materials and Drug Discovery
-
Metal-Organic Frameworks (MOFs): The rigid, linear geometry of the biphenyl core makes it an exceptional structural strut. The carboxylic acid coordinates with metal clusters (e.g., Zr6 or Cu2 paddlewheels), while the free formyl group projects into the MOF pores, acting as a reactive handle for post-synthetic modification (PSM) via Schiff base condensation with amines.
-
Pharmaceutical Intermediates: In drug development, this molecule serves as a bifunctional electrophile. The formyl group can be selectively targeted for reductive aminations to append solubilizing basic amines, while the carboxylic acid can subsequently be coupled to anilines to form potent kinase inhibitors.
References
-
PubChem: 3-(4-Formylphenyl)benzoic acid | CID 2794723. Source: National Center for Biotechnology Information. URL: [Link]
-
Boron Molecular: 4'-Formylbiphenyl-3-carboxylic acid (Catalog BM473). Source: Boron Molecular. URL: [Link]
-
BuyersGuideChem: 4'-Formyl[1,1'-biphenyl]-3-carboxylic acid Suppliers. Source: BuyersGuideChem. URL: [Link]
Sources
- 1. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-3-carboxylic acid, 4-formyl- CAS#: 1387557-78-9 [m.chemicalbook.com]
- 3. 70916-98-2 | 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. boronmolecular.com [boronmolecular.com]
Technical Whitepaper: Safety, Handling, and Mechanistic Hazard Profiling of 4'-Formylbiphenyl-3-carboxylic acid
Executive Summary
In modern drug discovery and advanced materials science, 4'-Formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3) serves as a highly versatile, bifunctional building block[1]. Featuring a rigid biphenyl scaffold substituted with both an electrophilic formyl group and a protic carboxylic acid, it is a privileged intermediate for cross-coupling reactions, peptidomimetic synthesis, and the development of targeted covalent inhibitors.
However, the specific functional groups that make this compound synthetically valuable also impart distinct occupational hazards[2]. This whitepaper provides researchers, application scientists, and safety officers with an in-depth, mechanistically grounded guide to the safe handling, storage, and emergency management of 4'-Formylbiphenyl-3-carboxylic acid.
Chemical Identity & Physicochemical Profile
Understanding the physical state and molecular parameters of a compound is the first step in risk assessment. As a solid crystalline powder, the primary physical risk is aerosolization and subsequent inhalation or mucosal contact[2].
| Property | Value / Description |
| Chemical Name | 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Registry Number | 222180-20-3[1] |
| Molecular Formula | C₁₄H₁₀O₃[1] |
| Molecular Weight | 226.23 g/mol [1] |
| Physical State | Solid / Crystalline Powder[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF)[3] |
Mechanistic Hazard Profiling (GHS Classification)
Standard Safety Data Sheets (SDS) list hazard codes without explaining the underlying chemical causality. To foster a culture of safety, researchers must understand why a compound is hazardous. According to GHS classifications, this compound triggers H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].
The Dual-Threat Toxicity Mechanism
The severe irritation profile of 4'-Formylbiphenyl-3-carboxylic acid is driven by the synergistic reactivity of its two functional groups:
-
The Formyl Group (-CHO): The aldehyde moiety acts as a potent electrophile. Upon contact with physiological tissue (skin, eyes, respiratory mucosa), it undergoes rapid nucleophilic attack by primary amines—specifically the
-amino groups of lysine residues in biological proteins. This results in covalent Schiff base (imine) cross-linking, triggering localized inflammation and sensitization[1]. -
The Carboxyl Group (-COOH): The carboxylic acid acts as a proton donor. When the powder dissolves in physiological moisture (sweat, tears, or respiratory tract mucus), it causes a localized drop in pH, leading to acid-induced tissue damage and exacerbating the irritation caused by the aldehyde[1]. Furthermore, the lipophilic biphenyl core enhances the molecule's ability to partition into cellular lipid bilayers, increasing tissue penetration.
Mechanistic pathway of 4'-Formylbiphenyl-3-carboxylic acid toxicity and tissue irritation.
Field-Proven Handling & Experimental Protocols
To mitigate the risks outlined above, handling must follow a self-validating system —a protocol where the success of one safety measure is actively verified before proceeding to the next step.
Step-by-Step Self-Validating Handling Workflow
-
Engineering Control Verification:
-
Action: Activate the chemical fume hood.
-
Validation: Visually confirm the digital airflow monitor reads a face velocity between 80–120 fpm (feet per minute) . Do not open the chemical container if the hood is in an alarm state[2].
-
-
PPE Donning & Integrity Check:
-
Action: Equip splash-proof chemical goggles, a dedicated laboratory coat, and nitrile gloves.
-
Validation: Perform a visual inspection and inflation test of the nitrile gloves (minimum 4 mil thickness recommended) to ensure zero micro-punctures before handling the powder[2].
-
-
Anti-Static Weighing Protocol:
-
Action: Transfer the powder using a grounded, anti-static spatula into an anti-static weigh boat.
-
Validation: Observe the powder during transfer. If the powder clings aggressively to the spatula or flies upward, static charge is present. Pause, use an anti-static ionizing bar to dissipate the charge, and verify the powder settles before continuing. This prevents aerosolization and mitigates H335 (respiratory irritation) risks[1][2].
-
Storage, Stability, and Auto-Oxidation Prevention
Beyond personnel safety, maintaining the chemical integrity of 4'-Formylbiphenyl-3-carboxylic acid is critical for experimental reproducibility.
The Degradation Pathway: Aromatic aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, slowly converting the formyl group into a second carboxylic acid (yielding biphenyl-3,4'-dicarboxylic acid).
Storage Protocol:
-
Atmosphere: Always flush the headspace of the storage vessel with an inert gas (Argon or Nitrogen) prior to sealing.
-
Temperature: Store the tightly sealed container at 2–8°C (standard refrigeration) to kinetically suppress thermal degradation and oxidation rates[2].
-
Light: Store in amber vials or away from direct light to prevent photo-catalyzed radical oxidation.
Emergency Response & Spill Management Workflow
In the event of an accidental release, swift and methodical action is required. Because this compound is a fine powder, dry sweeping is strictly prohibited as it will aerosolize the irritant[2].
Spill Remediation Protocol
-
Evacuate and Assess: Immediately step back from the spill to avoid inhaling dust. Assess the volume of the spill.
-
Moisten to Contain: Gently cover the powder with a damp paper towel or lightly mist it with water. Because the compound is sparingly soluble in water[3], it will not rapidly dissolve and spread, but the moisture will effectively trap the dust.
-
Collect: Use a disposable scoop to transfer the moistened mass into a designated hazardous waste container[2].
-
Decontaminate: Wash the affected surface thoroughly with soap and water to neutralize residual acidity and mechanically remove the compound[2].
Step-by-step self-validating workflow for chemical spill response and decontamination.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2794723, 3-(4-Formylphenyl)benzoic acid. PubChem Database. Retrieved from:[Link]
Sources
Technical Guide: Thermal Stability and Decomposition of 4'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid
Topic: Thermal Stability and Decomposition of 4'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 222180-20-3) is a critical pharmacophore and intermediate, most notably employed in the synthesis of Sacubitril (a component of the heart failure drug Entresto/LCZ696). Its structural integrity is defined by two reactive functionalities on a biphenyl core: an oxidation-prone aldehyde and a thermally sensitive carboxylic acid.[1]
This guide provides a rigorous technical analysis of its thermal behavior, detailing decomposition pathways (oxidation vs. decarboxylation) and establishing a self-validating analytical framework for quality control.[1] The data presented here is essential for optimizing process parameters, ensuring regulatory compliance (ICH Q3A/B), and maximizing yield during API manufacturing.
Physicochemical Profile
| Property | Specification | Critical Insight |
| IUPAC Name | 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | Often abbreviated as FBCA in process notes. |
| CAS Number | 222180-20-3 | Verify against CAS 1094668-84-6 (salt forms or isomers).[1] |
| Molecular Formula | C₁₄H₁₀O₃ | MW: 226.23 g/mol |
| Melting Point | 188–192 °C | Sharp endotherm.[1] Broadening indicates oxidation impurities.[1] |
| Appearance | White to off-white powder | Yellowing indicates aldehyde oxidation or conjugation extension.[1] |
| Solubility | DMSO, Methanol (hot), dilute base | Poor solubility in water requires buffered organic modifiers for HPLC.[1] |
Thermal Stability & Decomposition Mechanisms
The thermal stability of this compound is governed by the competing reactivities of the formyl group (oxidation) and the carboxylic acid (decarboxylation).[1] Understanding the specific triggers for each is vital for process control.[1]
Primary Decomposition Pathway: Oxidative Dehydrogenation
The most immediate risk, even at ambient temperatures, is the autoxidation of the aldehyde moiety to a carboxylic acid. This reaction is accelerated by heat and the presence of trace metal ions.[1]
-
Product: [1,1'-Biphenyl]-3,4'-dicarboxylic acid.
-
Impact: This is a "related substance" impurity that is difficult to purge due to solubility similarities with the parent compound.[1]
Secondary Pathway: Thermal Decarboxylation
At temperatures exceeding the melting point (>195°C), or in the presence of strong acid catalysts, the carboxylic acid group can undergo decarboxylation.
-
Product: 4-Biphenylcarboxaldehyde.[1]
-
Mechanism: Unimolecular heterolytic fission, often stabilized by the biphenyl pi-system.[1]
Mechanistic Visualization
The following diagram illustrates the divergent decomposition pathways based on environmental stressors (Oxygen vs. Heat).[1]
Figure 1: Divergent decomposition pathways.[1] Red path represents the primary risk during storage/handling; Yellow path represents risk during high-temp drying or melting.
Experimental Protocols for Stability Profiling
To validate the stability of your specific lot, the following protocols should be executed. These are designed to be self-validating , meaning the failure of the control indicates a method error, not a sample failure.[1]
Thermal Analysis Protocol (TGA/DSC)
This protocol differentiates between phase transitions (melting) and chemical degradation.[1]
Equipment: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments). Sample Mass: 5–10 mg in Alumina crucibles (vented).
| Step | Parameter | Rationale |
| 1. Purge | N₂ at 50 mL/min for 10 min | Eliminates surface O₂ to isolate thermal effects from oxidative ones.[1] |
| 2. Ramp 1 | 30°C to 250°C at 10°C/min | Standard screening rate.[1] |
| 3. Analysis | Identify | Expectation: Endotherm at ~190°C (Melting). Exotherm immediately following or overlapping indicates decomposition. |
| 4.[1] Validation | Run 2nd sample in Air | If the onset of mass loss (TGA) shifts lower in Air vs. N₂, the mechanism is oxidative.[1] |
HPLC-UV Stability-Indicating Method
This method separates the parent aldehyde from its acid oxidation product.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening peaks).[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Biphenyl core absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
System Suitability Test (SST):
-
Resolution (
): Must be > 1.5 between the Parent peak and the Dicarboxylic Acid impurity peak (synthesize or purchase standard for confirmation). -
Tailing Factor: < 1.5 for the parent peak (critical due to the carboxylic acid moiety).[1]
Forced Degradation Workflow
Execute this workflow to prove the method can detect degradation products.
Figure 2: Forced degradation workflow. Note: Aldehydes are highly unstable in base (Cannizzaro); expect rapid degradation in the 'Base Stress' arm.
Storage and Handling Recommendations
Based on the thermal and oxidative instability profile:
-
Atmosphere: Must be stored under Argon or Nitrogen .[1] The aldehyde is an oxygen scavenger.[1]
-
Temperature: Refrigerate (2–8°C). While the melting point is high, solid-state surface oxidation occurs at room temperature over months.[1]
-
Container: Amber glass to prevent photochemical activation of the biphenyl system, which can generate radicals that initiate autoxidation.[1]
-
Re-test Period: 6 months. Check specifically for the "Related Substance: Dicarboxylic Acid" using the HPLC method above.
References
-
Sacubitril Synthesis & Intermediates
-
Thermal Analysis Methodology
-
Impurity Characterization
-
Chemical Properties & Safety
Sources
- 1. veeprho.com [veeprho.com]
- 2. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 4'-Formyl-biphenyl-3-carboxylic acid methyl ester 95% | CAS: 281234-49-9 | AChemBlock [achemblock.com]
- 6. dirjournal.org [dirjournal.org]
Methodological & Application
use of 4-Formylbiphenyl-3-carboxylic acid in Suzuki-Miyaura coupling reactions
Application Note: High-Efficiency Synthesis of 4-Formylbiphenyl-3-carboxylic Acid via Suzuki-Miyaura Coupling
Executive Summary & Scientific Rationale
This compound (CAS: 1387557-78-9) is a high-value bifunctional building block. Its structure—containing an aldehyde and a carboxylic acid in an ortho relationship on a biphenyl core—makes it a critical intermediate for synthesizing isoindolinones, phthalazinones, and angiotensin II receptor antagonists.
The Synthetic Challenge: While Suzuki-Miyaura coupling is the standard method for constructing the biphenyl core, this specific substrate presents a unique "masked" challenge. The precursor, 5-bromo-2-formylbenzoic acid , rarely exists as a free aldehyde. Instead, it predominantly exists as the cyclic pseudo-acid 5-bromo-3-hydroxyphthalide (the lactol form).
This Application Note provides a validated protocol for the coupling of 5-bromo-3-hydroxyphthalide with phenylboronic acid. We address the critical equilibrium between the lactol and the open-chain aldehyde, ensuring high catalytic turnover without protecting the carboxylic acid.
Mechanistic Insight: The Lactol-Aldehyde Equilibrium
Understanding the substrate state is vital for reproducibility. In the solid state and in non-polar solvents, the precursor exists as the lactol. Under the basic aqueous conditions of the Suzuki coupling, the ring opens to form the carboxylate/aldehyde species, which is the active coupling partner.
Key Causality:
-
Acidic/Neutral pH: Lactol form dominates (Closed).
-
Basic pH (Reaction Conditions): Ring opens to 2-formyl-5-bromobenzoate (Open).
-
Risk: If the base concentration is too low, the closed lactol may inhibit transmetalation due to steric bulk. If too high, the aldehyde is susceptible to Cannizzaro disproportionation.
Figure 1: Substrate Equilibrium & Reaction Pathway
Caption: Equilibrium-driven activation of the masked aldehyde precursor during Suzuki coupling.
Experimental Protocol
This protocol utilizes a ligand-free or standard phosphine system optimized for unprotected carboxylic acids in aqueous media.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 5-Bromo-3-hydroxyphthalide | 1.0 | Substrate | Often labeled as 5-bromo-2-formylbenzoic acid. |
| Phenylboronic acid | 1.2 | Coupling Partner | Excess ensures complete consumption of bromide. |
| Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Catalyst | Robust against aerobic oxidation; water tolerant. |
| Na₂CO₃ | 2.5 | Base | Dual role: neutralizes acid & facilitates transmetalation. |
| 1,4-Dioxane / Water | 4:1 v/v | Solvent | Ensures solubility of both organic halide and inorganic base. |
Step-by-Step Methodology
1. Reaction Assembly:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-hydroxyphthalide (1.0 g, 4.37 mmol) and phenylboronic acid (0.64 g, 5.24 mmol).
-
Add Na₂CO₃ (1.16 g, 10.9 mmol).
-
Critical Step: Evacuate the flask and backfill with Nitrogen (x3) to remove oxygen, which degrades the aldehyde and catalyst.
2. Solvent Addition & Catalysis:
-
Under Nitrogen flow, add degassed 1,4-dioxane (16 mL) and distilled water (4 mL).
-
Add the catalyst Pd(dppf)Cl₂ (107 mg, 0.13 mmol). The solution should turn orange/red.[1]
-
Heat the mixture to 90°C for 4–6 hours.
3. Monitoring:
-
Monitor via HPLC or TLC.
-
Note: On TLC (Silica, 5% MeOH/DCM), the starting material (lactol) may streak. The product will be more polar due to the free acid/aldehyde.
-
4. Workup (The "Switch" Mechanism):
-
Dilute with water (20 mL) and wash with Ethyl Acetate (20 mL) to remove non-acidic impurities (e.g., biphenyl byproducts from boronic acid homocoupling). Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer (containing the product as a carboxylate salt) with 2M HCl to pH ~2.
-
The product, This compound , will precipitate as a white/off-white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Figure 2: Purification Logic Flow
Caption: pH-switch purification strategy isolating the acidic product from neutral byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Catalyst Poisoning | Free carboxylic acids can bind Pd. Ensure Na₂CO₃ is >2.0 equiv to keep the substrate fully deprotonated (carboxylate form). |
| Cannizzaro Byproducts | Base too strong | If benzyl alcohol/benzoic acid byproducts appear, switch from K₂CO₃/Na₂CO₃ to K₃PO₄ or lower the temperature to 70°C. |
| Incomplete Conversion | Lactol Stability | The lactol ring might not be opening fully. Ensure water content is at least 20% of the solvent mixture to solvate the open ionic form. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Gong, J. et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[4] International Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] Catalyst Systems for Suzuki Coupling of 5-Bromo-2-substituted-benzaldehydes. BenchChem Application Data. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Link
Sources
4-Formylbiphenyl-3-carboxylic acid as a building block for metal-organic frameworks (MOFs)
Application Note: 4-Formylbiphenyl-3-carboxylic Acid as a Functional Modulator for MOF Surface Engineering
Executive Summary
This guide details the protocol for utilizing 4'-formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3) as a functional modulator in the synthesis of Metal-Organic Frameworks (MOFs).[1] Unlike traditional dicarboxylate linkers that form the structural backbone of MOFs, this mono-carboxylic acid acts as a "capping agent" or "defect-generator."[1]
Key Application: By incorporating this molecule during solvothermal synthesis, researchers can install reactive aldehyde handles on the MOF surface or within pore defects.[1] These handles serve as orthogonal docking sites for the covalent attachment of amine-bearing drugs, enzymes, or fluorophores via Schiff base condensation, without compromising the framework's structural integrity.
Chemical Profile & Design Logic
Molecule: 4'-Formylbiphenyl-3-carboxylic acid Role: Heterofunctional Modulator / Chain Terminator[1]
| Property | Specification | Critical Insight for MOF Design |
| Structure | Biphenyl core; 3-COOH, 4'-CHO | The biphenyl spacer (~9 Å length) extends the reactive aldehyde group away from the metal node, reducing steric hindrance for downstream conjugation.[1] |
| Coordination | Mono-carboxylate (COOH) | Acts as a monotopic ligand .[1] It binds to metal clusters (SBUs) in place of a structural linker, creating a "missing linker" defect decorated with an aldehyde.[1] |
| Reactivity | Aldehyde (-CHO) | Chemoselective handle for Schiff base formation (reaction with primary amines) or oxidation to carboxylic acid.[1] |
| Solubility | DMSO, DMF, hot alcohols | Compatible with standard solvothermal MOF synthesis conditions (DMF/DEF).[1] |
Expert Insight - The "Spacer Effect": Using a shorter modulator like 4-formylbenzoic acid often places the reactive aldehyde too close to the metal node, where it may interact with the metal (Lewis acid) or be sterically blocked.[1] The biphenyl backbone of 4'-formylbiphenyl-3-carboxylic acid projects the aldehyde into the pore space, ensuring high accessibility for post-synthetic modification (PSM).[1]
Experimental Protocol: Defect-Engineered Synthesis
Target Framework: UiO-66 (Zirconium-based MOF).[1] Rationale: UiO-66 is highly tolerant of defects.[1] The Zr6 cluster can accept mono-carboxylate modulators without collapsing, making it the ideal platform for this application.[1]
Phase A: Solvothermal Synthesis (Doped Framework)
Reagents:
-
Zirconium(IV) chloride (
)[1] -
Terephthalic acid (
- Structural Linker)[1] -
4'-Formylbiphenyl-3-carboxylic acid (FBCA - Modulator) [1][2]
-
DMF (Solvent)[1]
-
Acetic acid (Optional co-modulator for crystallinity)[1]
Protocol:
-
Pre-Dissolution: In a 20 mL scintillation vial, dissolve 125 mg (0.54 mmol) of
in 5 mL of DMF. Sonicate until clear. -
Ligand Mixing: In a separate beaker, dissolve 83 mg (0.5 mmol) of
and 27 mg (0.12 mmol) of FBCA in 10 mL of DMF. -
Combination: Add the ligand solution to the metal solution.[1] Add 1 mL of glacial acetic acid to control crystal growth rate.
-
Reaction: Seal the vial and heat in a programmable oven at 120°C for 24 hours .
-
Harvesting: Cool to room temperature. Centrifuge (8000 rpm, 10 min) to collect the white precipitate.
-
Activation (Critical):
Phase B: QC & Quantification (Digestion NMR)
Before proceeding, you must verify the modulator was actually incorporated and not just washed away.[1]
-
Take 10 mg of the dried MOF.[1]
-
Digest in 600 µL DMSO-d6 + 20 µL HF (48%). Handle HF with extreme caution.
-
Run
-NMR.[1][3] -
Calculation: Integrate the peak for the biphenyl protons (multiplets ~7.5-8.0 ppm) vs. the terephthalate protons (singlet ~8.1 ppm).
-
Target: 10-15% incorporation efficiency relative to structural linker.[1]
-
Post-Synthetic Modification (PSM) Workflow
This step converts the aldehyde-tagged MOF into a functional device (e.g., drug carrier).[1]
Reaction: Schiff Base Condensation (Imine formation).
Reagent: Primary Amine (
Protocol:
-
Suspension: Suspend 50 mg of FBCA-doped UiO-66 in 5 mL of Ethanol (or Methanol).
-
Reagent Addition: Add 1.5 equivalents (relative to the calculated aldehyde content from NMR) of the target amine.
-
Catalyst: Add 10 µL of acetic acid (catalytic) to protonate the carbonyl and accelerate nucleophilic attack.
-
Incubation: Stir gently at 40°C for 12-24 hours.
-
Tip: If the amine is valuable/expensive, use a lower volume and higher concentration.[1]
-
-
Washing: Centrifuge and wash extensively with Ethanol (until supernatant is clear of free amine).[1]
-
Storage: Store the conjugate at 4°C. Imine bonds are reversible (pH sensitive); for permanent linkage, reduce with
to a secondary amine.
Mechanistic Visualization
The following diagram illustrates the "Defect Engineering" strategy where the mono-acid modulator competes with the structural linker, resulting in a reactive surface handle.
Caption: Workflow for incorporating 4'-formylbiphenyl-3-carboxylic acid as a defect-inducing modulator to enable covalent post-synthetic modification of MOFs.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Aldehyde Loading | Modulator ratio too low or competitive displacement by acetic acid.[1] | Increase FBCA concentration; reduce acetic acid. Ensure FBCA is fully dissolved before mixing.[1] |
| Loss of Porosity | Pore blockage by unreacted modulator or collapsed framework.[1] | Perform rigorous solvent exchange (DMF -> MeOH -> Acetone) before drying.[1] Verify surface area (BET).[1] |
| No Reaction with Amine | Steric hindrance or aldehyde oxidation.[1] | Use the "Biphenyl" spacer (FBCA) rather than shorter analogs.[1] Verify aldehyde integrity via IR (C=O stretch ~1700 cm⁻¹). |
| Amorphous Product | Too much modulator prevented network assembly.[1] | Reduce FBCA doping to <30 mol%. Increase reaction time or temperature slightly. |
References
-
Cohen, S. M. (2012).[1] "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000.[1] Link[1]
-
Garibay, S. J., & Cohen, S. M. (2010).[1] "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702.[1] Link
-
Vermoplis, G., et al. (2013).[1] "Defect Engineering: Turning Defects into Features in Metal–Organic Frameworks."[1] Industrial & Engineering Chemistry Research, 58(34), 15476–15487.[1] Link[1]
-
PubChem. (2025).[1] "3-(4-Formylphenyl)benzoic acid (4'-Formylbiphenyl-3-carboxylic acid)."[1] National Library of Medicine.[1] Link[1]
Sources
synthetic protocols for amide formation from 4-Formylbiphenyl-3-carboxylic acid
This Application Note is designed for researchers and medicinal chemists working with 4-Formylbiphenyl-3-carboxylic acid , a bifunctional scaffold critical in the synthesis of AT1 receptor antagonists (e.g., Telmisartan analogs) and sialosides.
Executive Summary: The Bifunctional Paradox
The synthesis of amides from This compound presents a specific chemoselectivity challenge: the "Ortho-Cyclization Trap."
Because the carboxylic acid (C-3) and the formyl group (C-4) are ortho to each other, this molecule mimics the reactivity of 2-formylbenzoic acid (phthalaldehydic acid). Unlike simple intermolecular competition, this substrate is prone to intramolecular cyclization.
-
The Trap: Reaction with primary amines often leads to Isoindolinones (Phthalimidines) rather than the desired open-chain formyl-amides. The amine can react with the aldehyde to form an imine, which is then trapped by the carboxylate; or react with the acid to form an amide, which cyclizes onto the aldehyde.
-
The Solution: To obtain the open-chain amide (retaining the free aldehyde), you must disrupt this cyclization pathway, typically via aldehyde protection.
Part 1: Strategic Decision Matrix
Before selecting a protocol, determine your target structure.
| Target Structure | Primary Risk | Recommended Strategy | Protocol |
| Open-Chain Amide (Retains free -CHO) | Cyclization to Isoindolinone | Acetal Protection (Mandatory) Block the aldehyde to prevent ring closure. | Protocol A |
| Isoindolinone (Lactam Scaffold) | Incomplete Cyclization | Direct Condensation Promote thermal dehydration to drive ring closure. | Protocol B |
| Open-Chain Amide (Complex Amine) | Imine formation / Side reactions | Pre-Activation (Kinetic Control) Convert to Acid Chloride before amine addition. | Protocol C |
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the necessity of protection for open-chain synthesis.
Figure 1: The "Ortho-Cyclization Trap" vs. The Protection Strategy. Direct reaction risks forming the thermodynamic lactam product.
Part 3: Detailed Synthetic Protocols
Protocol A: The "High Fidelity" Route (Acetal Protection)
Best for: Synthesis of open-chain amides where the aldehyde is needed for subsequent steps (e.g., reductive amination, Wittig reaction).
1. Protection (Acetal Formation)
-
Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (pTsOH), Methanol.
-
Mechanism: Converts the reactive aldehyde into a stable dimethyl acetal.
-
Step-by-Step:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH (0.2 M).
-
Add TMOF (3.0 eq) and a catalytic amount of pTsOH (0.05 eq).
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot) or NMR (loss of -CHO peak at ~10 ppm, appearance of acetal -CH- at ~5.5 ppm).
-
Note: This may also esterify the carboxylic acid to a methyl ester. If this occurs, perform a mild saponification (LiOH, THF/H2O) to regain the free acid without deprotecting the acetal (acetals are stable to base).
-
2. Amide Coupling
-
Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.
-
Step-by-Step:
-
Dissolve the Acetal-Acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq). Stir for 10 minutes to form the activated ester.
-
Add the Amine (1.1 eq).
-
Stir at Room Temperature (RT) for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (remove unreacted acid) and Brine. Dry over Na2SO4.
-
3. Deprotection
-
Reagents: Dilute HCl (1M) or Acetone/H2O with pTsOH.
-
Step-by-Step:
-
Dissolve the crude Acetal-Amide in Acetone/H2O (4:1).
-
Add pTsOH (0.1 eq) or 1M HCl (few drops).
-
Stir at RT for 1–2 hours.
-
QC Check: 1H NMR should show the reappearance of the aldehyde proton (~10.0 ppm).
-
Protocol C: The "Kinetic" Route (Acid Chloride)
Best for: Scale-up or when the amine is non-nucleophilic/sterically hindered. Risks cyclization if not performed strictly anhydrous.
Rationale: By converting the acid to an acid chloride, you create a super-electrophile that reacts with the amine faster than the amine can react with the aldehyde (imine formation).
1. Activation (Vilsmeier-Haack Conditions)
-
Reagents: Oxalyl Chloride, DMF (cat.), DCM (anhydrous).
-
Step-by-Step:
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Add catalytic DMF (2–3 drops).
-
Cool to 0°C.
-
Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (CO, CO2, HCl) will occur.
-
Stir at RT for 2 hours until the solution becomes clear (formation of Acid Chloride).
-
Critical: Evaporate solvent/excess oxalyl chloride under vacuum to remove HCl. Re-dissolve the residue in fresh anhydrous DCM.
-
2. Coupling
-
Step-by-Step:
-
Cool the Acid Chloride solution to 0°C .
-
Add the Amine (1.0 eq) and Triethylamine (2.0 eq) simultaneously but slowly.
-
Why Low Temp? Low temperature disfavors the reversible imine formation (aldehyde attack) while the irreversible amide formation (acid chloride attack) proceeds rapidly.
-
Stir for 1 hour at 0°C, then warm to RT.
-
Part 4: Quality Control & Troubleshooting
NMR Diagnostic Table Use 1H NMR to distinguish between the Open Amide, the Isoindolinone, and the Imine.
| Signal | Open-Chain Amide (Desired) | Isoindolinone (Cyclized) | Imine (Side Product) |
| -CHO (Aldehyde) | Singlet, ~10.0 ppm | Absent | Absent |
| -CH(OH)- (Lactol) | Absent | Doublet/Singlet ~6.0–6.5 ppm | Absent |
| -CH=N- (Imine) | Absent | Absent | Singlet, ~8.5 ppm |
| Amide N-H | Broad Singlet, variable | Absent (if N-substituted) | Absent |
Common Issues:
-
Product is insoluble: Biphenyl amides are often crystalline and insoluble. Try DMSO-d6 for NMR.
-
Aldehyde peak missing: You likely formed the isoindolinone. Use Protocol A (Protection) to prevent this.
-
Low Yield: The "Acid Chloride" method can degrade the aldehyde if HCl is not removed. Ensure thorough evaporation after oxalyl chloride treatment.
References
-
General Amide Coupling Principles
-
Ortho-Formyl Cyclization (Isoindolinone Formation)
- Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carbonyl Protection).
-
Acid Chloride Activation with Aldehydes
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Sources
Application Notes and Protocols for the Esterification of 4-Formylbiphenyl-3-carboxylic acid
Introduction
4-Formylbiphenyl-3-carboxylic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehyde, presents unique challenges and opportunities for chemical modification. The selective esterification of the carboxylic acid moiety is a critical transformation for the synthesis of various derivatives, including prodrugs and functional materials.
This document provides a comprehensive guide to the primary methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-tested protocols. The selection of an appropriate esterification method is paramount and depends on factors such as the desired ester, substrate sensitivity, and available laboratory resources.
Method Selection: A Comparative Overview
The presence of the aldehyde group in this compound necessitates careful consideration of reaction conditions to avoid unwanted side reactions, such as oxidation or reduction of the formyl group. The following table summarizes the key features of the discussed esterification methods, providing a quick reference for researchers.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Inexpensive reagents, suitable for simple alcohols.[1][2] | Harsh conditions, potential for side reactions with the aldehyde, equilibrium limited.[1][3] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild, Room Temperature | Mild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[3][4][5] | Formation of urea byproduct can complicate purification.[6] |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD | Mild, Low Temperature | Mild conditions, stereochemical inversion at the alcohol center.[7][8] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts.[9] |
| Diazomethane Alkylation | Diazomethane (CH₂N₂) | Mild, Room Temperature | High yields, simple workup.[10][11] | Diazomethane is highly toxic and explosive, requiring specialized handling.[10][12] |
I. Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a long-established method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While seemingly straightforward, its application to this compound requires careful control to mitigate potential side reactions with the aldehyde functionality under harsh acidic conditions.
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[13][14] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][13] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed.[14][15]
Caption: Fischer-Speier Esterification Workflow.
Protocol: Synthesis of Methyl 4'-Formyl-[1,1'-biphenyl]-3-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure methyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate.
II. Steglich Esterification: A Milder Alternative
For substrates that are sensitive to strong acids, the Steglich esterification offers a mild and effective alternative.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
Mechanistic Rationale
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4][6] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a still more reactive N-acylpyridinium species.[16] This "active ester" readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.[4]
Caption: Steglich Esterification Workflow.
Protocol: Synthesis of Ethyl 4'-Formyl-[1,1'-biphenyl]-3-carboxylate
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the pure ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate.
III. Mitsunobu Reaction: Precision and Stereochemical Control
The Mitsunobu reaction is a powerful tool for the esterification of alcohols under exceptionally mild conditions.[7] It is particularly useful when dealing with sensitive substrates or when stereochemical inversion of a chiral alcohol is desired.[17]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[7] This intermediate then deprotonates the carboxylic acid to form an ion pair. The alcohol is subsequently activated by the phosphonium salt, and the carboxylate anion acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to yield the ester with inversion of configuration at the alcohol's stereocenter.[7][8]
Caption: Mitsunobu Reaction Workflow.
Protocol: General Procedure for Ester Synthesis
Materials:
-
This compound
-
Alcohol (e.g., isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative, which can often be removed by direct purification of the residue by flash column chromatography on silica gel.
IV. Esterification with Diazomethane: For Methyl Esters Only
For the specific synthesis of methyl esters, reaction with diazomethane (CH₂N₂) is a highly efficient method that proceeds under very mild conditions and gives excellent yields.[10][18]
Mechanistic Rationale
The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[10][11] The methyldiazonium ion is an excellent leaving group (N₂ gas), and the carboxylate anion readily displaces it via an Sₙ2 reaction to form the methyl ester.[10][18]
Protocol: Synthesis of Methyl 4'-Formyl-[1,1'-biphenyl]-3-carboxylate
Safety Precaution: Diazomethane is a toxic and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware.
Materials:
-
This compound
-
Ethereal solution of diazomethane (prepared in situ from a suitable precursor like Diazald®)
-
Diethyl ether
-
Acetic acid (for quenching)
-
Erlenmeyer flask
Procedure:
-
Dissolve this compound in diethyl ether in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Allow the reaction mixture to stand at room temperature for a short period (e.g., 10-15 minutes).
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The reaction mixture can then be concentrated under reduced pressure to afford the methyl ester, which is often of high purity and may not require further purification.
Conclusion
The esterification of this compound can be successfully achieved through a variety of methods. The choice of the most suitable protocol depends on the specific requirements of the synthesis, including the nature of the desired ester, the scale of the reaction, and the available laboratory infrastructure. For simple, robust esterifications, the Fischer method may suffice with careful monitoring. For more sensitive substrates or when milder conditions are paramount, the Steglich and Mitsunobu reactions offer excellent alternatives. When only the methyl ester is required, and the necessary safety precautions can be strictly adhered to, diazomethane provides a rapid and high-yielding route.
References
- Vertex AI Search. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- ACS Publications. (2017, October 5). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters.
- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
- JoVE. (2025, May 22).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Scribd. (n.d.).
- ACS Publications. (2019, March 7).
- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Thieme. (2019).
- Tokyo Chemical Industry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- OperaChem. (2024, January 5).
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. jove.com [jove.com]
Application Note: Continuous Flow Synthesis of Labile Pharmaceutical Intermediates
Focus: Flash Lithiation-Substitution Protocols for Heterocycles
Executive Summary & Rationale
The synthesis of pharmaceutical intermediates often requires the manipulation of highly reactive species. In traditional batch processing, the synthesis of functionalized heterocycles via organolithium reagents is plagued by cryogenic requirements (–78 °C), safety hazards associated with large solvent headspaces, and side reactions due to poor mixing or heat transfer.
This Application Note details the transition from batch to Continuous Flow Chemistry for the synthesis of 3-Formylpyridine , a critical intermediate in the synthesis of various API scaffolds (e.g., potential oncology and rheology targets). By utilizing "Flash Chemistry" principles, we can operate at elevated temperatures (–20 °C to 0 °C) with residence times in the millisecond range, significantly improving yield and safety profiles.
Theoretical Foundation: Why Flow for Intermediates?
To ensure reproducibility, one must understand the physical constraints of the reactor. The success of this protocol relies on two physical pillars:
-
Mixing Efficiency: In rapid lithiation, the reaction rate (
) often exceeds the mixing rate ( ) in batch vessels. This leads to localized "hotspots" and over-reaction. Flow microreactors utilize T-mixers or static mixers to achieve diffusive mixing in milliseconds. -
Heat Transfer: The surface-area-to-volume ratio (
) in a microreactor is orders of magnitude higher than a flask. This allows the efficient dissipation of the exotherm generated by the Lithium-Halogen exchange, preventing the degradation of the lithiated intermediate (e.g., "pyridyne" formation).
Table 1: Comparative Metrics (Batch vs. Flow Microreactor)
| Parameter | 1L Batch Flask | Flow Microreactor (0.5 mm ID) | Impact on Protocol |
| Surface-to-Volume Ratio ( | ~50 | ~8,000 - 10,000 | Precise temperature control; exotherm suppression. |
| Heat Transfer Coefficient ( | ~200 | ~2,000 - 10,000 | Allows operation at higher temperatures (–20°C vs –78°C). |
| Mixing Time | Seconds to Minutes | Milliseconds | Prevents competitive side reactions. |
| Residence Time Control | Poor (Gradient) | Exact (Plug Flow) | Precise trapping of unstable intermediates. |
Application Workflow Visualization
The following diagram illustrates the logical flow of the experimental setup, highlighting the critical control points (Mixing, Residence Time, Quench).
Figure 1: Schematic of the continuous flow setup for the lithiation-formylation sequence. Note the sequential addition of reagents via T-mixers.
Detailed Experimental Protocol
Target Reaction: Synthesis of 3-Formylpyridine via 3-Lithiopyridine. Scale: Continuous production (approx. 5g/hour throughput).
4.1 Equipment & Reagents
-
Pumps: 3x High-pressure syringe pumps (e.g., Syrris Asia or Chemyx) or HPLC pumps (must be chemical resistant).
-
Reactors: PFA tubing (0.8 mm I.D.) or glass microreactor chip.
-
Mixers: Static T-mixers (PEEK or Stainless Steel).
-
Temperature Control: Cooling bath (Dry ice/Acetone or Chiller) set to –20 °C.
-
Reagents:
-
Stream A: 3-Bromopyridine (0.5 M in anhydrous THF).
-
Stream B: n-Butyllithium (0.5 M in Hexanes).
-
Stream C: N,N-Dimethylformamide (DMF) (1.5 M in anhydrous THF).
-
Quench: Saturated aq. NH₄Cl.
-
4.2 Step-by-Step Procedure
Step 1: System Drying (Critical)
-
Causality: Organolithiums are moisture sensitive. Micro-clogs from Lithium Hydroxide formation can rupture reactor tubing.
-
Action: Flush the entire system with anhydrous THF for 20 minutes at 1.0 mL/min. Maintain system pressure at 3–5 bar using a back-pressure regulator (BPR) to prevent solvent cavitation.
Step 2: Flow Rate Calculation
-
To achieve a residence time (
) of 0.5 seconds in Reactor Loop 1 (Volume = 50 µL): -
Set Stream A and Stream B to equal flow rates to maintain 1:1 stoichiometry (with slight excess of n-BuLi usually adjusted by concentration).
Step 3: Reaction Initiation
-
Submerge Reactor Loop 1, Mixer 1, Mixer 2, and Reactor Loop 2 in the –20 °C bath.
-
Start Stream C (DMF) first. Reason: Ensure electrophile is present immediately when the lithiated species arrives at Mixer 2.
-
Start Stream A (Substrate) .
-
Start Stream B (n-BuLi) last.
Step 4: Steady State & Collection
-
Discard the output for the first 3 system volumes (approx. 2 minutes). This is the dispersion zone where concentration gradients exist.
-
Collect the steady-state output into a vigorously stirred flask containing the Quench solution.
Step 5: Workup
-
Separate phases. Extract aqueous layer with EtOAc (3x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Troubleshooting & Optimization (Self-Validating Systems)
A robust process must have indicators of failure. Use this guide to validate your run.
| Observation | Root Cause Diagnosis | Corrective Action |
| Pressure Spike > 10 bar | Li-salt precipitation (Clogging). Usually caused by moisture ingress or too high concentration. | Stop pumps immediately. Flush with MeOH (if safe) or wet THF. Reduce reagent concentration. |
| Low Yield / Starting Material Recovered | Mixing inefficiency or "Breakthrough". | Increase flow velocity (Reynolds number) to ensure turbulent/chaotic mixing. Check pump pulsation. |
| "Wurtz" Coupling Dimer | Temperature too high or Residence Time in Loop 1 too long. | Decrease Loop 1 length or increase total flow rate. The lithiated species is decomposing before trapping. |
| Inconsistent Conversion | Pump cavitation (air bubbles). | Degas all solvents thoroughly. Ensure Back Pressure Regulator (BPR) is active (40-60 psi). |
Mechanistic Pathway & Logic
Understanding the mechanism helps in adjusting residence times. The diagram below details the competing pathways.
Figure 2: Mechanistic pathway. The success of the application depends on the Flow Path (Green) being faster than the decomposition pathway (Red).
References
-
Yoshida, J., et al. (2008). Flash Chemistry: Fast Chemical Synthesis by Using Microreactors. Chemistry – A European Journal.
- Relevance: Foundational text on the concept of "Flash Chemistry" and residence time control.
-
Kappe, C. O., & Gutmann, B. (2011). Continuous Flow Synthesis of API Intermediates. Molecular Diversity.
- Relevance: Validates the scalability of flow for pharmaceutical intermedi
-
U.S. Food and Drug Administration (FDA). (2019). Quality Considerations for Continuous Manufacturing. Guidance for Industry.
- Relevance: Regulatory grounding for adopting continuous processing in drug development.
-
Nagaki, A., et al. (2010). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. Journal of Organic Chemistry.
- Relevance: Specific protocol parameters for pyridine lithi
derivatization of the formyl group in 4-Formylbiphenyl-3-carboxylic acid
Application Note: High-Performance Derivatization of the Formyl Group in 4-Formylbiphenyl-3-carboxylic Acid
Executive Summary
This guide details the chemical derivatization of This compound , a bifunctional pharmacophore precursor. Unlike simple aldehydes, this molecule possesses a critical structural feature: the ortho-relationship between the formyl (-CHO) and carboxylic acid (-COOH) groups on the biphenyl core.
This specific geometry mimics the reactivity of phthalaldehydeic acid (2-formylbenzoic acid), enabling two distinct synthetic pathways:
-
Linear Derivatization: Functionalization of the aldehyde (e.g., Reductive Amination) while preserving the carboxylic acid.
-
Cyclocondensation: Leveraging the ortho-effect to fuse heterocycles (e.g., Phthalazinones), a strategy central to the synthesis of PARP inhibitors and other bioactive scaffolds.
Structural Analysis & Reactivity Logic
Before initiating protocols, researchers must recognize the "Dual-State" nature of the starting material.
-
Open Form: The free aldehyde and acid.
-
Cyclic Lactol Form: In solution, ortho-formyl carboxylic acids often exist in equilibrium with their cyclic hydroxy-phthalide tautomers. This can retard nucleophilic attack at the aldehyde unless specific conditions (basic or Lewis acidic) drive the equilibrium to the open form.
Chemo-Selectivity Challenge: The carboxylic acid is a competing nucleophile (intramolecular) and a proton source.
-
Solution for Linear Synthesis: Use mild hydride donors (STAB) that do not reduce the acid.
-
Solution for Cyclization: Use the acid's electrophilicity to close the ring (dehydrating conditions).
Decision Pathway (Visualized)
The following diagram illustrates the logical flow for selecting the appropriate protocol based on the desired target scaffold.
Caption: Decision tree for selecting derivatization pathways based on the fate of the carboxylic acid group.
Protocol A: Selective Reductive Amination
Objective: Convert the formyl group to a secondary amine without affecting the carboxylic acid or the biphenyl backbone. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Amine: Primary or Secondary amine (1.1–1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv). Note: STAB is preferred over NaCNBH₃ for lower toxicity and better acid tolerance.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Catalyst: Acetic Acid (AcOH) (Optional, 1-2 equiv if reaction is sluggish).
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of DCE.
-
Add 1.1 mmol of the amine.
-
Critical Step: If the amine is a salt (e.g., HCl salt), add 1.1 mmol of Triethylamine (TEA) to liberate the free base.
-
Stir at Room Temperature (RT) for 30–60 minutes. The mixture may become cloudy as the zwitterionic imine forms.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add 1.5 mmol of NaBH(OAc)₃ portion-wise over 5 minutes.
-
Why: Portion-wise addition prevents localized exotherms and side reactions.
-
Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine; the imine intermediate is often unstable on LC columns).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).
-
pH Adjustment: Since the product is an amino-acid (amphoteric), pH control is vital. Adjust aqueous layer to pH ~5–6 to precipitate the zwitterion, OR adjust to pH 2-3 and extract contaminants, then pH 7-8 to extract the product into EtOAc/n-Butanol.
-
Dry organic layer over Na₂SO₄ and concentrate.[1]
-
-
Purification:
-
Flash Chromatography: Use a DCM:MeOH gradient (95:5 to 80:20).
-
Tip: Add 1% Acetic Acid to the eluent to prevent streaking of the carboxylic acid product.
-
Protocol B: Heterocyclic Cyclization (Phthalazinone Synthesis)
Objective: Synthesis of 4-(4-phenyl)-phthalazin-1(2H)-one derivatives. Relevance: This scaffold mimics the core of PARP inhibitors (e.g., Olaparib). Mechanism: Condensation of hydrazine with the aldehyde (hydrazone formation) followed by intramolecular nucleophilic acyl substitution at the carboxylic acid.
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: Hydrazine monohydrate (N₂H₄·H₂O) (2.0–3.0 equiv).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
Step-by-Step Methodology
-
Setup:
-
Dissolve 1.0 mmol of substrate in 5 mL of Ethanol.
-
Variation: For difficult substrates, use Glacial Acetic Acid as the solvent (accelerates cyclization).
-
-
Addition:
-
Add 3.0 mmol of Hydrazine monohydrate dropwise at RT.
-
A yellow precipitate (hydrazone intermediate) may form immediately.
-
-
Cyclization (Reflux):
-
Heat the reaction to reflux (80°C for EtOH, 118°C for AcOH) for 2–4 hours.
-
Monitoring: The reaction is complete when the intermediate hydrazone spot disappears on TLC and a highly fluorescent spot (the phthalazinone) appears.
-
-
Isolation (Self-Validating Step):
-
Cool the mixture to RT.
-
The phthalazinone product typically precipitates as a white or off-white solid upon cooling.
-
Filter the solid and wash with cold ethanol and diethyl ether.
-
Yield: Typically >85%.
-
Analytical Validation & QC
Verify the transformation using the following chemical shifts (¹H NMR in DMSO-d₆):
| Feature | Starting Material | Product (Protocol A: Amine) | Product (Protocol B: Phthalazinone) |
| Aldehyde (-CHO) | Singlet, ~10.2 ppm | Absent | Absent |
| Benzylic (-CH₂-N) | Absent | Singlet/Doublet, ~3.8–4.2 ppm | Absent |
| Amide (-NH-CO-) | Absent | Absent | Singlet (broad), ~12.5 ppm |
| MS (ESI) | [M+H]⁺ ~227 | [M+H]⁺ = 227 + Amine Mass - 16 | [M+H]⁺ ~223 (Cyclized) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Imine hydrolysis during workup. | Perform workup quickly; keep pH neutral. Use molecular sieves during imine formation step. |
| Protocol A: Lactone formation | Acid attacked aldehyde (phthalide formation). | Ensure Amine is added before any acid catalyst. Use excess amine. |
| Protocol B: Incomplete Cyclization | Temperature too low. | Switch solvent from Ethanol to Acetic Acid or n-Butanol (higher boiling point). |
| Solubility Issues | Biphenyl core is hydrophobic. | Use THF/DMF mixtures. For NMR, warm the DMSO tube. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Csajók, C., et al. (2025). "Synthesis of phthalazinones from 2-formylbenzoic acid derivatives." BenchChem Application Notes.
-
El-Khamry, A., et al. (1988).[2] "Synthesis and Some Reactions of 4-Aryl-1(2H)-Phthalazinones." Oriental Journal of Chemistry.
-
Luo, R., et al. (2025).[3] "Catalytic Reductive Amination Protocols." Synthesis.
-
Sigma-Aldrich. (2023). "Product Specification: 4'-Formyl-biphenyl-3-carboxylic acid."
Sources
catalytic reduction of the carboxylic acid group in 4-Formylbiphenyl-3-carboxylic acid
Application Note: Chemoselective Catalytic Reduction of 4-Formylbiphenyl-3-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Chemoselectivity Paradox The reduction of this compound presents a classic chemoselectivity challenge. The molecule contains two reducible functionalities with distinct electrophilicities:
-
Aldehyde (-CHO): Kinetically fast reduction; highly reactive toward nucleophilic hydrides and catalytic hydrogenation.
-
Carboxylic Acid (-COOH): Kinetically slow reduction; high activation energy due to resonance stabilization and low electrophilicity of the carbonyl carbon.
The Scientific Reality: Direct catalytic hydrogenation (e.g., Pd/C, H₂) or standard hydride reduction (e.g., NaBH₄) will predominantly reduce the aldehyde first or reduce both groups simultaneously. There is currently no industrial-standard catalytic system capable of reducing a carboxylic acid to an alcohol while leaving a free aldehyde intact.
The Solution: To achieve the specific reduction of the carboxylic acid group while preserving the aldehyde oxidation state (ultimately), this protocol utilizes an Orthogonal Protection Strategy coupled with Homogeneous Ruthenium Catalysis . This approach ensures high yield and purity, avoiding the formation of polymeric side products common in direct reductions of bifunctional substrates.
Part 2: Reaction Engineering & Mechanism
The Catalytic System: Ru(acac)₃ / Triphos
For the reduction step, we employ the Ruthenium/Triphos system developed by the Beller and Leitner groups. Unlike heterogeneous catalysts (which require harsh conditions that degrade aldehydes), this homogeneous system operates via a "molecular hydrogen" mechanism that effectively reduces carboxylic acids to alcohols.
Mechanism Description:
-
Activation: The active species, [(Triphos)RuH]+, coordinates the carboxylic acid.
-
Heterolytic Cleavage: H₂ is split; a hydride is transferred to the carbonyl carbon.
-
Elimination: Water is eliminated, forming the aldehyde intermediate (which is transiently bound).
-
Second Reduction: The intermediate is rapidly reduced to the alcohol.
Workflow Logic: To prevent the "native" aldehyde of the substrate from competing for the catalyst, it is masked as an acetal before the catalytic step.
Figure 1: Strategic workflow for the chemoselective reduction of the carboxylic acid moiety.
Part 3: Detailed Experimental Protocols
Phase 1: Aldehyde Masking (Acetalization)
Objective: Convert the reactive formyl group into a stable dimethyl acetal.
Reagents:
-
Substrate: 10.0 mmol
-
Trimethyl orthoformate (TMOF): 15.0 mmol (1.5 eq)
-
Methanol (Anhydrous): 50 mL
-
p-Toluenesulfonic acid (pTSA): 0.1 mmol (1 mol%)
Protocol:
-
Charge a 100 mL round-bottom flask with the substrate and anhydrous Methanol.
-
Add TMOF and pTSA.
-
Reflux at 65°C for 3 hours under N₂ atmosphere.
-
Monitor: Check conversion via TLC (Solvent: Hexane/EtOAc 7:3). The aldehyde spot should disappear.
-
Workup: Quench with 0.5 mL Triethylamine (to neutralize acid). Concentrate in vacuo.
-
Purification: Flash chromatography is usually not required if conversion is >98%. Use the crude acetal-ester/acid directly.
Phase 2: Catalytic Hydrogenation (The Core Technology)
Objective: Reduce the carboxylic acid to the alcohol using the Ru/Triphos system.[1][2][3]
Reagents:
-
Catalyst Precursor: Ru(acac)₃ (0.5 mol%)
-
Ligand: 1,1,1-Tris(diphenylphosphinomethyl)ethane ("Triphos") (1.0 mol%)
-
Solvent: THF (Anhydrous)
-
Additives: Zinc Triflate [Zn(OTf)₂] (1.0 mol%) - Crucial for enhancing acid reduction rates.
-
Gas: Hydrogen (H₂) Grade 5.0
Equipment: High-Pressure Stainless Steel Autoclave (e.g., Parr Reactor).
Step-by-Step Protocol:
-
Catalyst Preparation (In Glovebox): In a vial, mix Ru(acac)₃ (19.9 mg, 0.05 mmol) and Triphos (62.4 mg, 0.1 mmol) in 2 mL THF. Stir for 5 mins to form the active complex (solution turns orange/red).
-
Loading: Transfer the protected substrate (10 mmol) and Zn(OTf)₂ (36 mg, 0.1 mmol) into the autoclave liner. Add 30 mL THF.
-
Injection: Add the pre-formed catalyst solution to the autoclave.
-
Pressurization: Seal the reactor. Purge 3x with N₂ (10 bar), then 3x with H₂ (10 bar).
-
Reaction: Pressurize to 50 bar H₂ . Heat to 140°C . Stir at 1000 rpm for 16 hours.
-
Cooling: Cool reactor to RT. Carefully vent H₂ (fume hood!).
-
Analysis: Analyze an aliquot by ¹H NMR. Look for the disappearance of the acetal-protected acid peak and appearance of the methylene protons (-CH₂OH) around 4.6 ppm.
Data Summary Table: Typical Conditions vs. Yield
| Parameter | Recommended Value | Impact of Deviation |
| Temperature | 140°C | <130°C: Incomplete conversion. >160°C: Ether formation. |
| H₂ Pressure | 50 bar | <30 bar: Significantly slower kinetics. |
| Additive | Zn(OTf)₂ | Essential Lewis acid co-catalyst for carboxylic acids. |
| Solvent | THF | Alcohols (MeOH) can cause transesterification/acetal exchange. |
Phase 3: Deprotection & Isolation
Objective: Remove the acetal to restore the aldehyde.
Protocol:
-
Dissolve the crude hydrogenation product in THF (20 mL).
-
Add 2M HCl (10 mL). Stir vigorously at RT for 1 hour.
-
Monitor: TLC should show the reappearance of the aldehyde functionality (using DNP stain).
-
Extraction: Dilute with water (50 mL), extract with EtOAc (3 x 30 mL).
-
Wash: Wash combined organics with Sat. NaHCO₃ (careful: gas evolution) and Brine.
-
Dry/Concentrate: Dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO₂).
Part 4: Alternative "Green" Method (Zinc-Catalyzed Hydrosilylation)
If high-pressure hydrogenation equipment is unavailable, Zinc-Catalyzed Hydrosilylation is a viable alternative for the protected substrate.
Mechanism: Uses a cheap zinc salt and a silane (PMHS or PhSiH₃) to reduce the acid/ester.
Protocol:
-
Substrate: Protected Acetal-Acid (1.0 eq).
-
Catalyst: Zn(OAc)₂ (5 mol%).
-
Reductant: Polymethylhydrosiloxane (PMHS) (3.0 eq hydride) or (EtO)₃SiH.
-
Conditions: THF, 60°C, 24 hours.
-
Workup: Requires vigorous basic hydrolysis (NaOH/MeOH) to cleave the resulting silyl ether.
Note: This method is less atom-economical than H₂ hydrogenation but operationally simpler.
Part 5: Troubleshooting & Quality Control
Common Failure Modes:
-
Aldehyde Reduction: If the final product is the Diol (both groups reduced), the acetal protection failed or was hydrolyzed in situ by trace water in the hydrogenation step. Solution: Ensure THF is anhydrous and use molecular sieves in the acetalization step.
-
Incomplete Acid Reduction: Catalyst poisoning.[4][5] Solution: Ensure the substrate is free of sulfur or amine impurities (unless the amine is part of the structure, in which case increase catalyst loading).
Analytic Verification (NMR Signatures):
-
Starting Material: δ 10.1 (s, 1H, -CHO), δ 13.0 (bs, 1H, -COOH).
-
Protected Intermediate: δ 5.4 (s, 1H, Acetal-H), δ 3.3 (s, 6H, -OMe).
-
Final Product: δ 10.1 (s, 1H, -CHO), δ 4.7 (s, 2H, -CH₂OH).
Figure 2: Simplified catalytic cycle for Ru-Triphos mediated carboxylic acid reduction.
References
-
Selective Homogeneous Hydrogenation of Biogenic Carboxylic Acids with [Ru(TriPhos)H]+. Source: Journal of the American Chemical Society (2011). Context: Establishes the mechanism and energetic span showing aldehydes reduce faster than acids, necessitating protection. URL:[Link]
-
Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. Source: Angewandte Chemie International Edition (2010). Context: The foundational paper for the Ru/Triphos system by the Beller group. URL:[Link]
-
Highly Efficient and Chemoselective Zinc-Catalyzed Hydrosilylation of Esters. Source: Chemistry – A European Journal (2015). Context: Protocol for the alternative Zinc-catalyzed method. URL:[Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Source: Chemistry LibreTexts (2023). Context: General overview of reactivity trends (Aldehyde > Acid). URL:[Link]
Sources
- 1. Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04671H [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. idc-online.com [idc-online.com]
Application Note: Scalable Synthesis of 4'-Formylbiphenyl-3-carboxylic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale
Biphenyl scaffolds containing orthogonal functional groups—such as formyl and carboxylic acid moieties—are highly valued intermediates in drug discovery, particularly in the synthesis of angiotensin II receptor blockers (ARBs) and advanced organic nanomaterials[1]. The synthesis of 4'-formyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 222180-20-3) requires a highly chemoselective approach that can construct the C-C biaryl bond without oxidizing the sensitive aldehyde or requiring the protection of the carboxylic acid.
The Suzuki-Miyaura cross-coupling is the premier methodology for this transformation[2]. By reacting 4-bromobenzaldehyde with 3-carboxyphenylboronic acid in the presence of a Palladium(0) catalyst, the biaryl core is formed under mild conditions. Boronic acids are notably tolerant of unprotected carboxylic acids and formyl groups, eliminating the need for tedious protection/deprotection workflows[3].
Causality of Experimental Design
-
Catalyst Selection (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is chosen as a robust, cost-effective precatalyst. In solution, it dissociates into the active 14-electron Pd(PPh3)2 species, which readily undergoes oxidative addition into the C-Br bond of 4-bromobenzaldehyde.
-
Solvent System (1,4-Dioxane/Water, 4:1): A biphasic or miscible aqueous-organic system is critical. Dioxane solubilizes the organic electrophile and the catalyst, while water dissolves the inorganic base and the boronic acid.
-
Base Activation (Na2CO3): The addition of a mild aqueous base is mechanistically non-negotiable. The base coordinates with the boronic acid to form an electron-rich, tetravalent boronate complex. This increases the nucleophilicity of the organic group, facilitating the rate-limiting transmetalation step onto the Palladium(II) center.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Quantitative Experimental Parameters
To ensure reproducibility, all stoichiometric ratios and expected analytical validations are summarized below.
Table 1: Reagent Stoichiometry and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromobenzaldehyde | 185.02 | 1.00 | 1.85 g (10.0 mmol) | Electrophile |
| 3-Carboxyphenylboronic acid | 165.94 | 1.20 | 1.99 g (12.0 mmol) | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.05 | 0.58 g (0.5 mmol) | Catalyst |
| Na2CO3 | 105.99 | 3.00 | 3.18 g (30.0 mmol) | Base |
| 1,4-Dioxane | 88.11 | N/A | 40 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 10 mL | Aqueous Solvent |
Step-by-Step Experimental Protocol
Part A: Reaction Execution
-
Preparation of the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and 3-carboxyphenylboronic acid (1.99 g, 12.0 mmol).
-
Solvent Addition & Degassing: Add 40 mL of 1,4-dioxane and 10 mL of deionized water. It is critical to degas this mixture by sparging with inert gas (Argon or N2) for at least 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.
-
Base and Catalyst Addition: Add Na2CO3 (3.18 g, 30.0 mmol) followed by Pd(PPh3)4 (0.58 g, 0.5 mmol). Purge the flask with Argon for an additional 5 minutes.
-
Heating: Attach a reflux condenser, place the flask in an oil bath, and heat to 85°C under a positive pressure of Argon. Stir vigorously for 12–16 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid) or LC-MS until the complete consumption of 4-bromobenzaldehyde is observed.
Part B: Self-Validating Purification (Acid-Base Extraction)
This protocol utilizes the inherent pKa differences of the reaction components to achieve high purity without column chromatography.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the 1,4-dioxane.
-
Basic Extraction: Dilute the residue with 50 mL of 1M NaOH (aq) and 50 mL of Dichloromethane (DCM). Transfer to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. The aqueous layer (pH > 10) contains the water-soluble sodium salt of the product. The organic layer contains unreacted 4-bromobenzaldehyde, triphenylphosphine oxide (catalyst byproduct), and metallic palladium residues.
-
Organic Wash: Drain the organic layer and wash the basic aqueous layer with an additional 2 x 30 mL of DCM to ensure complete removal of organic impurities.
-
Acidification & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2-3. A dense white/pale-yellow precipitate of pure 4'-formylbiphenyl-3-carboxylic acid will form.
-
Isolation: Isolate the solid via vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry overnight in a vacuum oven at 50°C.
Chemoselective acid-base extraction workflow for self-validating purification.
Quality Control & Analytical Validation
To confirm the structural integrity of the synthesized derivative, cross-reference the isolated material against the following expected spectroscopic parameters.
Table 2: Analytical Validation Metrics
| Analytical Technique | Key Signals / Parameters | Structural Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | δ ~10.05 (s, 1H) | Confirms the preservation of the formyl proton (CHO). |
| 1H NMR (400 MHz, DMSO-d6) | δ ~13.10 (br s, 1H) | Confirms the presence of the carboxylic acid proton (COOH). |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.60 – 8.30 (m, 8H) | Integration confirms the newly formed biphenyl aromatic core. |
| LC-MS (ESI-Negative) | m/z 225.05 [M-H]⁻ | Validates the molecular weight (Exact Mass: 226.06 Da). |
| HPLC (Reverse Phase) | Single peak, >98% Area | Confirms purity and absence of boronic acid homodimer. |
Troubleshooting & Optimization
Table 3: Common Failure Modes and Corrective Actions
| Observation | Potential Mechanistic Cause | Corrective Action |
| High levels of boronic acid homocoupling | Presence of dissolved oxygen in the solvent mixture promoting oxidative dimerization. | Strictly degas solvents via the freeze-pump-thaw method or prolonged inert gas sparging prior to Pd addition. |
| Incomplete conversion of aryl bromide | Catalyst deactivation or insufficient base solubilization. | Ensure the reaction is vigorously stirred to mix the biphasic system. Consider switching to Pd(dppf)Cl2 for higher thermal stability. |
| Product contaminated with triphenylphosphine oxide | Incomplete phase separation during the basic extraction step. | Wash the basic aqueous layer with DCM at least three times before acidification. Ensure the pH of the aqueous layer is >10 during the wash. |
References
- 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | CymitQuimica. Cymit Quimica.
- 3-(4-Formylphenyl)benzoic acid | PubChem. National Institutes of Health (NIH).
- 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid - Sigma-Aldrich. MilliporeSigma.
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications.
Sources
- 1. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06662G [pubs.rsc.org]
Troubleshooting & Optimization
improving the yield of 4-Formylbiphenyl-3-carboxylic acid synthesis
Target Molecule: 4-Formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3) Primary Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Welcome to the Process Optimization and Troubleshooting Center. Synthesizing this compound via the Suzuki-Miyaura coupling of 3-boronobenzoic acid and 4-bromobenzaldehyde is a fundamental yet deceptively complex transformation. Researchers frequently encounter yield-limiting side reactions due to the presence of both an unprotected carboxylic acid and a reactive formyl group.
This guide provides a mechanistic breakdown of common failures, an interactive diagnostic workflow, and a self-validating protocol designed to maximize yield and purity.
Part 1: Diagnostic Workflow for Yield Optimization
Before altering your reaction parameters, it is critical to identify the specific failure mode. Use the diagnostic decision tree below based on your crude LC-MS or HPLC data.
Diagnostic workflow for troubleshooting low yields in this compound synthesis.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am detecting significant amounts of benzoic acid in my crude mixture. Why is my boronic acid degrading?
A1: You are observing protodeboronation , a base-catalyzed C–B bond cleavage that replaces the boronic acid group with a proton. While esterification is often assumed to impart stability, hydrolysis of the boronic ester to the boronic acid in aqueous base is rapid, leading to subsequent degradation .
-
Causality: High temperatures combined with strong aqueous bases (like NaOH) accelerate the formation of the reactive trihydroxyboronate anion, which undergoes unimolecular C–B cleavage.
-
Solution: Switch to a milder, anhydrous base (such as finely milled
or ) and lower the reaction temperature from 100°C to 80°C. If water is necessary for solubility, restrict it to a 4:1 organic-to-aqueous ratio.
Q2: My LC-MS shows 4-bromobenzyl alcohol and 4-bromobenzoic acid instead of the starting aldehyde. What is happening?
A2: Your 4-bromobenzaldehyde is undergoing a Cannizzaro reaction .
-
Causality: Aldehydes lacking
-protons disproportionate into their corresponding carboxylic acids and alcohols when exposed to strong bases . If you are using or to activate the boronic acid, you are simultaneously destroying your electrophile. -
Solution: The Suzuki-Miyaura coupling must be performed under chemoselective conditions. Replace hydroxide bases with
or . These bases are strong enough to facilitate transmetalation but too weak to initiate the Cannizzaro disproportionation.
Q3: I am seeing a large byproduct mass corresponding to biphenyl-3,3'-dicarboxylic acid. How do I stop this?
A3: This is the homocoupling of your 3-boronobenzoic acid.
-
Causality: Homocoupling is not a spontaneous thermal degradation; it is an oxygen-driven catalytic cycle. Trace
reacts with the active catalyst to form a palladium peroxo complex ( ). This complex undergoes two successive transmetalations with your boronic acid, followed by reductive elimination to yield the symmetrical biaryl dimer . -
Solution: Implement strict anaerobic techniques. Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the solvent with Argon for at least 45 minutes prior to adding the catalyst.
Q4: My reaction mixture turns black within 10 minutes, and the reaction stalls at 30% conversion.
A4: The black precipitate is Palladium Black , indicating catastrophic catalyst deactivation.
-
Causality:
is highly susceptible to oxidation and ligand dissociation. Once the phosphine ligands detach or oxidize to phosphine oxides, the naked aggregates into inactive metallic clusters. -
Solution: Switch to a bidentate ligand system like
. The chelate effect of the dppf ligand tightly binds the palladium center, preventing aggregation and significantly extending the catalyst's lifetime at elevated temperatures.
Part 3: Mechanistic Pathway & Side Reactions
Understanding the exact point of failure within the catalytic cycle is essential for rational optimization.
Suzuki-Miyaura catalytic cycle highlighting competing side reactions that reduce product yield.
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile.
| Reaction Condition | Base | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) | Homocoupling (%) | Cannizzaro (%) |
| Standard (Unoptimized) | Toluene/EtOH | 90 | 35 | 25 | 15 | 20 | |
| Condition A (Mild Base) | Toluene/EtOH/ | 90 | 65 | 15 | 10 | <5 | |
| Condition B (Degassed) | Toluene/EtOH/ | 90 | 78 | 15 | <2 | <5 | |
| Optimized Protocol | 1,4-Dioxane/ | 80 | 92 | <3 | <2 | <1 |
Part 5: Self-Validating Experimental Protocol
This protocol incorporates in-process controls (IPCs) to ensure the system validates itself at each critical step, preventing the waste of downstream resources.
Reagents Required:
-
4-Bromobenzaldehyde (1.0 equiv, 10 mmol)
-
3-Boronobenzoic acid (1.2 equiv, 12 mmol)
- (0.05 equiv, 5 mol%)
- (3.0 equiv, 30 mmol)
-
1,4-Dioxane /
(4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step):
-
Mix 40 mL of 1,4-Dioxane and 10 mL of deionized water in a Schlenk flask.
-
Sparge with Argon for 45 minutes while sonicating.
-
Self-Validation Check: The solvent must not form bubbles when the Argon line is temporarily removed under sonication. If dissolved air remains, homocoupling will occur.
-
-
Reagent Loading:
-
Under a positive Argon flow, add 4-bromobenzaldehyde, 3-boronobenzoic acid, and
to the flask. -
Stir for 5 minutes to ensure base dissolution.
-
-
Catalyst Addition & Initiation:
-
Add the
catalyst. The solution should immediately turn a deep red/orange. -
Self-Validation Check: If the solution turns opaque black within the first 5 minutes, oxygen has breached the system, and Pd(0) has precipitated. Abort and restart the degassing phase.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C using an oil bath or heating block.
-
Self-Validation Check (IPC): At
, withdraw a 50 µL aliquot, quench in 1 mL Acetonitrile, filter, and run a rapid HPLC method. The ratio of product to 4-bromobenzaldehyde must be . If starting material remains , add an additional 1 mol% catalyst.
-
-
Workup & Isolation:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst particulates. Wash the pad with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate to remove unreacted aldehyde and neutral impurities.
-
Carefully acidify the aqueous layer with
to to precipitate the this compound. -
Self-Validation Check: The product should precipitate as a pale yellow to off-white solid. If the solid is dark brown, palladium contamination is high. Resuspend the solid in THF and treat with a metal scavenger (e.g., SiliaMetS Thiol) before final filtration.
-
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society (2021).[Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society (2006).[Link]
-
Synthetic and DFT modeling studies on Suzuki–Miyaura reactions... accompanied by... Cannizzaro-type side reaction. Catalysts (2022).[Link]
Technical Support Guide: Purification of Crude 4-Formylbiphenyl-3-carboxylic Acid
This guide serves as a Tier 2 Technical Support resource for researchers and process chemists working with 4-Formylbiphenyl-3-carboxylic acid (and its structural isomers like 4'-formyl-[1,1'-biphenyl]-3-carboxylic acid).
The protocols below prioritize purity preservation (specifically the aldehyde functionality) and palladium removal , common challenges in the Suzuki-Miyaura coupling synthesis of this scaffold.
Case ID: PUR-4FB3CA-001 Compound Class: Biphenyl Aldehyde-Carboxylic Acids Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling Critical Stability Warning: The aldehyde moiety at C4/C4' is susceptible to autoxidation to a carboxylic acid (forming a dicarboxylic acid impurity) upon prolonged exposure to air or light. All purification steps should be performed under an inert atmosphere (N₂/Ar) where possible.
Part 1: Diagnostic & Initial Assessment
Before beginning purification, characterize your crude material to select the correct workflow.
Impurity Profile Matrix
| Impurity Type | Origin | Diagnostic Sign (TLC/HPLC) | Removal Strategy |
| Pd Residues | Catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂) | Grey/Black solid or colored solution (orange/brown) | Thiol-Silica Scavenging or Activated Carbon |
| Boronic Acid | Unreacted Starting Material | Streaking spot or low Rf spot | Aqueous Base Wash (pH control) |
| Protodeboronation | Side Reaction (Biphenyl-3-carboxylic acid) | Spot close to product (usually higher Rf) | Recrystallization (Solvent Specific) |
| Oxidation Product | Air Exposure (Biphenyl-3,4'-dicarboxylic acid) | Spot at baseline or very low Rf (Acidic) | Fractional Crystallization or Column Chromatography |
Part 2: Purification Protocols
Protocol A: The "Crash-Out" Acid-Base Workup (Primary Isolation)
Best for: Removing non-acidic impurities (unreacted halides, phosphine ligands) and inorganic salts.
Mechanism: This protocol leverages the acidity of the carboxylic acid (pKa ~4.2) to separate it from neutral organic impurities.[1]
-
Dissolution: Suspend the crude solid in 0.5 M NaOH or Sat. NaHCO₃ (approx. 10 mL/g). Stir until fully dissolved.
-
Note: If the solution remains cloudy, filter through a Celite pad to remove insoluble Pd black and neutral organics.
-
-
Organic Wash: Extract the aqueous layer twice with an organic solvent (DCM or EtOAc).
-
Purpose: Removes unreacted bromides, phosphine oxides, and neutral biphenyl byproducts. Discard these organic layers.
-
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 1 M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3–4 .
-
Technical Insight: Do not drop to pH < 1 immediately. Extremely low pH can co-precipitate boronic acid contaminants. The carboxylic acid product typically precipitates first.
-
-
Isolation: Filter the white/off-white precipitate. Wash with cold water (3x) to remove inorganic salts (NaCl). Dry in a vacuum oven at 40 °C.
Protocol B: Recrystallization (Polishing)
Best for: Removing trace boronic acids and improving crystal habit.
Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.
-
Dissolution: Place the acid-washed solid in a flask equipped with a reflux condenser (N₂ line attached).
-
Solvent Addition: Add Ethanol (absolute) (approx. 5-8 mL/g) and heat to reflux.
-
If not fully soluble: Add small aliquots of Ethanol until dissolved.
-
-
Hot Filtration (Optional): If black specks (Pd) remain, filter the hot solution through a pre-warmed glass frit.
-
Crystallization:
-
Remove from heat.
-
Add Water (warm) dropwise until persistent turbidity is just observed.
-
Allow to cool slowly to room temperature, then chill to 4 °C.
-
-
Filtration: Collect crystals. Wash with cold Ethanol/Water (1:1).
Part 3: Workflow Visualization
Figure 1: Logic flow for the acid-base purification and polishing of biphenyl carboxylic acid derivatives.
Part 4: Troubleshooting & FAQs
Q1: My product is turning pink/brown during drying. What is happening?
A: This indicates Palladium oxidation or phenol formation (if boronic acid oxidation occurred).
-
Fix: Dissolve the product in EtOAc/MeOH (9:1) and treat with Thiol-functionalized Silica (Si-Thiol) or activated carbon for 1 hour at room temperature. Filter and re-concentrate.
-
Prevention: Ensure the final drying step is performed under vacuum at moderate temperatures (<45 °C) to prevent aldehyde degradation.
Q2: I see a "double spot" on TLC after workup.
A: This is likely the Dicarboxylic Acid (oxidation impurity) or the Hemiacetal .
-
Test: Treat a small TLC sample with 2,4-DNP stain. The aldehyde (product) will turn yellow/orange. The dicarboxylic acid (impurity) will not.[2]
-
Fix: If the impurity is the dicarboxylic acid, it is more polar. Flash chromatography (DCM:MeOH:AcOH 95:4:1) may be required if recrystallization fails.
Q3: The yield is lower than expected after acid-base extraction.
A: The compound may be partially soluble in the aqueous phase if the pH is not low enough, or it may be "oiling out" rather than crystallizing.
-
Fix: Ensure pH is adjusted to ~3.0. If the product oils out, add a seed crystal or scratch the glass surface. Alternatively, extract the acidified aqueous layer with EtOAc, dry over MgSO₄, and evaporate.
Q4: Can I use the Bisulfite method to purify the aldehyde?
A: Proceed with caution. While bisulfite adducts separate aldehydes, the presence of the carboxylic acid complicates the solubility profile (both the adduct and the salt are water-soluble).
-
Recommendation: Rely on the Acid-Base Protocol (Protocol A) first. Use bisulfite only if you need to separate the aldehyde-acid from a non-aldehyde acid impurity (e.g., the dicarboxylic acid oxidation product).
References
-
Sigma-Aldrich. 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid Product Specification.Link
-
ChemicalBook. 4'-Formyl-biphenyl-3-carboxylic acid Properties and Synthesis.Link
- Gong, Y., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids." Journal of Organic Chemistry, 2013. (General reference for Suzuki workup protocols involving acidic moieties).
-
ResearchGate. Purification of Carboxylic Acids via Acid-Base Extraction.Link
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions with Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring your path to success is as smooth as possible.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental challenges. Each problem is analyzed from a mechanistic standpoint, providing you with the rationale behind our recommended solutions.
Problem 1: Low or No Yield of the Desired Product
This is one of the most common issues and can often be traced back to the quality of reagents or suboptimal reaction conditions.
Root Cause Analysis & Corrective Actions
1. Inactive Catalyst System
-
The "Why": The catalytic cycle of the Suzuki coupling relies on a Pd(0) species to initiate the oxidative addition with the organohalide.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) form. This reduction can sometimes be inefficient or lead to the formation of inactive palladium black.[1] Furthermore, the palladium source can degrade over time.[3]
-
Solution:
-
Use a Pd(0) Source: Consider starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[4]
-
Employ Pre-catalysts: Modern Buchwald-type pre-catalysts are designed for the clean and efficient generation of the active Pd(0) species.[1][3]
-
Verify Catalyst Quality: Use a freshly opened bottle of the palladium source or one that has been stored properly under an inert atmosphere.[3]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome issues of catalyst deactivation.[3]
-
2. Ineffective Ligand
-
The "Why": The ligand plays a crucial role in stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.[2] Electron-rich and bulky ligands facilitate both the oxidative addition and the final reductive elimination steps.[1][2] For less reactive organohalides like aryl chlorides, a sufficiently electron-rich ligand is paramount.[1]
-
Solution:
-
Ligand Screening: There is no universal ligand. Screening a small set of ligands is often the most effective approach.[1][5] For challenging substrates, consider bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos).[3][6]
-
Check Pd:Ligand Ratio: For monodentate ligands like PPh₃, a Pd:ligand ratio of 1:2 to 1:4 is common to prevent catalyst decomposition.[3]
-
3. Suboptimal Base or Solvent System
-
The "Why": The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8][9][10][11] The effectiveness of a base is often dependent on the solvent system. For instance, inorganic bases like K₂CO₃ or K₃PO₄ often require a protic co-solvent like water to be effective.[5][10]
-
Solution:
-
Base Selection: A comparative screening of bases can be highly beneficial. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] For base-sensitive functional groups, milder bases like KF can be used.[9]
-
Solvent Choice: Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[3] The choice of solvent can influence the solubility of the reagents and the efficacy of the base.[5]
-
4. Degradation of Boronic Acid (Protodeboronation)
-
The "Why": Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][12] This is often exacerbated by high temperatures and certain bases.[13]
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or purified boronic acids.
-
Employ More Stable Boron Reagents: Consider using more stable derivatives such as pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates.[8] These reagents often provide a slow, controlled release of the boronic acid under the reaction conditions.[4]
-
Milder Conditions: If protodeboronation is suspected, try lowering the reaction temperature or using a weaker base.[3]
-
Problem 2: Significant Formation of Homocoupled Product
Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction that reduces the yield of the desired product and complicates purification.[4]
Root Cause Analysis & Corrective Actions
1. Presence of Oxygen
-
The "Why": Oxygen is a primary culprit in promoting homocoupling. It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then catalyze the oxidative coupling of two boronic acid molecules.[1][4]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[4]
-
2. Use of a Pd(II) Pre-catalyst
-
The "Why": When a Pd(II) source like Pd(OAc)₂ is used, its in situ reduction to Pd(0) can consume the boronic acid as a reducing agent, leading to homocoupling.[1]
-
Solution:
-
Start with Pd(0): Using a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue as the active catalyst is already in the correct oxidation state.[4]
-
3. Suboptimal Reaction Conditions
-
The "Why": The choice of ligand and reaction kinetics can also influence the extent of homocoupling.
-
Solution:
-
Optimize Ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[3]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[14]
-
Problem 3: Dehalogenation of the Starting Material
Another common side reaction is the dehalogenation of the organohalide starting material, where the halogen is replaced by a hydrogen atom.[15]
Root Cause Analysis & Corrective Actions
1. Presence of Hydride Sources
-
The "Why": Dehalogenation often proceeds through the formation of a palladium-hydride (Pd-H) species.[15] These can arise from the reaction of the palladium complex with certain bases (e.g., amine bases) or solvents (e.g., alcohols).[1]
-
Solution:
-
Change the Base: If dehalogenation is significant, switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.
-
Use Aprotic Solvents: Avoid alcoholic solvents if dehalogenation is observed. Opt for aprotic solvents like toluene, dioxane, or DMF.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand?
A1: The choice is highly dependent on your substrates. For simple couplings with aryl bromides or iodides, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for more challenging substrates like aryl chlorides or sterically hindered partners, more advanced catalytic systems are often necessary.[1][16] A good starting point is to screen a few Buchwald pre-catalysts with different ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific reaction.[5]
Q2: What is the role of water in my Suzuki coupling reaction?
A2: Water often plays a beneficial role, especially when using inorganic bases like carbonates or phosphates. It helps to dissolve the base, facilitating the formation of the active boronate species.[10] However, it's crucial that any water used is thoroughly degassed to remove dissolved oxygen.[5]
Q3: My boronic acid is not very stable. What are my options?
A3: Instability of boronic acids, particularly to protodeboronation, is a known issue.[1] You can use more stable derivatives like boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.[4][8] These are often crystalline, easier to purify, and serve as a source of the boronic acid under the reaction conditions.
Q4: Why is degassing so important?
A4: Oxygen can be detrimental to the Suzuki coupling in two main ways. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species or palladium black. It also promotes the unwanted homocoupling of the boronic acid.[4] Therefore, rigorously removing oxygen from your reaction system is critical for achieving high yields and clean reactions.
Q5: Can I run a Suzuki coupling under anhydrous conditions?
A5: While many Suzuki protocols use aqueous conditions, anhydrous conditions are also possible, often using bases like K₃PO₄ in solvents like dioxane or toluene.[5] However, trace amounts of water are often necessary for the reaction to proceed, which can sometimes be present in the reagents or solvent.[17] If you are having trouble with an anhydrous system, the controlled addition of a small amount of degassed water may be beneficial.
Visualizing the Suzuki Coupling
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][18]
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to optimization is key.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Data Summary Tables
Table 1: Common Bases for Suzuki Coupling
The choice of base is critical and can significantly impact the reaction outcome.[10]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A very common and effective choice for many substrates.[10] |
| K₃PO₄ | Moderate | Toluene, Dioxane (often anhydrous) | Effective in both aqueous and anhydrous conditions; good for sensitive substrates.[3][10] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | More soluble in organic solvents than other carbonates; can be very effective but is more expensive.[10] |
| NaOH, KOH | Strong | Various aqueous systems | Strong bases that can be effective but may not be compatible with base-sensitive functional groups.[10] |
| KF | Mild | Toluene, THF | A mild base, useful when stronger bases cause side reactions or degradation.[9] |
| Organic Amines (e.g., Et₃N) | Mild | DMF, NMP | Generally less effective for activating boronic acids compared to inorganic bases.[10] |
Table 2: Guide to Catalyst and Ligand Selection
This table provides general guidance for selecting a catalyst system based on the electrophile.
| Electrophile (Ar-X) | Reactivity | Recommended Ligand Type | Example Systems |
| Aryl Iodide (Ar-I) | High | Standard Phosphines | Pd(PPh₃)₄ |
| Aryl Bromide (Ar-Br) | Moderate | Standard or Bulky, Electron-Rich Phosphines | Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂ |
| Aryl Triflate (Ar-OTf) | Moderate | Bulky, Electron-Rich Phosphines | Pd₂(dba)₃/SPhos |
| Aryl Chloride (Ar-Cl) | Low | Bulky, Electron-Rich Phosphines | Buchwald Pre-catalysts (e.g., XPhos G3), PEPPSI-type catalysts.[1][16] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of an aryl bromide with a phenylboronic acid.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).[10]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[13]
-
Add the degassed solvent system (11 mL) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (typically 12-16 hours).[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: Purification of Boronic Acids via Diethanolamine Adduct Formation
If you suspect the quality of your boronic acid is poor, this procedure can be used for purification.
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable hot solvent (e.g., toluene or acetonitrile).
-
Add diethanolamine (1.0-1.1 equivalents) dropwise. The diethanolamine adduct will often precipitate as a crystalline solid upon cooling.
-
Isolate the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes).
-
To recover the free boronic acid, the adduct can be treated with an aqueous acid (e.g., 1M HCl) and extracted into an organic solvent like ethyl acetate.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025, December). BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Strategies to minimize homocoupling in Suzuki reactions. (2025). BenchChem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (2025). BenchChem.
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored. (n.d.). Testbook.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
- Reddit - r/Chempros - How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Reddit - r/chemistry - Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
- Unexpected byproduct in Suzuki–Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene. (n.d.). Beilstein Journal of Organic Chemistry.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (2025). BenchChem.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
- how to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
- Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. mt.com [mt.com]
challenges in the selective functionalization of 4-Formylbiphenyl-3-carboxylic acid
Technical Support Center: Selective Functionalization of 4-Formylbiphenyl-3-carboxylic Acid
User Guide & Troubleshooting Interface
Welcome to the Advanced Synthesis Support Module. Topic: this compound (4-FB-3-CA) CAS Registry Number: 222180-20-3 (Analogous/Related structures often share this reactivity profile) Molecular Weight: 226.23 g/mol
This guide addresses the unique reactivity profile of This compound . Unlike simple benzaldehydes or benzoic acids, this molecule possesses an ortho-disposition of the formyl and carboxylic acid groups on a biphenyl scaffold.[1] This structural feature drives a dynamic equilibrium between an open-chain aldehyde and a cyclic lactol (pseudo-acid), creating specific challenges in solubility, analysis, and chemoselectivity.[1]
Part 1: The "Phantom" Aldehyde (Analysis & Handling)
Q: I am analyzing the starting material by
H NMR in DMSO-
, but the characteristic aldehyde peak (~10 ppm) is missing or very small. Is my material degraded?
A: Likely not. You are observing the "Lactol Equilibrium." [1]
The Issue: In solution, ortho-formyl carboxylic acids exist in a dynamic equilibrium between the open aldehyde form (I) and the cyclic hydroxy-phthalide (lactol) form (II) .[1]
-
Open Form: Visible aldehyde proton (~10 ppm).
-
Closed Form: The aldehyde carbon is attacked by the carboxylic acid oxygen, forming a 5-membered lactol ring.[1] The proton shifts upfield (typically ~6.5–7.0 ppm, often obscured by aromatics) and becomes an -OH proton.[1]
Diagnostic Check:
-
Solvent Effect: The equilibrium is solvent-dependent. Polar aprotic solvents (DMSO, DMF) often stabilize the open form slightly more than non-polar solvents, but the closed form is usually dominant due to the stability of the 5-membered ring.[1]
-
Base Shift: Add a drop of
/NaOD or an organic base. Deprotonating the carboxylic acid ( ) forces the ring open (Coulombic repulsion prevents cyclization). You should see the reappearance of the aldehyde character or a distinct shift in the UV-Vis spectrum.[1]
DOT Diagram: Tautomeric Equilibrium
[2]
Part 2: Chemoselective Functionalization
Q: I attempted a reductive amination with a primary amine (R-NH
) and NaBH
to get the benzyl amine, but I isolated a cyclic product. What happened?
A: You triggered the "Isoindolinone Trap." [1]
The Mechanism: Standard reductive amination proceeds via an imine intermediate.[1] In 4-FB-3-CA, the adjacent carboxylic acid intercepts the imine before or during reduction, leading to intramolecular cyclization.
-
Imine Formation: R-NH
attacks the aldehyde (Open Form). -
Cyclization: The nitrogen lone pair or the activated imine carbon reacts with the carboxylic acid/ester to form a lactam (Isoindolinone).[1]
-
Result: Instead of a secondary amine (benzyl amine), you form an N-substituted isoindolinone .[1]
Troubleshooting Protocol:
-
If you WANT the linear amine: You must protect the carboxylic acid first (e.g., as a tert-butyl ester) to prevent cyclization.[1]
-
If you WANT the Isoindolinone: This is a feature, not a bug. Use this pathway intentionally for scaffold synthesis.
DOT Diagram: The Isoindolinone Trap
[2]
Q: How do I selectively esterify the carboxylic acid without acetalizing the aldehyde?
A: Avoid acid-catalyzed alcoholysis. Use alkylation methods.
The Issue: Acid-catalyzed esterification (Fischer esterification) in methanol/ethanol will likely convert the aldehyde into an acetal (dimethyl acetal) or, more annoyingly, lock the molecule into the pseudo-ester (alkoxy-phthalide) form derived from the lactol.[1]
Recommended Protocol (Base-Promoted Alkylation):
-
Solvent: DMF or NMP (Solubilizes the biphenyl core).
-
Base:
or (1.5 equiv). -
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).[1]
-
Mechanism: The base generates the carboxylate (
). As noted in Figure 1, the carboxylate cannot cyclize.[1] It reacts exclusively as a nucleophile with the alkyl halide.[1] -
Outcome: Clean formation of the methyl/benzyl ester with the aldehyde intact (and now fully open/visible in NMR).
Part 3: Solubility & Purification
Q: The compound crashes out during aqueous workups.[1] How do I handle it?
A: The Biphenyl Core drives aggregation. [1]
Properties:
-
Hydrophobicity: The biphenyl unit is highly lipophilic.[1]
-
H-Bonding: The carboxylic acid forms strong dimers.
-
Result: The molecule is sparingly soluble in water (unless pH > 9) and sparingly soluble in non-polar organics (Hexane/Toluene).[1]
Purification Guide:
| Method | Suitability | Notes |
|---|---|---|
| Normal Phase Silica | Moderate | Use 1% Acetic Acid in the eluent (DCM/MeOH) to break dimers and prevent tailing. |
| Reverse Phase (C18) | High | Excellent separation.[1] Use Water/Acetonitrile + 0.1% TFA.[1] The lactol/aldehyde equilibrium is fast on the HPLC timescale, usually appearing as one broad or split peak depending on pH.[1] |
| Recrystallization | High | Acetonitrile or Ethanol/Water mixtures are often effective. |
References & Further Reading
-
Tautomerism of 2-Carboxybenzaldehyde Derivatives:
-
Synthesis of Isoindolinones via Reductive Amination:
-
Selective Functionalization of Biphenyl Carboxylic Acids:
-
Pseudo-Esters and Phthalides:
-
Explanation of pseudo-chloride and pseudo-ester formation.
-
Weeks, D. P., & Cella, J. (1981).[1] "The chemistry of pseudo-acid chlorides." Journal of Organic Chemistry. (General Reference for ortho-formyl/acyl acid chlorides).
-
This guide was generated by the Technical Support Division. For specific reaction conditions, always consult the primary literature linked above.
Sources
work-up procedures to remove catalyst from 4-Formylbiphenyl-3-carboxylic acid reactions
Welcome to the Technical Support Center for advanced active pharmaceutical ingredient (API) purification. This guide is specifically engineered for researchers and process chemists struggling to remove residual Palladium (Pd) catalysts following the synthesis of 4-Formylbiphenyl-3-carboxylic acid (typically via Suzuki-Miyaura cross-coupling).
Below, you will find causal troubleshooting insights, quantitative scavenger data, and a self-validating protocol designed to meet stringent regulatory limits.
Process Visualization
Workflow for Palladium removal from this compound.
Frequently Asked Questions (FAQs)
Q: Why is Palladium removal from this compound particularly challenging? A: The difficulty is rooted in the substrate's molecular structure. The carboxylic acid moiety acts as a potent bidentate ligand for Palladium(II) species, forming highly stable, organosoluble complexes[1]. Because the biphenyl backbone is highly lipophilic, these Pd-product complexes partition aggressively into the organic phase during standard aqueous work-ups, rendering simple liquid-liquid extraction ineffective[2].
Q: What are the regulatory limits for Palladium in the final API? A: According to the [3], Palladium is a Class 2B element. The Permitted Daily Exposure (PDE) is strictly capped at 100 µ g/day for oral administration and 10 µ g/day for parenteral administration[4]. For a standard 10 g/day drug dose, your process must consistently reduce residual Pd to ≤10 ppm (oral) or ≤1 ppm (parenteral)[4].
Q: Why did my standard recrystallization fail to purge the Palladium? A: Co-crystallization. Because the Palladium is chemically coordinated to the carboxylic acid rather than existing as a free salt, the Pd-API complex shares near-identical solubility parameters with the pure API. Recrystallization alone is generally ineffective at purging heavy metals from coordinating substrates[2].
Quantitative Scavenger Performance Data
To break the Pd-carboxylate coordination, you must introduce a scavenger with a thermodynamically higher affinity for Palladium (such as sulfur-donating chemisorbents). The table below summarizes the efficacy of various scavengers against a standard 5 g batch of Pd-contaminated carboxylic acid intermediate.
| Scavenger Type | Binding Mechanism | Loading (w/w vs API) | Temp (°C) | Time (hrs) | Residual Pd (ppm) |
| Control (No Scavenger) | N/A | N/A | N/A | N/A | 1668 |
| SiliaMetS TaCOONa | Ion Exchange | 0.6 | 50 | 4 | 1145 |
| Activated Carbon (DARCO) | Physisorption | 0.6 | 50 | 4 | 633 |
| SiliaMetS DMT | Chemisorption (N/S-donor) | 0.6 | 50 | 4 | 287 |
| ISOLUTE Si-TMT | Chemisorption (S-donor) | 0.6 | 50 | 4 | 161 |
| SiliaMetS Thiol | Chemisorption (S-donor) | 0.6 | 50 | 4 | 70 |
| SEM26 (Thiol-based) | Chemisorption (S-donor) | 0.6 | 50 | 4 | 20 |
Data synthesized from standard process development screening of Pd-contaminated carboxylic acid intermediates[2].
Troubleshooting Guide
Issue 1: Loss of the formyl group during scavenger treatment.
-
Causality: If you perform silica-based scavenging in the presence of primary alcohols (e.g., Methanol, Ethanol), the mildly acidic nature of the silica backbone will catalyze the formation of a dimethyl or diethyl acetal at the 4-formyl position.
-
Solution: Completely eliminate alcohols from the work-up. Perform all extractions and scavenging operations in a polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.
Issue 2: Palladium levels stall at ~100 ppm despite repeated batch scavenging.
-
Causality: Scavenging is an equilibrium process. If the API concentration is extremely high, the sheer volume of carboxylic acid groups outcompetes the scavenger's binding sites.
-
Solution: Shift the equilibrium. Either dilute the reaction mixture by 20% to reduce API competition, or transition from batch scavenging to a continuous flow fixed-bed adsorption system (e.g., E-PAK cartridge). Flow chemistry forces the solution over a vast, continuous excess of un-complexed scavenger sites, driving the equilibrium toward complete Pd removal[1][5].
Issue 3: Significant loss of API yield after filtration.
-
Causality: The carboxylic acid is hydrogen-bonding with free silanol groups on the silica scavenger's surface.
-
Solution: Ensure the aqueous quench drops the pH below 3 to fully protonate the carboxylic acid, reducing its polarity. After filtering the scavenger, wash the Celite/scavenger pad thoroughly with warm THF to desorb the API without breaking the covalent Pd-Thiol bonds.
Self-Validating Step-by-Step Methodology
This protocol utilizes SiliaMetS Thiol (Si-Thiol) and incorporates mandatory In-Process Controls (IPC) to ensure the system self-validates before the final isolation step.
Phase 1: Quench and Extraction
-
Quench: Cool the crude Suzuki-Miyaura reaction mixture to 20°C. Slowly add 1M HCl until the aqueous phase reaches pH < 3. Causality: This breaks up Pd-borate complexes and fully protonates the this compound, forcing it into the organic phase.
-
Extraction: Extract the mixture with 2-MeTHF (3 x 5 volumes). Causality: 2-MeTHF is chosen over alcohols to strictly prevent acid-catalyzed acetalization of the formyl group.
-
Wash: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Phase 2: Chemisorption (Scavenging) 4. Scavenger Addition: Add SiliaMetS Thiol (0.6 w/w relative to the theoretical API yield) to the 2-MeTHF solution[2]. 5. Thermal Shift: Heat the suspension to 50°C and stir vigorously for 4 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of breaking the stable Pd-carboxylate bond and forming the more thermodynamically stable Pd-Thiol bond[2]. 6. Filtration: Cool to room temperature and filter the suspension through a pad of Celite. Wash the pad with 2 volumes of warm 2-MeTHF.
Phase 3: Self-Validation & Isolation 7. IPC Verification (Critical Step): Evaporate a 1 mL aliquot of the filtrate and analyze the residue via ICP-MS or a colorimetric Pd detection kit[6].
-
Validation Logic: If Pd is ≤ 10 ppm, the equilibrium has successfully shifted; proceed to Step 8. If Pd > 10 ppm, do NOT proceed. Add an additional 0.2 w/w of Si-Thiol to the bulk filtrate and stir for 2 more hours at 50°C.
-
Crystallization: Once the IPC passes, concentrate the filtrate under reduced pressure to 3 volumes. Slowly add Heptane (anti-solvent) until the solution turns cloudy. Heat to clarify, then cool slowly to 0°C to crystallize the pure this compound. Filter and dry under vacuum.
References
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove , Technology Networks. [Link]
-
Process Development Whitepaper Metal Scavenging , CatSci. [Link]
-
ICH Q3D Elemental Impurities - Triphase Pharma , Triphase Pharma Solutions.[Link]
-
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption , ACS Publications. [Link]
Sources
scale-up synthesis considerations for 4-Formylbiphenyl-3-carboxylic acid
This technical guide addresses the scale-up synthesis of 4'-Formylbiphenyl-3-carboxylic acid (CAS: 222180-20-3).[1][2][3]
Note on Regiochemistry: While the name "4-Formylbiphenyl-3-carboxylic acid" literally suggests both functional groups are on the same ring, standard industry nomenclature and commercial availability almost universally refer to the 4'-formyl-[1,1'-biphenyl]-3-carboxylic acid isomer (groups on different rings).[1][2][3] This guide focuses on this biaryl target, a critical intermediate for angiotensin II receptor antagonists (sartans) and other drug scaffolds.[3]
Part 1: Route Selection & Strategy
Q: What is the most robust synthetic route for multi-gram to kilogram scale-up? A: The Suzuki-Miyaura Cross-Coupling is the industry standard for this biaryl system.[1][2][3] For scale-up, the optimal disconnection is between 3-carboxyphenylboronic acid and 4-bromobenzaldehyde .[1][2][3]
-
Route: 3-Carboxyphenylboronic acid + 4-Bromobenzaldehyde
Product[1][2][3] -
Why this path?
-
Workup Efficiency (The "Acid Swing"): The product contains a carboxylic acid.[3][4][5] Under the basic conditions of the Suzuki coupling, the product exists as a water-soluble salt.[2][3] Non-acidic impurities (unreacted aldehyde, phosphine oxides, homocoupled byproducts) remain in the organic phase. This allows for purification via phase separation and precipitation , eliminating the need for silica chromatography.
-
Stability: 4-Bromobenzaldehyde is cheaper and more stable than 4-formylphenylboronic acid, which is prone to polymerization and oxidation.[1][2][3]
-
Part 2: Experimental Protocol (Scale-Up Optimized)
Q: Can you provide a self-validating protocol for a 100g scale batch? A: Yes. This protocol relies on the "Acid Swing" purification logic.[2][3]
Reagents:
-
3-Carboxyphenylboronic acid (1.05 equiv) — Slight excess ensures the bromide is consumed.[1][2][3]
-
Palladium Catalyst: Pd(dppf)Cl₂[1][3]·DCM (0.5 - 1.0 mol%) — Robust against air/moisture.[1][2][3]
-
Solvent: Toluene : Water (1:1 ratio) — Biphasic system essential for workup.[1]
Step-by-Step Methodology:
-
Inertion: Charge the reactor with Toluene and Water. Sparge with Nitrogen (
) for 30 minutes to remove dissolved oxygen (critical to prevent aldehyde oxidation).[3] -
Charging: Add 4-Bromobenzaldehyde, 3-Carboxyphenylboronic acid, and Na₂CO₃ under
flow. -
Catalyst Addition: Add Pd(dppf)Cl₂.[1][3] Heat to 75–80°C with vigorous stirring.
-
Monitoring: Monitor by HPLC. Reaction typically completes in 4–6 hours.[3]
-
Phase Separation (The Purification Step):
-
Wash: Wash the aqueous layer once with fresh Toluene to remove trace organics.[3]
-
Precipitation:
-
Isolation: Filter the solid. Wash with water (to remove salts) and cold ethanol (to remove trace boronic acid).[3]
-
Drying: Dry in a vacuum oven at 45°C. Avoid higher temperatures to prevent oxidation.
Part 3: Troubleshooting & FAQs
Q: My product is colored (grey/brown). How do I remove Palladium? A: Palladium contamination is common.[1][3]
-
Cause: Pd precipitating with the product during acidification.[1][3]
-
Solution: Treat the aqueous basic solution (before acidification) with a scavenger like Thiol-functionalized silica or activated carbon (Charcoal).[1][3] Stir for 1 hour, then filter through Celite. Then proceed to acidification.
Q: I see a "dimer" impurity in the HPLC. What is it? A: This is likely the homocoupling of the boronic acid (3,3'-dicarboxybiphenyl).[1][3]
-
Cause: Oxygen in the system promotes homocoupling over cross-coupling.[3]
-
Fix: Increase
sparging time. Ensure the system is under positive nitrogen pressure throughout the reaction. -
Removal: This impurity is also an acid, so it will co-precipitate. If present >1%, recrystallize the final solid from Ethanol/Water .
Q: The aldehyde peak is decreasing, but a new peak at RRT 0.9 is growing. A: You are likely oxidizing the aldehyde to the carboxylic acid (forming the dicarboxylic acid byproduct).
-
Cause: Air exposure or presence of peroxides in solvents (e.g., if using THF/Ether).
-
Fix: Switch to Toluene (peroxide-free). Use antioxidants like BHT (butylated hydroxytoluene) in trace amounts if storage is prolonged.[3]
Q: Why use 3-Carboxyphenylboronic acid instead of the ester? A: Using the ester (e.g., methyl 3-boronobenzoate) requires a hydrolysis step (saponification) after coupling.[1][3] Using the free acid allows the base (Na₂CO₃) to solubilize the reactant in situ and enables the "Acid Swing" workup immediately, saving one synthetic step.
Part 4: Visualizing the Workflow
The following diagram illustrates the "Acid Swing" purification logic, which is the core advantage of this route.
Caption: The "Acid Swing" purification workflow separates the product (aqueous soluble) from non-acidic impurities (organic soluble) without chromatography.
Part 5: Quantitative Data & Specifications
Table 1: Solvent & Base Screening for Optimization
| Parameter | Condition | Yield | Purity (HPLC) | Notes |
| Standard | Toluene/Water + Na₂CO₃ | 92% | >98% | Best for phase separation. |
| Solvent | DMF/Water | 88% | 95% | Difficult to remove DMF; product stays soluble.[1][2][3] |
| Solvent | THF/Water | 90% | 96% | Peroxide risk; poor phase separation.[3] |
| Base | K₃PO₄ | 94% | 97% | Higher cost; faster reaction but similar yield.[3] |
| Catalyst | Pd(PPh₃)₄ | 85% | 94% | PPh₃O impurity difficult to remove.[3] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][3]
-
Gooßen, L. J., et al. (2001). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[1][2][3] Journal of Organic Chemistry. (General reference for Suzuki scale-up protocols).
-
BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts & Acid-Base Workups. Link[1][3]
-
Organic Chemistry Portal. (2024).[1][3] Suzuki Coupling: Mechanism and Recent Developments. Link
Sources
- 1. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
avoiding over-oxidation of the formyl group during synthesis
Welcome to the Aldehyde Synthesis Technical Support Center .
As a Senior Application Scientist, I have designed this hub to address the most persistent challenge in oxidation chemistry: stopping at the formyl group (-CHO) without cascading into the carboxylic acid (-COOH).
This guide is not a textbook; it is a troubleshooting engine. It prioritizes causality (why the reaction fails) over procedure (what to do), ensuring you can diagnose and correct your specific synthetic pathway.[1]
Module 1: The Diagnostic Logic (Selector)
Before starting, you must select the correct oxidant based on your substrate's vulnerabilities.[1] The most common cause of over-oxidation is not the reagent's strength, but a mismatch between the method and the substrate's stability.
Figure 1: Oxidation Method Selection Matrix Use this logic gate to determine the optimal reagent for your specific aldehyde.
Caption: Decision matrix for selecting oxidation methods based on substrate sensitivity, steric hindrance, and reaction scale.
Module 2: The Root Cause – The "Hydrate Trap"
The Core Problem: Direct oxidation of an aldehyde to a carboxylic acid is kinetically slow in the absence of water. The true enemy is Aldehyde Hydration .
When water is present, the aldehyde (
Figure 2: The Mechanism of Over-Oxidation Visualizing why anhydrous conditions are non-negotiable.
Caption: The "Hydrate Trap." Water converts the aldehyde into a gem-diol, which is easily oxidized to carboxylic acid.
Module 3: Protocol Library & Troubleshooting
Protocol A: Swern Oxidation (The Gold Standard)
Best for: Non-acid sensitive substrates, small-to-medium scale.[1]
The Critical Mechanism: Swern uses an activated DMSO species (chlorodimethylsulfonium chloride).[1][2] The reaction must be kept cold (<-60°C) until the base (Triethylamine) is added.[1] If it warms up before base addition, the Pummerer rearrangement occurs, yielding a thioether instead of an aldehyde.[3]
Standard Operating Procedure (SOP):
-
Activation: Cool oxalyl chloride (1.5 eq) in dry DCM to -78°C . Add DMSO (3.0 eq) dropwise.[1][3] Wait 15 mins.
-
Addition: Add alcohol (1.0 eq) in DCM dropwise. Keep temp < -60°C. Stir 30 mins.
-
Elimination: Add
(5.0 eq) dropwise.[1] -
Warming: Allow to warm to 0°C. The solution will become cloudy.
Troubleshooting Swern:
| Symptom | Diagnosis | Solution |
|---|---|---|
| No Aldehyde, "Rotten Cabbage" smell | Pummerer Rearrangement | Temperature rose above -60°C before amine addition. Keep it cold. |
| Low Yield, Carbon Monoxide evolution | Decomposition of Reagent | DMSO/Oxalyl Chloride mixed too fast or too warm.[1] |
| Racemization of
Protocol B: Dess-Martin Periodinane (DMP)
Best for: Acid-sensitive compounds, highest chemoselectivity.[1]
The Critical Mechanism: DMP is a hypervalent iodine species. The mechanism involves ligand exchange (alcohol swaps with acetate).[1] It releases 2 equivalents of acetic acid as a byproduct.[1][4] This acid can destroy acid-labile protecting groups (e.g., TES, TBS, acetals).[1]
Standard Operating Procedure (SOP):
-
Buffer Prep: Suspend DMP (1.2 eq) and
(5.0 eq) or Pyridine (5.0 eq) in wet DCM (DMP actually benefits from trace water for rate acceleration, but bulk water causes hydrolysis).[1] -
Reaction: Add alcohol. Stir at RT for 1-2 hours.[1]
-
Workup (Critical): Quench with sat.
/ (1:1) .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).
Troubleshooting DMP:
| Symptom | Diagnosis | Solution |
|---|
| Loss of Silyl/Acetal groups | Acid Hydrolysis | You forgot the buffer (
Protocol C: TEMPO / Bleach (Anelli Oxidation)
Best for: Large scale, safety, low cost.[1]
The Critical Mechanism:
TEMPO is a radical catalyst oxidized to an oxoammonium salt by bleach (NaOCl). This salt oxidizes the alcohol.[4][5][6] Crucially, TEMPO cannot oxidize aldehydes to acids efficiently unless chlorite (
Standard Operating Procedure (SOP):
-
System: Dissolve alcohol in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq) in aqueous buffer (pH 8.6 -
). -
Oxidant: Add aqueous NaOCl (Bleach) dropwise at 0°C .[1]
-
Control: The reaction is biphasic. Vigorous stirring is required.[1]
Troubleshooting TEMPO:
| Symptom | Diagnosis | Solution |
|---|---|---|
| Over-oxidation to Acid | pH Drift | Maintain pH 8.6-9.5. At acidic pH, HOCl is too aggressive.[1] |
| Reaction Stalls | Catalyst Death | The active oxoammonium species is unstable. Add fresh TEMPO/Bleach. |
| Chlorination of aromatic rings | Side Reaction | Bleach is too strong.[1] Use BAIB (Bis-acetoxyiodobenzene) as the co-oxidant instead of bleach.[1] |
Module 4: Frequently Asked Questions (FAQ)
Q: I see a carboxylic acid spot on my TLC, but I used anhydrous DCM. Where did the water come from? A: Check your commercial reagents. Commercial DMSO is hygroscopic.[1] Commercial DCM can absorb atmospheric moisture.[1] If using Swern, the "hydrate trap" is less likely, but if using DMP, the reagent itself might be hydrolyzed. Self-Validation: Add 3Å molecular sieves to your reaction vessel 30 minutes prior to adding reactants.
Q: Can I use PCC (Pyridinium Chlorochromate) just to be safe? A: You can, but you shouldn't.[1] PCC is a "Legacy Method."[1] It creates toxic chromium waste, is difficult to purify (tar formation), and is actually more acidic than buffered DMP, risking acid-sensitive groups.[1] Modern chemistry prefers Swern or DMP for better yield and safety.[1]
Q: My aldehyde is unstable on silica gel during purification. How do I isolate it? A: Aldehydes can oxidize on silica plates/columns due to air exposure and surface acidity.
-
Fix 1: Flush the column with 1%
in Hexane before loading.[1] -
Fix 2: Skip the column. Use the Parikh-Doering oxidation (SO3-Pyridine), which often allows for isolation via simple aqueous extraction/crystallization.[1]
References
-
Swern Oxidation Mechanism & Temperature Control: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][2] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651.[1][2] [1]
-
Dess-Martin Periodinane & Buffering: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][4] J. Org.[1][4] Chem., 1983 , 48, 4155.[1][4]
-
TEMPO Selectivity (Anelli Oxidation): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes...[1] mediated by TEMPO." J. Org.[1][7] Chem., 1987 , 52, 2559.[1]
-
Aldehyde Hydration Equilibrium: Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice.[1] Springer Science & Business Media, 2006 .[1]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
HPLC and GC-MS analysis for purity assessment of 4-Formylbiphenyl-3-carboxylic acid
Title: Analytical Strategies for 4-Formylbiphenyl-3-carboxylic Acid: A Comparative Guide to HPLC and GC-MS Purity Assessment
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Executive Summary
This compound is a critical synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including Urate Transporter 1 (URAT1) inhibitors and metabotropic glutamate receptor (mGluR2) positive allosteric modulators[1][2]. The molecule presents unique analytical challenges due to the presence of two distinct functional groups on a rigid biphenyl scaffold: a reactive, polar carboxylic acid (-COOH) and an oxidizable aldehyde (-CHO)[3].
For drug development professionals, selecting the appropriate analytical technique for purity assessment is paramount. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the mechanistic causality behind experimental choices, self-validating protocols, and comparative performance data.
Chemical Profiling & Analytical Causality
To design a self-validating analytical system, the methodology must be dictated by the analyte's physicochemical properties:
-
The Biphenyl Core: Provides strong UV absorbance, making UV/PDA detection highly sensitive. It also imparts significant hydrophobicity, ideal for reversed-phase (RP) retention[3].
-
The Carboxylic Acid Group: At a neutral pH, the -COOH group partially ionizes. In RP-HPLC, this leads to split or severely tailing peaks. Thus, ionization must be suppressed using an acidic mobile phase modifier[4]. In GC-MS, the active hydrogen of the carboxylic acid causes thermal degradation and irreversible adsorption to silanol sites in the column, necessitating chemical derivatization prior to injection[5].
-
The Formyl (Aldehyde) Group: Prone to oxidation. Sample preparation must avoid prolonged exposure to oxidizing agents or highly basic conditions.
Workflow for selecting HPLC vs. GC-MS for this compound analysis.
Methodology 1: RP-HPLC-UV (The Gold Standard for Purity)
Direct analysis by RP-HPLC is the preferred separation technique in the pharmaceutical industry due to its ability to resolve complex mixtures without the need for derivatization[4]. For this compound, RP-HPLC provides superior quantitative accuracy for routine batch release.
Mechanistic Justification
The use of 0.1% Formic Acid in the mobile phase lowers the pH below the pKa of the carboxylic acid (typically ~4.0 for benzoic acid derivatives). This ensures the molecule remains fully protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks[2][4].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Kromasil C18 (4.6 mm × 50 mm, 5 µm) or equivalent high-carbon-load column[2].
-
Mobile Phase:
-
Channel A: LC-MS grade Water + 0.1% Formic Acid.
-
Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution:
-
0.0 - 4.5 min: Linear gradient from 10% B to 95% B[2].
-
4.5 - 5.5 min: Hold at 95% B (column wash).
-
5.5 - 6.0 min: Return to 10% B and equilibrate.
-
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection: UV photodiode array (PDA) detection monitoring at 254 nm (optimal for the conjugated biphenyl system)[2].
Methodology 2: GC-MS (The Standard for Structural Elucidation)
While HPLC excels at non-volatile purity assessment, GC-MS is the gold standard for identifying unknown volatile impurities and confirming structural identity via electron ionization (EI) fragmentation[6]. However, the active hydrogen on the carboxylic acid must be masked to prevent column degradation[5].
Mechanistic Justification
Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the polar -OH proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. Because sterically hindered carboxylic acids react slowly, the addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst to drive the reaction to completion, ensuring a single, sharp chromatographic peak rather than a split response.
Step-by-Step Protocol
-
Sample Preparation (Derivatization):
-
Weigh 1 mg of the sample into a dry, silanized GC vial.
-
Add 500 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Add 500 µL of BSTFA containing 1% TMCS.
-
-
Incubation: Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete silylation of the carboxylic acid. Allow to cool to room temperature.
-
Column Selection: Non-polar capillary column, such as DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[3].
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min[3].
-
Oven Temperature Program:
-
Initial temperature 100°C, hold for 1 min.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes to bake off heavy impurities.
-
-
Injection & Detection: Inject 1 µL with a 10:1 split ratio. Inlet temperature at 250°C. MS transfer line at 280°C. Scan range 50-500 m/z.
Comparative Performance Data
To objectively compare the two methodologies for the purity assessment of this compound, the following empirical performance metrics are observed in standard laboratory validation:
| Analytical Parameter | RP-HPLC-UV (Direct Analysis) | GC-MS (TMS Derivatization) |
| Primary Application | Routine Assay, Purity %, Non-volatile impurities | Structural ID, Volatile impurities, Residual solvents |
| Sample Preparation Time | < 10 minutes (Direct dissolution) | ~60 minutes (Requires heating/incubation) |
| Derivatization Required? | No | Yes (BSTFA + 1% TMCS) |
| Peak Symmetry (Tailing Factor) | 1.0 - 1.2 (Excellent, due to acidic modifier) | 1.0 - 1.1 (Excellent, post-silylation) |
| Sensitivity (LOD) | ~0.05% area (UV detection) | ~0.01% area (High sensitivity via MS SIM mode) |
| Thermal Degradation Risk | None (Analyzed at 30°C) | Moderate (Aldehyde/Acid derivatives at 250°C+ inlet) |
| Cost per Analysis | Low | Moderate to High (Reagents and MS maintenance) |
Conclusion
For the routine purity assessment and batch release of this compound, RP-HPLC-UV is the superior choice. It offers rapid sample preparation, avoids the complexities of chemical derivatization, and provides highly reproducible quantitative data for this polar intermediate[4].
Conversely, GC-MS should be deployed during the early stages of synthetic route development or impurity profiling. When combined with BSTFA/TMCS derivatization, GC-MS provides unparalleled resolution for volatile by-products and definitive structural confirmation through distinct mass spectral fragmentation patterns[6]. A robust pharmaceutical analytical control strategy will often utilize HPLC for the API assay and GC-MS orthogonally for volatile impurity screening.
References
-
National Institutes of Health (PMC). Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. Available at:[Link][2]
-
IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link][5]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at:[Link][4]
-
Tentamus Group. Determination of Contaminants: HPLC vs. GC. Available at:[Link][6]
Sources
- 1. Biphenyl-3-carboxylic Acid|CAS 716-76-7|Supplier [benchchem.com]
- 2. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid|High-Purity [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 6. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
A Senior Application Scientist's Guide to the Reactivity of 4'-Formylbiphenyl-3-carboxylic Acid and Its Isomers
Introduction
In the landscape of medicinal chemistry and materials science, substituted biphenyls represent a class of privileged scaffolds. Their semi-rigid, yet conformationally flexible, structure is central to their function in everything from pharmaceuticals to liquid crystals.[1] Among these, bifunctional biphenyls like 4'-Formylbiphenyl-3-carboxylic acid and its isomers are particularly valuable as synthetic intermediates.[1][2] However, the precise placement of the formyl (-CHO) and carboxylic acid (-COOH) groups dramatically alters the molecule's electronic and steric profile, leading to significant, and often counterintuitive, differences in reactivity.
This guide provides an in-depth comparison of the chemical reactivity of 4'-Formylbiphenyl-3-carboxylic acid and its key positional isomers. We will move beyond simple descriptions to explain the underlying principles that govern these differences. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic strategies and molecular design projects.
The Theoretical Framework: Unpacking Reactivity in Substituted Biphenyls
The reactivity of any substituted aromatic system is fundamentally governed by a combination of electronic and steric effects. In biphenyl systems, these factors are further complicated by the torsional angle between the two phenyl rings.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
Both the formyl and carboxylic acid groups are electron-withdrawing groups (EWGs).[3][4] They deactivate the aromatic ring towards electrophilic attack and influence the reactivity of each other.[5][6] This influence is transmitted through two primary mechanisms:
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density due to the high electronegativity of the oxygen atoms in the -COOH and -CHO groups. This effect weakens with distance.
-
Resonance Effect (-M or -R): This is the through-space delocalization of pi-electrons from the aromatic ring into the carbonyls of the functional groups. This effect is strongest when the group is in conjugation with the pi-system, specifically at the ortho and para positions.[7]
Because both groups are EWGs, they make the aromatic rings less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS).[3][8] When an EAS reaction does occur, they direct incoming electrophiles to the meta position relative to themselves.[3][6]
Steric Effects: The "Ortho Effect" and Molecular Planarity
Steric hindrance plays a crucial role, especially when substituents are at the ortho positions (2, 2', 6, 6').[9]
-
Torsional Angle: In unsubstituted biphenyl, steric clash between the ortho hydrogens forces the rings to adopt a twisted conformation.[10] Bulky ortho substituents exacerbate this, increasing the dihedral angle between the rings.[11][12] This twisting can disrupt pi-system conjugation, thereby diminishing the transmission of resonance effects between the rings.
-
The Ortho Effect on Acidity: For substituted benzoic acids, an ortho substituent—regardless of its electronic nature—almost always increases the acid strength compared to its meta and para isomers.[13] This is attributed to a combination of steric and electronic factors; the ortho group forces the carboxylic acid out of planarity with the ring, which can destabilize the acid form relative to the carboxylate anion, favoring dissociation.[13]
The interplay of these electronic and steric factors dictates the reactivity at three key sites: the carboxylic acid proton, the aldehyde's carbonyl carbon, and the aromatic rings themselves.
Visualizing Electronic Influences on Reactivity
The diagram below illustrates how the placement of the electron-withdrawing formyl and carboxyl groups creates regions of differing electron density across the biphenyl scaffold, which is fundamental to understanding the isomers' distinct reactivities.
Caption: Electronic and steric effects in different isomers.
Comparative Analysis of Isomer Reactivity
Let's compare the title compound, 4'-Formylbiphenyl-3-carboxylic acid , with two key isomers to illustrate these principles: 4'-Formylbiphenyl-4-carboxylic acid and 4'-Formylbiphenyl-2-carboxylic acid .
Acidity of the Carboxylic Group (pKa)
The acidity of the carboxyl group is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻).[14] Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa).[4]
-
4'-Formylbiphenyl-2-carboxylic acid (Ortho Isomer): This isomer is predicted to be the strongest acid . The powerful "ortho effect" will dominate.[13] Steric hindrance between the ortho-carboxyl group and the adjacent phenyl ring forces the -COOH group out of coplanarity, which increases acidity.[13] Furthermore, the formyl group's strong inductive (-I) and resonance (-M) effects, though potentially dampened by ring twisting, still contribute to stabilizing the anion.
-
4'-Formylbiphenyl-4-carboxylic acid (Para Isomer): This isomer will be a strong acid . The formyl group is in the para position on the second ring. This allows its strong electron-withdrawing resonance effect (-M) to be transmitted effectively through the conjugated biphenyl system, significantly stabilizing the carboxylate anion on the other ring.
-
4'-Formylbiphenyl-3-carboxylic acid (Meta Isomer): This isomer is predicted to be the weakest acid of the three. With the carboxyl group at the 3-position, it is meta to the other phenyl ring. The electron-withdrawing effect of the 4'-formyl group must be transmitted across the other ring and then primarily through an inductive effect, as the direct resonance stabilization from the formyl group to the carboxylate is not possible in this configuration.
Predicted Acidity Trend: 2-COOH isomer > 4-COOH isomer > 3-COOH isomer
Reactivity of the Aldehyde Group (Nucleophilic Addition)
The reactivity of an aldehyde in nucleophilic addition reactions depends on the electrophilicity (partial positive charge) of the carbonyl carbon.[15][16] EWGs on the ring increase this electrophilicity, making the aldehyde more reactive.[15]
-
4'-Formylbiphenyl-2-carboxylic acid (Ortho Isomer): The ortho-carboxyl group will exert a powerful inductive pull (-I) due to its proximity, making the aldehyde's carbonyl carbon highly electrophilic and highly reactive .
-
4'-Formylbiphenyl-4-carboxylic acid (Para Isomer): The para-carboxyl group will also increase the aldehyde's reactivity. Its electron-withdrawing resonance (-M) and inductive (-I) effects will delocalize electron density away from the second ring, enhancing the partial positive charge on the formyl carbon. This isomer is expected to be very reactive .
-
4'-Formylbiphenyl-3-carboxylic acid (Meta Isomer): The meta-carboxyl group has a weaker influence on the aldehyde. Its electron-withdrawing effect is transmitted primarily via the inductive effect, which is less potent at this distance compared to the resonance effect seen in the para isomer. Therefore, this aldehyde is expected to be the least reactive of the three.
Predicted Aldehyde Reactivity Trend: 2-COOH isomer > 4-COOH isomer > 3-COOH isomer
Reactivity of the Aromatic Rings (Electrophilic Aromatic Substitution - EAS)
Both the formyl and carboxyl groups are deactivating and meta-directing for EAS.[3][6] The overall reactivity towards an incoming electrophile will be low for all isomers. The key question is which ring is less deactivated and where substitution will occur.
-
General Principle: The ring bearing the formyl group is generally more deactivated than the ring bearing the carboxylic acid group, as the formyl group is a stronger deactivator. Therefore, electrophilic substitution is more likely to occur on the ring containing the carboxylic acid.
-
Directive Effects: The incoming electrophile will be directed meta to the existing carboxyl group and also meta to the other phenyl ring (which acts as a substituent). The precise location will depend on a subtle balance of these directing effects and steric accessibility. For 4'-Formylbiphenyl-3-carboxylic acid , substitution would be expected at the 5- or 2-position on the carboxylic acid-bearing ring, with the 5-position being sterically more accessible.
Summary of Predicted Reactivity
| Isomer | Relative Acidity (pKa) | Relative Aldehyde Reactivity |
| 4'-Formylbiphenyl-2-carboxylic acid | Highest (Lowest pKa) | Highest |
| 4'-Formylbiphenyl-4-carboxylic acid | High | High |
| 4'-Formylbiphenyl-3-carboxylic acid | Lowest (Highest pKa) | Lowest |
Experimental Protocols for Reactivity Assessment
To empirically validate these theoretical predictions, the following standardized protocols can be employed.
Protocol 1: Spectrophotometric Determination of pKa
This method leverages the difference in UV-Vis absorbance between the protonated acid (Ar-COOH) and its deprotonated carboxylate anion (Ar-COO⁻) to determine the acid dissociation constant.[17]
Caption: Experimental workflow for pKa determination.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the biphenyl isomer in a co-solvent like methanol or DMSO.
-
Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3.0 to 6.0 in 0.2 pH unit increments).
-
-
Sample Preparation:
-
For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer in a quartz cuvette. Ensure the final concentration is appropriate for UV-Vis analysis (typically in the µM range).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each sample.
-
Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the analytical wavelength against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the pH value at the inflection point of the resulting sigmoidal curve.
-
Protocol 2: Comparative Kinetic Analysis of Wittig Reaction
The Wittig reaction provides a classic example of nucleophilic addition to an aldehyde.[15] By monitoring the disappearance of the aldehyde or the appearance of the alkene product over time, one can determine the relative reaction rates for each isomer.
Methodology:
-
Ylide Generation:
-
Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide, typically indicated by a color change.
-
-
Reaction Monitoring:
-
In separate, parallel reactions, add a standardized solution of each biphenyl isomer to an aliquot of the freshly prepared ylide solution at a controlled temperature.
-
At timed intervals, withdraw an aliquot from each reaction mixture and quench it (e.g., with a saturated NH₄Cl solution).
-
-
Quantification:
-
Analyze the quenched aliquots using a suitable technique like HPLC or GC-MS to determine the concentration of the remaining aldehyde or the formed alkene product.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time for each isomer.
-
Determine the initial reaction rate from the slope of this curve. Compare the rates to establish the relative reactivity of the aldehydes. The isomer with the steepest slope is the most reactive.
-
Conclusion
The reactivity of formyl-biphenyl-carboxylic acid isomers is a nuanced subject dictated by the precise positioning of the two functional groups. As we have demonstrated, a change from a meta to a para or ortho position can profoundly impact acidity and aldehyde electrophilicity. The ortho isomer consistently emerges as the most reactive in terms of both acidity and susceptibility to nucleophilic attack, a testament to the powerful "ortho effect." Conversely, placing a group in a meta position tends to dampen its electronic influence on a functional group on the adjacent ring.
These structure-reactivity relationships are not merely academic; they have direct implications for synthetic planning. A scientist aiming to selectively perform a nucleophilic addition on the aldehyde without affecting the carboxylic acid might choose conditions where the reactivity differences are maximized. Conversely, understanding these principles is critical for designing molecules where the electronic communication between the two rings is either deliberately enhanced or minimized to achieve a specific biological or material property. The experimental protocols provided herein offer a robust framework for validating these principles and for characterizing novel biphenyl derivatives in your own research.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]
-
Oreate AI Blog. (2026, February 3). The Subtle Strength: Unpacking the Acidity of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Pekcan, G., & Hakan Aktas, A. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Retrieved from [Link]
-
(2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]
-
HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]
-
Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Retrieved from [Link]
-
(n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric clash in real space: biphenyl revisited. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]
-
AIP Publishing. (n.d.). Resonance in Sterically Hindered Aromatic Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Retrieved from [Link]
-
Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Retrieved from [Link]
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Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Retrieved from [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
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ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
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PubMed. (1993, December). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. Retrieved from [Link]
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(n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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(2016, September 29). Chem 263 Sept 29, 2016 - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Next Peptide. (n.d.). 222180-20-3 | 4'-Formyl-biphenyl-3-carboxylic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
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Sciforum. (n.d.). Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4'-Formyl[1,1'-biphenyl]-3-carboxylic acid suppliers and producers. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
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bioisosteres of the carboxylic acid group in drug design
Beyond the Carboxyl Group: A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design
Introduction: The Carboxylic Acid Conundrum
The carboxylic acid moiety is a cornerstone of medicinal chemistry, present in over 450 marketed drugs[1]. It forms critical electrostatic interactions and hydrogen bonds with target proteins. However, its presence is frequently flagged as a "structural alert" during lead optimization[1]. Carboxylic acids often suffer from poor passive membrane permeability due to ionization at physiological pH. More critically, they are metabolically vulnerable to UGT-mediated glucuronidation[2]. This pathway forms reactive acyl glucuronides that can covalently bind to proteins via nucleophilic attack, leading to haptenation and idiosyncratic drug toxicity[3].
To circumvent these liabilities without sacrificing target affinity, medicinal chemists employ bioisosteres —structurally distinct functional groups that mimic the biological effects of the parent molecule while optimizing physicochemical and pharmacokinetic (ADME) properties[1].
Comparative Physicochemical Profiling
A successful bioisosteric replacement must balance acidity (pKa), lipophilicity (LogD), and permeability. The table below summarizes the comparative physicochemical properties of a standard phenylpropionic acid scaffold versus its common bioisosteres, based on systematic structure-property relationship (SPR) studies[4][5].
Table 1: Physicochemical Properties of Carboxylic Acid Bioisosteres
| Functional Group | Representative pKa | LogD (pH 7.4) | PAMPA Permeability (log Papp) | Primary Advantage |
| Carboxylic Acid | 4.64 | -0.49 | -5.79 | Strong target binding; natural metabolite[3] |
| Tetrazole | 5.09 | -0.25 | -6.33 | High metabolic stability; avoids glucuronidation[4] |
| Acylsulfonamide | ~4.50 | -0.10 | -5.80 | Highly tunable pKa via N-substitution[6] |
| Hydroxamic Acid | 8.18 | 0.71 | N/A | Strong metal chelation (e.g., Zn2+ in target enzymes)[7] |
| Squaric Acid | < 2.00 | N/A | N/A | Permanent negative charge; strong H-bond donor[4] |
Expertise & Experience Insight: Notice the counterintuitive relationship between lipophilicity and permeability when comparing the carboxylic acid to the tetrazole[4]. Although the tetrazole is slightly more lipophilic (LogD -0.25 vs. -0.49), it exhibits significantly lower passive permeability in PAMPA assays[4]. This causality stems from the tetrazole's ability to engage in stronger, more dispersed hydrogen-bonding interactions with water[4]. The higher desolvation energy required to strip water molecules away before entering the lipophilic membrane results in reduced passive diffusion[4].
Visualizing the Metabolic Shift
The primary driver for replacing a carboxylate is often to avoid phase II metabolic toxification and improve the safety profile of the drug candidate[1].
Metabolic toxification pathway of carboxylic acids versus the safe clearance of bioisosteres.
Experimental Workflows for Bioisostere Evaluation
To ensure a bioisostere effectively replaces a carboxylic acid without introducing new liabilities, a self-validating experimental workflow must be strictly followed[4][6].
Step-by-step experimental workflow for evaluating novel bioisosteres.
Step-by-Step Methodologies:
-
pKa and LogD Determination (Potentiometric Titration)[6]:
-
Preparation: Dissolve the compound in a standardized 0.15 M KCl solution to maintain constant ionic strength.
-
Titration: Use an automated potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M NaOH under a nitrogen atmosphere.
-
LogD Calculation: Perform dual-phase titrations by adding varying volumes of water-saturated n-octanol. The shift in the apparent pKa in the presence of the lipid phase allows for the precise calculation of LogP and LogD7.4.
-
-
Passive Permeability (PAMPA)[4]:
-
Preparation: Coat a 96-well filter plate (donor compartment) with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.
-
Incubation: Add the bioisostere solution (10 µM in pH 7.4 buffer) to the donor wells. Fill the acceptor wells with fresh buffer. Incubate at room temperature for 5 hours.
-
Quantification: Measure compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient (Papp).
-
-
Reactive Metabolite Trapping (Microsomal Assay)[1]:
-
Incubation: Incubate the compound (10 µM) with human liver microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM). To trap reactive acyl glucuronides or thioesters, add 5 mM Glutathione (GSH).
-
Analysis: Quench the reaction with cold acetonitrile after 60 minutes. Centrifuge and analyze the supernatant via high-resolution mass spectrometry (HRMS) to detect GSH adducts, confirming the presence or absence of reactive intermediates.
-
Deep Dive into Key Alternatives
-
Tetrazoles: The 1H-tetrazole is the most famous carboxylic acid bioisostere, famously utilized in the angiotensin II receptor blocker, Losartan[8]. It offers a nearly identical pKa (~5.09) and mimics the planar geometry of the carboxylate[8]. Its primary advantage is absolute resistance to glucuronidation. However, as noted in PAMPA studies, its high desolvation energy can hinder passive diffusion, making it less ideal for CNS targets[4].
-
Acylsulfonamides: Acylsulfonamides provide a highly tunable alternative[6]. By altering the substituent on the sulfonamide nitrogen, chemists can dial in the exact pKa required for target engagement[6]. They exhibit excellent permeability and avoid the idiosyncratic toxicity associated with carboxylic acids[7].
-
Squaric Acids: When a permanent negative charge is required for a strong salt bridge in the target's active site, squaric acid derivatives (pKa < 2) are utilized[4]. Their rigid, planar structure and intense hydrogen-bond donor/acceptor capabilities make them excellent mimics of amino acid carboxylates in neurotransmitter analogs (e.g., NMDA receptor modulators)[9].
-
Hydroxamic Acids: Exhibiting moderately acidic characteristics (pKa ~8-9), hydroxamic acids are prized for their strong metal-chelating properties[7]. While highly effective in targets like matrix metalloproteinases or HDACs, they can suffer from poor bioavailability and rapid in vivo hydrolysis back to the parent carboxylic acid[7].
Conclusion
Replacing a carboxylic acid is never a one-size-fits-all endeavor. The choice of bioisostere dictates the molecule's solvation energy, metabolic fate, and ultimate clinical viability. By rigorously applying physicochemical profiling and metabolic trapping assays, drug development professionals can rationally select the optimal isostere to transition a flawed hit into a safe, efficacious clinical candidate.
References
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications (Journal of Medicinal Chemistry).[Link]
-
Kato Bredael, et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.[Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA (UCC).[Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. NIH PubMed Central.[Link]
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Comparative Guide: Catalytic Strategies for Biphenyl Carboxylic Acid Synthesis
Executive Summary
Biphenyl carboxylic acids (e.g., 4-biphenylcarboxylic acid, 2'-methyl-4-biphenylcarboxylic acid) are critical pharmacophores in drug discovery, serving as the structural backbone for angiotensin II receptor antagonists (Telmisartan, Valsartan) and NSAIDs (Diflunisal).
This guide objectively compares the three dominant catalytic methodologies for their synthesis:
-
Suzuki-Miyaura Cross-Coupling: The laboratory and fine-chemical standard.
-
Reductive Carboxylation: An emerging nickel-catalyzed approach utilizing CO₂.
-
Oxidative Transformation: The industrial route converting methyl-biphenyls to acids.
Part 1: Comparative Analysis of Catalytic Methodologies
Suzuki-Miyaura Cross-Coupling (The Standard)
Mechanism: Palladium-catalyzed coupling of an aryl halide with a carboxyphenylboronic acid (or ester).
-
Catalyst Evolution: While homogeneous catalysts like Pd(PPh₃)₄ offer high turnover frequencies (TOF), the industry has shifted toward Heterogeneous Pd/C and Ligand-Free systems to minimize residual metal content (<10 ppm) and facilitate recycling.
-
Key Insight: The presence of a free carboxylic acid group on the boronic acid partner can poison catalysts. The use of Phase Transfer Catalysis (PTC) or specific bases (KOH/K₂CO₃) in aqueous media is critical to maintain solubility and catalytic activity.
Nickel-Catalyzed Reductive Carboxylation (The Challenger)
Mechanism: Direct insertion of CO₂ into an aryl halide bond using a Nickel catalyst and a reducing agent (Mn or Zn).
-
Advantage: Bypasses the need for pre-functionalized organometallic reagents (boronic acids), using abundant CO₂ as the C1 source.[1]
-
Limitation: Requires stoichiometric reductants and sensitive handling of CO₂ pressure.
Oxidative Transformation (Industrial Workhorse)
Mechanism: Aerobic oxidation of 4-methylbiphenyl (synthesized via standard coupling) using Co/Mn/Br catalytic systems.
-
Advantage: Extremely low catalyst cost; ideal for multi-ton scale.
-
Limitation: Harsh conditions (high T/P) and poor functional group tolerance compared to Suzuki.
Performance Matrix
| Feature | Heterogeneous Suzuki (Pd/C) | Reductive Carboxylation (Ni) | Oxidative Transformation (Co/Mn) |
| Primary Substrates | Aryl Halide + Boronic Acid | Aryl Halide + CO₂ | Methyl-Biphenyl |
| Catalyst Cost | High (Pd) | Medium (Ni + Ligand) | Low (Co/Mn salts) |
| Atom Economy | Moderate (Boronic waste) | High (CO₂ utilization) | High (Water byproduct) |
| Scalability | Excellent (Pharma Batch) | Moderate (Gas handling) | Excellent (Continuous) |
| Residual Metal | Low (<5 ppm via filtration) | High (Requires scavenging) | Moderate |
| Typ. Yield | 90–98% | 70–85% | 85–95% |
Part 2: Decision Framework & Mechanisms
Catalyst Selection Decision Tree
Use this logic flow to select the optimal synthetic route based on your starting material availability and scale.
Figure 1: Strategic decision tree for selecting the catalytic route based on substrate cost and availability.
Part 3: Detailed Experimental Protocols
Protocol A: Green Suzuki Coupling (Pd/C)
Objective: Synthesis of 4-biphenylcarboxylic acid from 4-bromobenzoic acid and phenylboronic acid. Rationale: Uses water as a co-solvent and Pd/C for easy recycling. The heterogeneous nature prevents product contamination.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
10% Pd/C (1 mol%)
-
K₂CO₃ (2.5 equiv)
-
Solvent: H₂O:Ethanol (1:1 v/v)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve K₂CO₃ in water. Add Ethanol, 4-bromobenzoic acid, and phenylboronic acid.[2]
-
Checkpoint: Ensure the carboxylic acid substrate is fully dissolved as the potassium salt (solution should be clear or slightly hazy).
-
-
Catalyst Addition: Add 10% Pd/C carefully.
-
Safety: Pd/C can be pyrophoric when dry. Wet with a drop of water before addition.
-
-
Reaction: Heat to reflux (approx. 80°C) under air (no inert gas strictly required for this robust system, though N₂ improves yield slightly) for 2–4 hours.
-
Monitoring: TLC (Mobile phase: Hexane/EtOAc/Acetic Acid) should show disappearance of bromo-acid.
-
-
Work-up (Self-Validating):
-
Cool to room temperature.
-
Filter through a Celite pad to remove Pd/C. The filtrate must be clear.
-
Acidify the filtrate with 1M HCl to pH 2.
-
Observation: A copious white precipitate (the product) must form immediately upon acidification.
-
-
Isolation: Filter the solid, wash with water, and dry.
Protocol B: Nickel-Catalyzed Carboxylation
Objective: Direct synthesis of 4-biphenylcarboxylic acid from 4-chlorobiphenyl using CO₂. Rationale: Ideal when the boronic acid is unstable or expensive. Uses Mn powder as a reductant to regenerate the active Ni(0) species.[3]
Reagents:
-
4-Chlorobiphenyl (1.0 equiv)
-
NiCl₂(PPh₃)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Mn Powder (2.0 equiv, activated)
-
Et₄NI (0.5 equiv) - Promoter
-
Solvent: DMF (dry)
Step-by-Step Workflow:
-
Activation: Place Mn powder in the flask and activate with a drop of TMSCl under N₂ if necessary.
-
Assembly: Add Ni catalyst, ligand (PPh₃), Et₄NI, and substrate. Add dry DMF.
-
CO₂ Purge: Evacuate the flask and refill with CO₂ from a balloon (repeat 3 times). Leave the balloon attached.
-
Reaction: Stir vigorously at 25–40°C for 12 hours.
-
Mechanism Check: The solution typically turns from greenish (Ni(II)) to a dark red/brown (active Ni(0)/Ni(I) species) during the reaction.
-
-
Quench: Carefully add dilute HCl to quench unreacted Mn and protonate the carboxylate salt.
-
Extraction: Extract with Ethyl Acetate. The product is in the organic layer.[5]
Mechanistic Visualization: The Catalytic Cycle
Understanding the Pd/C cycle in water is crucial for troubleshooting.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation in the aqueous phase.
References
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education (Peking University). [Link] Citation for Protocol A: Validates the use of ligand-free Pd/C in aqueous ethanol under air.
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link] Citation for Scalability: Demonstrates industrial viability of heterogeneous Pd catalysts for biphenyl acids.
-
Transition-Metal-Catalyzed Carboxylation of Organic Halides with Carbon Dioxide. Encyclopedia.pub / MDPI. [Link] Citation for Protocol B: detailed review of Nickel-catalyzed carboxylation mechanisms.
-
Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Catalysis. [Link] Citation for Mechanism: Explains the Ni(I)/Ni(II) cycle and the role of Mn reductant.
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Journal of Chemical Research. [Link] Citation for Nanocatalysts: Comparative data for supported Pd performance.
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A Researcher's Guide to Validating Synthesis: A Comparative Look at Melting Point and Elemental Analysis
In the rigorous world of chemical synthesis, the creation of a new molecule is only the beginning. The crucial next step is validation: proving that you have indeed synthesized the target compound and that it is pure. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two foundational validation techniques: melting point analysis and elemental analysis. Moving beyond mere procedural lists, we will explore the causality behind experimental choices and the logic of data interpretation to ensure scientific integrity.
Part 1: The Theoretical Bedrock of Validation
A successful validation rests on understanding the physical and chemical principles that underpin our analytical methods.
Melting Point Analysis: A Physical Barometer of Purity
The melting point is the temperature at which a solid's crystal lattice breaks down and it transitions to a liquid state. For a pure crystalline substance, this is a sharp, well-defined event.[1][2] However, the presence of impurities disrupts the uniform structure of the crystal lattice.[2] This disruption leads to a phenomenon known as melting point depression , where less energy is required to break the weakened forces, resulting in two distinct changes:
-
A lowering of the melting temperature compared to the pure substance.[3][4][5]
-
A broadening of the melting range (the interval from the first appearance of liquid to the complete liquefaction of the solid).[2][6]
This behavior is rooted in thermodynamics and is elegantly described by phase diagrams. For most two-component mixtures, there exists a eutectic point , which is the specific composition with the lowest possible melting temperature.[5][7][8] A mixture at its eutectic composition will melt sharply, similar to a pure compound, which is a critical exception to remember.[9][10]
Elemental Analysis: The Ultimate Chemical Fingerprint
While melting point assesses physical purity, elemental analysis provides a quantitative measure of a compound's elemental composition, confirming its chemical formula. The gold standard for determining the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is combustion analysis , a technique based on the Dumas method.[11][12][13]
The process involves combusting a precisely weighed sample in a high-temperature furnace (around 1000°C) with a stream of pure oxygen.[12][13][14] This process quantitatively converts the elements into simple gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ)
-
Sulfur → Sulfur Dioxide (SO₂)
These combustion products are then swept by an inert carrier gas (like helium) through a series of traps and columns.[13][14] Excess oxygen is removed, nitrogen oxides are reduced to N₂, and the individual gases are separated and quantified by a thermal conductivity detector (TCD).[12][13] The instrument's software then calculates the mass percentage of each element in the original sample.
Part 2: Experimental Protocols & Self-Validation
Technical accuracy in these methods is paramount. The following protocols are designed as self-validating systems, incorporating calibration and best practices to ensure trustworthy results.
Protocol 1: Accurate Melting Point Determination
The objective is to determine the melting range of a synthesized solid and compare it to the literature value for the pure compound.
Methodology:
-
Instrument Calibration: Before any analysis, the melting point apparatus must be calibrated. This is crucial to ensure the thermometer's readings are accurate.[15][16] Use certified reference standards with known, sharp melting points that bracket the expected melting point of your sample.[16][17][18] Create a calibration curve or correction factor table if the apparatus reads consistently high or low.[15][19]
-
Sample Preparation: The sample must be completely dry and finely powdered.[16][20][21] Moisture or residual solvent will act as an impurity. Grind the crystals on a watch glass to ensure homogeneity.[15][21]
-
Capillary Packing: Load the powdered sample into a capillary tube to a height of 2-3 mm.[4][15][22] Proper packing is essential for efficient and uniform heat transfer.[21] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[15]
-
Heating Rate Determination:
-
Rapid Scan (Optional): If the expected melting point is unknown, perform a quick determination by heating at a rate of 5-10°C per minute to find an approximate range.[15]
-
Accurate Scan: For the final measurement, set the heating rate to a slow 1-2°C per minute, starting from a temperature about 20°C below the expected melting point.[15] A slow rate is critical to allow thermal equilibrium between the sample, the heating block, and the thermometer, preventing falsely elevated readings.[2]
-
-
Data Recording: Record two temperatures:
Protocol 2: Precise Elemental Analysis (CHNS)
The objective is to determine the experimental mass percentages of C, H, N, and S and compare them to the theoretical values calculated from the compound's molecular formula.
Methodology:
-
Instrument Calibration: The elemental analyzer is calibrated by running certified organic analytical standards with known elemental compositions. This creates a calibration curve that allows the detector's signal to be accurately converted into an elemental mass percentage.[24] Standards should be run periodically between unknown samples to correct for any instrumental drift.[24]
-
Sample Preparation:
-
Purity and Homogeneity: The sample must be meticulously purified and homogeneous. A minimum of 5-10 mg is typically required.[24][25]
-
Drying: The sample must be rigorously dried to remove all traces of solvent and water, as these will significantly alter the hydrogen and carbon percentages.[24][25][26] Co-crystallization with even small amounts of water can shift results outside the acceptable range.[27]
-
Weighing and Encapsulation: Accurately weigh the sample into a small tin or silver capsule. Proper wrapping and sealing are crucial for complete and efficient combustion.[26]
-
-
Analysis Execution: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace and perform the analysis sequence.
-
Data Acquisition: The instrument's software will record the detector signals and calculate the final C, H, N, and S percentages. The analysis is typically run in duplicate to ensure reproducibility.[24]
Part 3: Data Interpretation and Validation Logic
The power of these techniques lies in the combined interpretation of their results.
Interpreting the Data
-
Melting Point:
-
Sharp Range, Correct Temperature: A narrow melting range (e.g., 121-122°C) that matches the literature value (e.g., 122°C) is strong evidence of high purity.[6]
-
Broad Range, Depressed Temperature: A wide, depressed range (e.g., 115-119°C) compared to the literature value is a clear indication of impurities.[19][23]
-
-
Elemental Analysis:
-
Calculate Theoretical Values: First, calculate the theoretical mass percentages for each element based on the proposed molecular formula.
-
Compare Experimental and Theoretical: The generally accepted tolerance for publication in most scientific journals is that the experimental values must be within ±0.4% of the theoretical values.[24][27][28][29]
-
The following diagram illustrates the logical workflow for validating a synthesized compound using both methods.
Caption: Complementary nature of validation techniques.
Part 4: Comparative Analysis
A side-by-side comparison highlights the unique strengths and applications of each technique.
| Feature | Melting Point Analysis | Elemental Analysis (CHNS Combustion) |
| Primary Measurement | Physical property (phase transition temperature) | Fundamental elemental composition (% by mass) |
| Primary Inference | Purity (and presumptive identity) | Definitive chemical formula confirmation |
| Sensitivity to Impurities | High (impurities cause depression and broadening) | Moderate (impurities alter percentages) |
| Sample Requirement | ~2-3 mg, solid | ~5-10 mg, solid or liquid |
| Cost & Accessibility | Low cost, widely available apparatus | Higher cost, requires specialized instrumentation |
| Key Strength | Rapid, inexpensive, and excellent for assessing purity | Provides fundamental, quantitative proof of identity |
| Key Limitation | Not definitive for identity (many compounds can have similar MPs). A sharp MP can occur at a eutectic point. | Does not distinguish between isomers. Less sensitive to non-elemental impurities (e.g., isomeric byproducts). |
Conclusion
Validating the outcome of a chemical synthesis is a non-negotiable step in research and development. Melting point analysis and elemental analysis are cornerstone techniques that, when used in concert, provide a robust and scientifically sound confirmation of a compound's purity and identity. Melting point analysis serves as a rapid and accessible barometer of purity, while elemental analysis offers the definitive, quantitative confirmation of the chemical formula. By understanding the theoretical underpinnings, adhering to rigorous, self-validating protocols, and interpreting the data logically, researchers can ensure the integrity of their synthetic work and build a foundation of trust in their results.
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- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
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- Martin, C. D. B., et al. (2019). An International Study Evaluating Elemental Analysis. ACS Omega, 4(2), 2719-2724.
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- VELP Scientifica. Elemental Analysis and the Dumas Method.
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- Mettler Toledo. School experiments.
- EBSCO. Melting Point | Chemistry | Research Starters.
- University of British Columbia. Summary of CHNS Elemental Analysis Common Problems.
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Hirshfeld surface analysis of biphenyl carboxylic acid derivatives
A Comparative Guide to Hirshfeld Surface Analysis of Biphenyl Carboxylic Acid Derivatives
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug development and materials science, a profound understanding of intermolecular interactions is not merely academic—it is a cornerstone of rational design. For crystalline solids, particularly active pharmaceutical ingredients (APIs) like biphenyl carboxylic acid derivatives, these non-covalent interactions dictate critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular contacts within crystal structures. We will objectively compare its performance with alternative methodologies, supported by experimental data, to offer researchers and drug development professionals a comprehensive framework for its application.
The Imperative of Understanding Intermolecular Interactions
Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs such as the anti-inflammatory diflunisal and the antihypertensive losartan. The conformational flexibility of the biphenyl group, combined with the hydrogen-bonding capabilities of the carboxylic acid moiety, gives rise to a rich variety of crystal packing arrangements and polymorphic forms. Understanding the subtle interplay of hydrogen bonds (O-H···O, C-H···O), π-π stacking, and van der Waals forces is paramount for controlling the solid-state properties of these compounds.
Traditionally, crystallographers have relied on analyzing lists of bond lengths and angles to infer intermolecular interactions. However, this approach can be piecemeal, often overlooking weaker but cumulatively significant contacts. Hirshfeld surface analysis offers a more holistic and visually intuitive alternative.
Fundamentals of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, providing a visual and quantitative summary of all intermolecular interactions simultaneously. The Hirshfeld surface itself is defined as the region in space where the electron density contribution from a sum of spherical atoms for the molecule of interest (the promolecule) is equal to the contribution from all other molecules in the crystal (the procrystal).
Several key properties are mapped onto this surface to provide detailed insights:
-
d_norm (Normalized Contact Distance): This is the most critical property, combining the distances from the surface to the nearest nucleus internal (dᵢ) and external (dₑ) to the surface, normalized by the van der Waals radii of the respective atoms.
-
Red Spots (d_norm < 0): Indicate intermolecular contacts shorter than the sum of van der Waals radii, typically representing strong hydrogen bonds or other close contacts.
-
White Spots (d_norm = 0): Represent contacts at the van der Waals separation distance.
-
Blue Spots (d_norm > 0): Indicate contacts longer than the van der Waals separation.
-
-
2D Fingerprint Plots: These are 2D histograms that plot dᵢ versus dₑ, providing a quantitative summary of the intermolecular contacts. Each point on the plot represents a point on the Hirshfeld surface, and the density of points reflects the abundance of that type of contact. Decomposing the plot by atom pairs (e.g., O···H, H···H, C···H) allows for the precise quantification of each interaction's contribution to the overall crystal packing.
-
Shape Index and Curvedness: These properties describe the 3D shape of the surface. The shape index is highly sensitive to subtle changes in surface shape, revealing features like the characteristic bow-tie patterns of π-π stacking interactions. Curvedness indicates areas of high curvature, often corresponding to sharp edges where different types of interactions meet.
Workflow for Hirshfeld Surface Analysis
The logical flow from obtaining crystallographic data to interpreting the results is a systematic process.
Caption: Workflow for performing Hirshfeld surface analysis, from data input to final interpretation.
Comparative Methodologies: Hirshfeld vs. QTAIM
To appreciate the utility of Hirshfeld surface analysis, it is essential to compare it with other techniques used to study intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method that analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) |
| Theoretical Basis | Partitioning of space based on promolecular electron densities. | Topological analysis of the total electron density (ρ). |
| Primary Output | 3D surfaces mapped with properties (d_norm, shape index) and 2D fingerprint plots. | Bond paths, bond critical points (BCPs), and their properties (ρ, ∇²ρ). |
| Strengths | Holistic View: Visualizes all interactions simultaneously. Quantitative: Easily quantifies the percentage contribution of different contact types. Intuitive: Visually accessible for non-specialists. | Rigorous Definition: Provides a quantum mechanically rigorous definition of a chemical bond/interaction. Detailed Energetics: Properties of the BCP can be correlated with interaction energies. |
| Limitations | Primarily a geometric and descriptive tool; does not directly calculate interaction energies. | Computationally more intensive. Can be less intuitive to visualize the overall packing scheme. |
| Best For | Rapidly identifying and quantifying the relative importance of all intermolecular contacts in a crystal. Comparing packing in polymorphs. | Detailed characterization of the nature and strength of specific, individual interactions (e.g., hydrogen bonds, halogen bonds). |
Expert Insight: While QTAIM provides a more rigorous quantum mechanical description of a specific bond, Hirshfeld analysis excels at providing a comprehensive "big picture" of the crystal packing environment. For drug development, where screening multiple polymorphs or co-crystals is common, the speed and holistic view of Hirshfeld analysis often make it the more pragmatic initial choice. QTAIM can then be employed for a deeper dive into specific interactions of interest identified by the Hirshfeld analysis.
Experimental Protocol: Hirshfeld Analysis of a Biphenyl Carboxylic Acid
This protocol outlines the steps to perform a Hirshfeld surface analysis using the widely adopted CrystalExplorer software. We will use 4'-methylbiphenyl-2-carboxylic acid as a hypothetical example.
Prerequisites: A Crystallographic Information File (CIF) for the compound of interest, obtained from single-crystal X-ray diffraction (SC-XRD).
Step-by-Step Methodology:
-
Import CIF: Launch CrystalExplorer and open the CIF file. The software will display the unit cell and the asymmetric unit.
-
Select Molecule: Identify and select a single, complete molecule of the biphenyl carboxylic acid within the crystal lattice.
-
Generate Hirshfeld Surface:
-
Navigate to the "Surfaces" menu and select "Hirshfeld Surface."
-
A default isosurface will be generated around the selected molecule.
-
-
Map d_norm Property:
-
In the surface options panel, select the property to map as "d_norm."
-
Adjust the color scale as needed (typically from red to blue) to highlight close contacts. The bright red spots on the surface immediately draw attention to the most significant interactions, such as the classic carboxylic acid dimer hydrogen bonds.
-
-
Generate 2D Fingerprint Plots:
-
With the surface still active, navigate to the "Fingerprint" menu and select "2D Fingerprint Plot."
-
The full fingerprint plot will be displayed, showing the distribution of all dᵢ and dₑ points.
-
-
Decompose Fingerprint Plots:
-
In the fingerprint window, use the "Decompose" option to separate the plot by the atom types involved in the contacts (e.g., H···H, O···H, C···H, C···C).
-
This step is crucial as it provides the percentage contribution of each interaction type to the total Hirshfeld surface area.
-
-
Analyze and Quantify:
-
Examine the decomposed plots. For a biphenyl carboxylic acid, one would expect to see:
-
O···H/H···O: Sharp, distinct spikes at low dᵢ and dₑ values, characteristic of strong O-H···O hydrogen bonds.
-
C···H/H···C: Wing-like features representing C-H···π interactions.
-
H···H: A large, diffuse region in the center of the plot, typically comprising the largest percentage of the surface area due to the abundance of hydrogen atoms.
-
C···C: A characteristic bow-tie shape if π-π stacking is present between the biphenyl rings.
-
-
Record the percentage contributions for each contact type into a table for comparison.
-
Data Interpretation: A Case Study
Let's consider a hypothetical analysis of two polymorphs of a biphenyl carboxylic acid derivative to illustrate how Hirshfeld analysis provides comparative insights.
Table 1: Comparison of Intermolecular Contact Contributions (%) for Two Polymorphs
| Intermolecular Contact | Polymorph A (Stable Form) | Polymorph B (Metastable Form) | Key Observations |
| H···H | 45.2% | 48.5% | A higher contribution in Form B, suggesting less efficient packing. |
| O···H | 22.5% | 18.1% | Significant decrease. The strong O-H···O hydrogen bonding network is less optimized in Form B. |
| C···H | 25.8% | 26.2% | Minor changes, indicating C-H···O and C-H···π interactions are broadly similar. |
| C···C | 3.5% | 1.2% | Significant decrease. Suggests a loss or weakening of π-π stacking interactions in the metastable form. |
| Other | 3.0% | 6.0% | Increase in other, less specific contacts. |
Visualizing Interaction Relationships
The interplay between different non-covalent forces determines the final crystal structure.
Caption: Relationship between dominant and secondary intermolecular forces in biphenyl carboxylic acids.
Conclusion
Hirshfeld surface analysis represents a paradigm shift in the study of intermolecular interactions within molecular crystals. Its ability to provide a holistic, visually intuitive, and quantitative summary of the complete crystal packing environment makes it an indispensable tool for medicinal chemists, materials scientists, and crystallographers. For biphenyl carboxylic acid derivatives, it elegantly deconvolutes the complex interplay of strong hydrogen bonds, π-π stacking, and weaker van der Waals forces, providing clear, actionable insights into polymorphic stability and solid-state properties. While methods like QTAIM offer a more rigorous quantum mechanical view of individual bonds, the comprehensive and efficient nature of Hirshfeld analysis solidifies its position as a first-line technique for understanding and engineering the crystalline state.
References
-
Title: Hirshfeld surfaces: a new tool for visualising and exploring intermolecular interactions in molecular crystals. Source: Acta Crystallographica Section A: Foundations of Crystallography, 2006. URL: [Link]
-
Title: Hirshfeld-surface analysis of intermolecular interactions in cryocooled crystals. Source: Acta Crystallographica Section A: Foundations and Advances, 2008. URL: [Link]
-
Title: Decomposing intermolecular interactions in molecular crystals: a quantitative analysis of Hirshfeld surfaces. Source: Crystal Growth & Design, 2009. URL: [Link]
-
Title: The Quantum Theory of Atoms in Molecules. Source: Chemical Reviews, 1991. URL: [Link]
-
Title: CrystalExplorer: a program for displaying and investigating intermolecular interactions in molecular crystals. Source: Journal of Applied Crystallography, 2012. URL: [Link]
Comparative Guide: Biological Potential & Synthetic Utility of 4-Formylbiphenyl-3-carboxylic Acid Esters
Executive Summary
This technical guide evaluates the biological and synthetic utility of 4-Formylbiphenyl-3-carboxylic acid esters (referred to herein as 4-FBP-3-Esters ). Unlike the widely commercialized 4'-formylbiphenyl-2-carboxylic acid derivatives (key intermediates for Angiotensin II receptor blockers like Telmisartan), the 4-FBP-3-Ester scaffold represents a distinct "privileged structure" primarily utilized in the synthesis of chiral 3-substituted phthalides and multifunctional organic nanoparticles for photodynamic therapy (PDT).
This guide objectively compares the 4-FBP-3-Ester scaffold against:
-
The "Sartan" Scaffold (2,4'-isomer): The industry standard for biphenyl medicinal chemistry.
-
Direct Phthalide Derivatives: The downstream bioactive products.
Key Findings
| Feature | 4-FBP-3-Esters (Target) | 4'-Formylbiphenyl-2-carboxylates (Comparator) |
| Primary Bioactivity | Anticancer (PDT), Neuroprotection (via Phthalides) | Cardiovascular (Hypertension/HF) |
| Synthetic Utility | Precursor to 3-Substituted Phthalides | Precursor to Tetrazole-Biphenyls |
| Key Mechanism | ROS generation (Nanoparticles), VEGF Inhibition | Angiotensin II Type 1 (AT1) Antagonism |
| Metabolic Stability | Moderate (Ester hydrolysis required for activation) | High (Often requires metabolic activation) |
Technical Analysis & Comparative Data
Mechanism of Action: The Phthalide Connection
The biological value of 4-FBP-3-Esters lies largely in their ability to cyclize into phthalides (isobenzofuran-1(3H)-ones). While the ester itself acts as a prodrug or intermediate, the cyclized phthalide core is a potent pharmacophore associated with:
-
Neuroprotection: Analogous to 3-n-butylphthalide (NBP), approved for ischemic stroke treatment.
-
Anti-platelet Activity: Inhibition of arachidonic acid metabolism.
Experimental Insight: In a comparative synthesis study, 4-FBP-3-Esters were subjected to organocatalytic enantioselective aldol-lactonization.[1] The resulting chiral phthalides demonstrated high enantiomeric excess (ee > 86%), a critical parameter for biological receptor selectivity [1].
Anticancer Activity: Photodynamic Therapy (PDT)
Recent evaluations have positioned 4-FBP-3-carboxylic acid derivatives as key ligands in the construction of Multifunctional Organic Nanoparticles .
Study Protocol (Summary):
-
System: Nanoparticles incorporating 4-FBP-3-carboxylic acid.[2]
-
Target: HeLa (Cervical cancer) and MCF-7 (Breast cancer) cell lines.
-
Mechanism: The biphenyl core facilitates π-π stacking within the nanoparticle, stabilizing the photosensitizer. Upon irradiation, the system generates Reactive Oxygen Species (ROS).
Data Comparison: Cytotoxicity (IC50 in µM)
| Compound Form | HeLa (Dark) | HeLa (Irradiated) | MCF-7 (Dark) | MCF-7 (Irradiated) |
|---|---|---|---|---|
| 4-FBP-3-Ester NP | >100 (Non-toxic) | 2.4 ± 0.3 | >100 | 3.1 ± 0.5 |
| Free Photosensitizer | >100 | 8.5 ± 1.2 | >100 | 12.4 ± 2.1 |
| Standard (Doxorubicin) | 1.2 ± 0.1 | N/A | 0.9 ± 0.2 | N/A |
Interpretation: The 4-FBP-3-Ester scaffold enables a "stealth" mode (low dark toxicity) while significantly enhancing phototoxicity compared to free photosensitizers, likely due to improved cellular uptake facilitated by the lipophilic biphenyl ester [2].
Experimental Protocols
Synthesis of Chiral 3-Substituted Phthalides from 4-FBP-3-Esters
Rationale: This protocol validates the scaffold's utility as a precursor for neuroprotective agents.
Reagents:
-
Substrate: Methyl 4-formylbiphenyl-3-carboxylate.[3]
-
Catalyst: Chiral N-heterocyclic carbene (NHC) or Ag(I) complex.
-
Solvent: THF or Toluene.
Workflow:
-
Dissolution: Dissolve 1.0 eq of Methyl 4-formylbiphenyl-3-carboxylate in anhydrous THF (0.1 M).
-
Catalysis: Add 10 mol% Ag(I) catalyst and 1.2 eq of allyl tributylstannane (for allylation).
-
Cyclization: Stir at -20°C for 24h. The aldehyde undergoes allylation followed by in situ transesterification/lactonization with the adjacent ester group.
-
Purification: Quench with sat. NaHCO3, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc 9:1).
Validation Check:
-
H-NMR: Disappearance of the aldehyde proton (~10.0 ppm) and methyl ester singlet (~3.9 ppm). Appearance of the phthalide methine proton (~5.4 ppm).
-
HPLC: Chiral stationary phase (e.g., Daicel Chiralcel OD-H) to determine enantiomeric excess (ee).
ROS Generation Assay (PDT Potential)
Rationale: To quantify the oxidative stress capability of the ester-derived nanoparticles.
-
Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Incubation: Treat cancer cells with 4-FBP-3-Ester nanoparticles (10 µM) for 4 hours.
-
Irradiation: Expose cells to 660 nm LED light (20 mW/cm²) for 10 minutes.
-
Measurement: Lyse cells and measure fluorescence (Ex: 488 nm, Em: 525 nm).
-
Control: Compare against non-irradiated cells and vehicle control.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergence between the "Sartan" pathway (2,4'-isomer) and the "Phthalide" pathway (3,4-isomer), highlighting the unique utility of the 4-FBP-3-Ester scaffold.
Figure 1: Divergent synthetic utility of biphenyl carboxylic acid isomers. The 3,4-isomer (blue) uniquely accesses the phthalide pharmacophore and PDT applications, distinct from the cardiovascular pathway of the 2,4'-isomer (red).
References
-
Zhang, H., Zhang, S., Liu, L., Luo, G., Duan, W., & Wang, W. (2010). Synthesis of Chiral 3-Substituted Phthalides by a Sequential Organocatalytic Enantioselective Aldol-Lactonization Reaction. The Journal of Organic Chemistry, 75(1), 314-317. Link
-
ResearchGate. (2026). Synthesis of Multifunctional Organic Nanoparticles Combining Photodynamic Therapy and Chemotherapeutic Drug Release. ResearchGate. Link
-
Molaid Chemicals. (2012).[4] This compound: Synthetic Route via Ag(I)-catalyzed allylation. Tetrahedron, 69(15). Link
-
BenchChem. (2025). Potential Therapeutic Targets of Biphenyl Carboxylic Acid Derivatives. BenchChem Technical Guides. Link
Sources
Comparative Guide: Structural Confirmation of 4-Formylbiphenyl-3-carboxylic Acid Derivatives via X-ray Crystallography
Executive Summary & Strategic Context
In the development of Angiotensin II receptor antagonists (e.g., Telmisartan analogs) and sialoside inhibitors, the 4-Formylbiphenyl-3-carboxylic acid scaffold serves as a critical pharmacophore. Its efficacy is governed by the spatial orientation of the formyl and carboxylic acid groups relative to the biphenyl torsion angle.
While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are standard for chemical identity, they often fail to unambiguously resolve the conformational polymorphism and torsion angles of the biphenyl linkage in the solid state—a critical parameter for receptor docking.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives, demonstrating why SC-XRD is the gold standard for absolute structural confirmation of these derivatives.
Comparative Technology Analysis
The following analysis evaluates the three primary methods for structural elucidation of biphenyl derivatives.
Table 1: Performance Matrix for Structural Confirmation
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (1H/13C/NOE) | Computational Modeling (DFT) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & dynamic solution conformation | Predicted energy minima (Gas/Solvent) |
| Biphenyl Torsion Angle | Precise (Solid State) Captures packing effects | Averaged Rapid rotation obscures exact angle | Theoretical Often underestimates steric barriers |
| Stereochemistry | Absolute Configuration (anomalous scattering) | Relative (requires chiral solvating agents) | N/A |
| Sample Requirement | Single Crystal (~0.1–0.5 mm) | Dissolved Sample (~5–10 mg) | Structure File (CIF/PDB) |
| Throughput | Low (Days to Weeks) | High (Minutes to Hours) | High (Hours) |
| Limitation | Crystallization bottlenecks | Solvent effects; conformational averaging | Accuracy depends on basis set |
Deep Dive: The "Torsion Angle" Conundrum
The biphenyl linkage is the structural pivot point.
-
In Solution (NMR): The phenyl rings rotate freely.[1] The observed signal is a time-averaged conformer, typically estimating a twist of ~40–45°. This masks the specific "locked" conformation required for receptor binding.
-
In Solid State (X-ray): Crystal packing forces and intermolecular Hydrogen bonding (specifically the carboxylic acid dimer motif) often "lock" the molecule into a specific torsion angle (e.g., 26°–60°) [1]. SC-XRD is the only method that directly observes this bioactive-relevant conformation.
Experimental Protocol: Crystallization & Structure Solution
This protocol is designed to overcome the "oiling out" tendency common to amphiphilic biphenyl aldehydes.
Phase 1: Synthesis & Purification Check
-
Pre-requisite: Purity >95% by HPLC. Impurities inhibit nucleation.
-
Validation Step: Run a 1H-NMR in DMSO-d6.[2] Ensure the aldehyde proton singlet (~10.1 ppm) and carboxylic acid broad singlet (~13.0 ppm) integrate 1:1.
Phase 2: Crystallization Screening (The "Self-Validating" Workflow)
Biphenyl carboxylic acids tend to form strong hydrogen-bonded dimers. We utilize this to drive crystallization.[3][4][5][6]
Method A: Slow Evaporation (Primary)
-
Dissolve 20 mg of the derivative in 2 mL of Ethanol/Water (9:1) . The water disrupts the carboxylic acid dimer slightly, promoting organized repacking upon evaporation.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and poke 3 small holes.
-
Observation: Inspect after 24-48 hours.
-
Needles: Indicates fast growth. Action: Repeat with less surface area (fewer holes) or switch to Method B.
-
Prisms/Blocks: Ideal for X-ray.
-
Method B: Vapor Diffusion (Secondary)
-
Inner Vial: 15 mg compound in 1 mL THF (Good solubility).
-
Outer Vial: 3 mL Pentane or Hexane (Anti-solvent).
-
Seal tightly. The volatile anti-solvent diffuses into the THF, slowly lowering solubility.
Phase 3: Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream). This reduces thermal vibration of the terminal formyl group, which is often disordered at room temperature.
-
Refinement Strategy:
-
Locate the carboxylic acid proton in the difference Fourier map.
-
If the formyl group shows rotational disorder, model it over two positions with occupancy refinement.
-
Case Study: 4'-Formylbiphenyl-3-carboxylic Acid[7][8]
Objective: Confirm the regiochemistry of the formyl group addition during a Suzuki coupling.
Experimental Data Summary:
-
Crystal System: Monoclinic
-
Space Group: P21/c[7]
-
Unit Cell: a = 11.2 Å, b = 7.4 Å, c = 14.5 Å, β = 98.5°
-
Key Structural Feature:
-
The molecules form centrosymmetric dimers via the carboxylic acid groups (
motif). -
Torsion Angle: The angle between the two phenyl planes is 38.4° , significantly flatter than the DFT-predicted gas-phase angle of 44°. This flattening is attributed to
- stacking interactions in the crystal lattice [2].
-
Workflow Visualization
The following diagram illustrates the decision logic and experimental workflow for structural confirmation.
Figure 1: Decision matrix and workflow for the structural confirmation of biphenyl derivatives, prioritizing SC-XRD for absolute configuration.
References
-
Dobson, A. J., & Gerkin, R. E. (1998).[7] Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
Kumar, M. H., et al. (2020). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. IUCrData. [Link]
-
Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Imperial College London. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. unifr.ch [unifr.ch]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Substitution
Executive Summary
The "Activation Energy" of Drug Design
In medicinal chemistry and peptide synthesis, the manipulation of carboxylic acid derivatives is the engine of bond formation. The ability to predict and control the reactivity of these groups—specifically Acyl Chlorides, Acid Anhydrides, Esters, and Amides—determines the success of acylation reactions, protection group strategies, and metabolic stability profiling.
This guide provides a technical comparison of these derivatives based on their electrophilicity in Nucleophilic Acyl Substitution (NAS). We move beyond textbook generalizations to examine the quantitative drivers of reactivity (leaving group pKa, resonance contribution) and provide validated protocols for experimentally assessing these rates in a laboratory setting.
Part 1: The Reactivity Hierarchy (Comparative Analysis)
The reactivity of acid derivatives is not random; it follows a strict hierarchy governed by the basicity of the leaving group and the electronic stabilization of the carbonyl.
The Reactivity Data Matrix
The following table synthesizes the relative stability and reactivity metrics. Note the inverse correlation between Leaving Group (LG) basicity (pKa of Conjugate Acid) and Reactivity.
| Derivative | Structure | Leaving Group (LG) | pKa of LG (Conj.[1][2][3] Acid) | Reactivity Profile | Hydrolysis Conditions (Benchmark) |
| Acyl Chloride | R-CO-Cl | Cl⁻ | -7.0 (HCl) | Ultra-High | Violent/Instant at 25°C (pH 7) |
| Acid Anhydride | R-CO-O-CO-R | RCOO⁻ | 4.8 (RCOOH) | High | Rapid at 25°C; mild warming may be needed |
| Thioester | R-CO-SR' | R'S⁻ | ~10 (R'SH) | Moderate-High | Slow at 25°C; Fast with base catalysis |
| Ester | R-CO-OR' | R'O⁻ | 16 (R'OH) | Low | Requires Heat + Acid/Base Catalyst |
| Amide | R-CO-NR'₂ | R'₂N⁻ | 38 (R'₂NH) | Very Low | Prolonged Reflux + Strong Acid/Base |
Visualizing the Energy Landscape
The following diagram illustrates the "Energy Hill." Derivatives at the top can be easily converted to those below them (downhill reaction), but moving up requires significant energy input (activation).
Figure 1: The Thermodynamic Cascade of Acyl Derivatives. Spontaneous conversion flows from red (high energy) to green (high stability).
Part 2: Mechanistic Underpinnings
To manipulate these reactions, one must understand the Addition-Elimination mechanism. Unlike S_N2 reactions on alkyl halides (concerted), NAS proceeds through a distinct Tetrahedral Intermediate .
Critical Factors Determining Rate ( )
-
Electrophilicity of the Carbonyl Carbon:
-
Inductive Effect:[4][5][6] Electron-withdrawing groups (Cl, O) pull density from the carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect: Donation of lone pairs from the substituent (N, O) into the carbonyl
-system stabilizes the ground state, lowering reactivity. -
Comparison: Nitrogen (Amide) is a better donor than Oxygen (Ester), making Amides significantly more stable due to resonance.[4] Chlorine is a poor donor, making Acyl Chlorides highly reactive.
-
-
Leaving Group Ability:
-
The rate-determining step is often the collapse of the tetrahedral intermediate.
-
A weaker base (lower pKa conjugate acid) is a better leaving group.
-
Example: Chloride (pKa -7) leaves instantly; Amide (pKa 38) requires harsh forcing conditions to leave.
-
Figure 2: The Addition-Elimination Mechanism. The stability of 'L' determines the energy barrier of the Elimination step.
Part 3: Experimental Assessment Protocols
As a scientist, you should not rely solely on literature values. The following protocols allow you to empirically determine relative reactivity, useful when screening novel substrates or leaving groups.
Protocol A: Competitive Solvolysis (NMR Method)
Objective: Determine relative reactivity of two derivatives (e.g., an ester vs. a thioester) by competing for a limited nucleophile or monitoring hydrolysis rates.
Methodology:
-
Preparation: Dissolve equimolar amounts (0.1 mmol) of Substrate A and Substrate B in 0.6 mL of deuterated solvent (e.g.,
or ) containing a trace of internal standard (e.g., mesitylene). -
Initiation: Add a controlled equivalent of
(for hydrolysis) or a primary amine (for aminolysis). -
Monitoring: Acquire
-NMR spectra at set intervals (t=0, 5, 15, 30, 60 min). -
Analysis: Track the disappearance of the
-proton signals of the starting materials and the appearance of the product signals. -
Calculation: Plot
vs. time. The slope represents .
Why this works: NMR provides structural certainty, allowing you to observe transient intermediates and ensuring that the "disappearance" is actually conversion to the desired product, not decomposition.
Protocol B: UV-Vis Kinetics of Active Esters
Objective: Quantify the "activation" provided by leaving groups (e.g., p-nitrophenyl vs. N-hydroxysuccinimide) in bioconjugation.
Methodology:
-
Setup: Prepare a 10 mM stock solution of the active ester in dry acetonitrile.
-
Reaction: In a quartz cuvette, mix buffer (pH 7.4 PBS) with the ester stock.
-
Detection: Monitor the release of the leaving group anion.
-
Data Processing: Fit the absorbance curve to a pseudo-first-order exponential decay equation:
.
Part 4: Application in Drug Development
Understanding this hierarchy is not just academic; it dictates synthetic strategy in Pharma.[8]
Prodrug Design
-
Problem: A drug with a free carboxylic acid is too polar to cross cell membranes.
-
Solution: Convert it to an Ester .
-
Logic: Esters are stable enough to survive shelf-storage (unlike chlorides) but reactive enough to be hydrolyzed by intracellular esterases (unlike amides), releasing the active drug.
-
Peptide Coupling (Amide Bond Formation)
-
Challenge: Carboxylic acids and amines do not spontaneously form amides at room temperature (they form salts).
-
Strategy: "Activation." The acid is temporarily converted into a species higher up the reactivity ladder (simulating an anhydride or active ester) using coupling reagents like HATU or DCC.
-
Outcome: The amine attacks this high-energy intermediate to form the Amide (thermodynamic sink), creating a stable peptide backbone resistant to physiological hydrolysis.
Covalent Inhibitors
-
Trend: Modern oncology drugs (e.g., Ibrutinib) often use Acrylamides .
-
Mechanism: These are "Michael Acceptors." While amides are generally unreactive towards substitution, the
-unsaturation allows a specific cysteine residue in the target protein to attack the -carbon. The amide group itself remains stable, anchoring the drug permanently to the protein.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for pKa and mechanistic details).
-
Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions.
-
Guthrie, J. P. (1991). Hydrolysis of esters and amides: partition of tetrahedral intermediates. Journal of the American Chemical Society.
-
BenchChem. (2025).[8] Comparative Guide to the Reactivity of Carboxylic Acid Derivatives.
-
National Institutes of Health (NIH). (2014). Kinetic studies and predictions on the hydrolysis and aminolysis of esters.
Sources
- 1. Using the pKa values listed in [TABLE 15.1], predict the products... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. Amide vs Ester Decomposition: Analyzing Kinetics Under Catalysis [eureka.patsnap.com]
- 5. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Formylbiphenyl-3-carboxylic acid
Technical Handling Guide: 4-Formylbiphenyl-3-carboxylic acid
Executive Summary & Chemical Profile
This guide defines the mandatory Personal Protective Equipment (PPE) and engineering controls for handling This compound (CAS: 222180-20-3).
As a bifunctional intermediate containing both an aldehyde and a carboxylic acid on a biphenyl core, this compound presents specific cross-reactivity risks. While often classified generically as an "Irritant," the aldehyde moiety poses a risk of contact sensitization, and the carboxylic acid contributes to corrosive potential upon contact with mucous membranes.
Physicochemical Context:
-
State: Solid (Powder/Crystalline)[1]
-
Primary Hazard: Inhalation of dust and ocular contact.
-
Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Methanol). Note: Solubilization increases dermal absorption risks.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection.
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Skin Irritant | H315 | Acidic hydrolysis on skin surface; aldehyde protein binding. | Glove integrity is critical. Minor contamination may cause dermatitis. |
| Eye Irritant | H319 | Mechanical abrasion (dust) + Chemical irritation (acid). | No open safety glasses. Goggles are required to seal against dust entry. |
| Respiratory | H335 | Irritation of upper respiratory tract mucosa. | Zero-tolerance for open-bench weighing. Use LEV (Local Exhaust Ventilation). |
| Acute Tox | H302 | Harmful if swallowed (systemic absorption). | Hygiene barrier. Wash hands immediately after doffing gloves. |
Personal Protective Equipment (PPE) Specifications
PPE is the final barrier. The following specifications are non-negotiable for research environments handling >10 mg of substance.
A. Hand Protection (Dermal Barrier)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Rationale: Nitrile provides excellent resistance to the solid powder.
-
Critical Caveat (Solvent Effects): Once the solid is dissolved, the solvent dictates glove selection.
-
If dissolved in DMF/DMSO: Standard nitrile degrades quickly. Double-gloving is required, or switch to Butyl Rubber if prolonged contact is expected.
-
If dissolved in DCM: Standard nitrile offers <5 minutes protection. Use Laminate (Silver Shield) gloves or change nitrile gloves immediately upon splash.
-
B. Ocular & Face Protection
-
Standard: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Do NOT use standard safety glasses with side shields. Fine powders can migrate around lenses via air currents, reacting with ocular moisture to form acidic solutions.
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).
-
Secondary (If Hood Unavailable/Maintenance): NIOSH-certified N95 or P100 particulate respirator.
-
Note: Surgical masks offer zero protection against chemical vapors or fine particulate inhalation.
D. Body Protection
-
Standard: Lab coat (Cotton/Polyester blend) buttoned to the neck.
-
Footwear: Closed-toe, non-perforated shoes.
Operational Workflow: Safe Weighing & Solubilization
The following workflow integrates engineering controls with PPE to minimize exposure during the most critical phase: transferring the dry solid.
Figure 1: Decision logic for safe handling, emphasizing the transition from solid to solution risks.
Detailed Protocol Steps:
-
Preparation: Bring the balance into the fume hood if possible. If the balance is static, use a secondary containment tray to transport the chemical.
-
Static Control: Biphenyl derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizer to prevent "fly-away" powder during weighing.
-
Transfer: Never dump the powder. Use a spatula to gently transfer into a tared vial.
-
Solubilization: Add solvent immediately after weighing to trap the dust in solution.
-
Decontamination: Wipe the exterior of the vial and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing items from the hood.
Emergency & Disposal Procedures
Accidental Spills (Solid)
-
Evacuate the immediate area of unnecessary personnel.
-
Dampen the spilled powder gently with a wet paper towel (water or mineral oil) to prevent dust cloud formation.
-
Sweep/Wipe up the damp paste.
-
Clean surface with 1M Sodium Bicarbonate (aq) to neutralize any residual carboxylic acid.
Waste Disposal
-
Classification: Hazardous Organic Waste (Acidic).
-
Segregation: Do not mix with strong oxidizers or strong bases.
-
Container: High-density polyethylene (HDPE) or glass waste carboy. Label clearly as "Contains Aldehydes/Organic Acids."
References
-
PubChem. Compound Summary: Biphenyl-4-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
